molecular formula C6H11N3O B586406 1-(2-Methoxyethyl)-1H-pyrazol-5-amine CAS No. 144991-37-7

1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Cat. No.: B586406
CAS No.: 144991-37-7
M. Wt: 141.174
InChI Key: IRUSJUMBDXURDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery. As a 5-aminopyrazole derivative, it belongs to a class of heterocyclic compounds recognized for their versatile pharmacological profiles and their role as privileged scaffolds in designing novel bioactive molecules . The 5-aminopyrazole core is a key intermediate for synthesizing more complex chemical entities and has demonstrated considerable potential in various research domains. A primary area of application for this chemotype is in antimicrobial research. 5-Aminopyrazole derivatives have shown promising activity against a range of multidrug-resistant (MDR) bacterial pathogens, particularly Gram-positive species of the Staphylococcus genus, including Methicillin-resistant Staphylococcus aureus (MRSA) . These compounds are valuable precursors for developing new antibacterial delivery systems, such as nano-formulations, which can enhance water solubility and improve efficacy against resistant strains . Furthermore, the 5-aminopyrazole scaffold is a fundamental structure in anticancer agent discovery. This nucleus is advantageous for creating useful ligands for various receptors and enzymes critical in cancer pathways, such as p38 MAPK and multiple kinases . Researchers utilize this scaffold to design potent inhibitors, with some derivatives functioning as microtubule polymerization inhibitors that arrest the cell cycle in the G2/M phase . The amino group on the pyrazole ring is crucial for forming key hydrogen bond interactions with biological targets, which is essential for its mechanism of action . Overall, this compound serves as a versatile and valuable synthetic intermediate for researchers exploring new therapeutic agents to address pressing global health challenges, including antibiotic resistance and oncology .

Properties

IUPAC Name

2-(2-methoxyethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSJUMBDXURDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis pathway detailed herein is based on established chemical principles and analogous procedures found in the scientific literature, ensuring a robust and reproducible methodology.

Introduction: The Significance of Substituted Aminopyrazoles

5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their ability to act as versatile intermediates allows for the construction of a wide array of fused heterocyclic systems, leading to compounds with diverse pharmacological properties, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The specific substituent at the N1 position, in this case, the 2-methoxyethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making the targeted synthesis of such analogs a critical aspect of drug development.

Strategic Approach to the Synthesis

The most convergent and efficient strategy for the synthesis of 1-substituted 5-aminopyrazoles involves the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophilic synthon. For the synthesis of this compound, the key starting materials are (2-Methoxyethyl)hydrazine and a derivative of cyanoacetic acid , such as ethyl 2-cyano-3-ethoxyacrylate (ethoxymethylenemalononitrile) .

This approach is favored due to the commercial availability or straightforward preparation of the starting materials and the generally high yields and regioselectivity of the cyclization step. The reaction proceeds via a nucleophilic attack of the hydrazine onto the electrophilic three-carbon unit, followed by an intramolecular cyclization and elimination to form the aromatic pyrazole ring.

Detailed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the preparation of the key intermediate, (2-Methoxyethyl)hydrazine, and its subsequent reaction to form the target pyrazole.

Part 1: Synthesis of (2-Methoxyethyl)hydrazine

(2-Methoxyethyl)hydrazine is a crucial, non-commercially available intermediate that can be synthesized from readily available starting materials. A common method involves the reaction of 2-methoxyethanol with hydrazine.

Materials:

  • 2-Methoxyethanol

  • Hydrazine hydrate (80% solution in water)

  • Appropriate reaction vessel with reflux condenser and stirring mechanism

  • Distillation apparatus

Procedure:

  • Combine 2-methoxyethanol and hydrazine hydrate in a suitable reaction flask. A molar excess of hydrazine hydrate is typically used.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, carefully remove the excess hydrazine and water under reduced pressure.

  • Purify the resulting crude (2-Methoxyethyl)hydrazine by vacuum distillation to obtain the pure product.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/Mass
2-Methoxyethanol76.090.9651.076.09 g (78.8 mL)
Hydrazine hydrate (80%)50.06 (as hydrate)~1.032.0125.15 g (121.5 mL)

Note: This is a representative procedure. The exact conditions, such as reaction time and temperature, may require optimization.

Part 2: Synthesis of this compound

The core of the synthesis lies in the regioselective cyclocondensation of (2-Methoxyethyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The unsymmetrical nature of the hydrazine necessitates careful consideration of the reaction conditions to favor the formation of the desired 1,5-disubstituted pyrazole isomer.

The reaction is initiated by the nucleophilic attack of the more sterically accessible terminal nitrogen of (2-methoxyethyl)hydrazine onto the β-carbon of the ethoxyacrylate, leading to a Michael-type addition. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent elimination of ethanol and tautomerization yields the final 5-aminopyrazole product. The regioselectivity is generally governed by the initial nucleophilic attack, and for many substituted hydrazines, the reaction with β-alkoxyacrylonitriles predominantly yields the 1,5-disubstituted pyrazole.[1]

Materials:

  • (2-Methoxyethyl)hydrazine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Crystallization dishes

Procedure:

  • In a round-bottom flask, dissolve (2-Methoxyethyl)hydrazine in absolute ethanol.

  • To this solution, add an equimolar amount of ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

ReagentMolar Mass ( g/mol )Amount (moles)Mass
(2-Methoxyethyl)hydrazine90.120.19.01 g
Ethyl 2-cyano-3-ethoxyacrylate169.180.116.92 g
Ethanol--100 mL

Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized using the following diagram:

Synthesis_Pathway cluster_part1 Part 1: Preparation of (2-Methoxyethyl)hydrazine cluster_part2 Part 2: Synthesis of Target Compound 2-Methoxyethanol 2-Methoxyethanol Reaction1 Reflux 2-Methoxyethanol->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 Purification1 Vacuum Distillation Reaction1->Purification1 (2-Methoxyethyl)hydrazine (2-Methoxyethyl)hydrazine Purification1->(2-Methoxyethyl)hydrazine Reaction2 Cyclocondensation in Ethanol (Reflux) (2-Methoxyethyl)hydrazine->Reaction2 Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate->Reaction2 Purification2 Crystallization Reaction2->Purification2 Target_Compound This compound Purification2->Target_Compound

Caption: Overall workflow for the synthesis of this compound.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.3 ppm), the two methylene groups of the ethyl chain (triplets, ~3.6 and ~4.1 ppm), the pyrazole ring protons (two doublets), and the amine protons (a broad singlet).

    • ¹³C NMR: Expect signals for the carbons of the methoxyethyl group and the three distinct carbons of the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₁N₃O, MW: 141.17 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching of the amine group and C=N/C=C stretching of the pyrazole ring.

  • Melting Point Analysis: To determine the melting point of the crystalline product, which is an indicator of purity.

Trustworthiness and Self-Validating Protocols

The protocols described are designed to be self-validating through in-process monitoring and final product characterization. The progress of each reaction step should be monitored by TLC to ensure completion and identify any potential side products. The final product's identity and purity must be rigorously confirmed by the analytical methods outlined above. Any deviation from the expected spectroscopic data or physical properties would indicate the need for further purification or a re-evaluation of the synthetic step.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable building block for their research endeavors. The provided framework for analysis and characterization ensures the integrity and quality of the synthesized compound.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 179–197. [Link]

  • Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt.
  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 2021 . [Link]

  • Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. PrepChem, 2023 . [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023 , 28(18), 6529. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the core physicochemical properties of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this important heterocyclic building block.

Introduction: The 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-aminopyrazole motif, in particular, serves as a versatile synthon for constructing more complex, fused heterocyclic systems of significant therapeutic interest, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[3] this compound incorporates a flexible, polar methoxyethyl side chain at the N1 position, a feature often employed in drug design to modulate solubility, metabolic stability, and target engagement. A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective application in synthetic and developmental pipelines.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent characterization. The structural and core physical properties of this compound are summarized below. It is crucial to note a discrepancy in publicly available databases, where the molecular formula has been occasionally misrepresented; the correct formula, based on its structure, is C₆H₁₁N₃O.

ParameterValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 144991-37-7Chemical Abstracts Service
Molecular Formula C₆H₁₁N₃OStructural Analysis
Molecular Weight 141.17 g/mol Calculation
Appearance Colorless to brown liquidAmerican Elements[4]
SMILES COCCN1C(=CC=N1)NStructure-based
InChI Key IRUSJUMBDXURDI-UHFFFAOYSA-NStructure-based[4]
  • Expert Insight: The presence of the N-H and O-H bonds (in its tautomeric form) and the ether linkage makes this molecule a hydrogen bond donor and acceptor, suggesting potential for moderate aqueous solubility and interactions with biological macromolecules. The liquid state at room temperature, unlike many other simple aminopyrazoles which are solids[5], is attributable to the flexible methoxyethyl side chain disrupting crystal lattice formation.

Thermodynamic and Solubility Profile

Melting and Boiling Points

Precise experimental data for the melting and boiling points of this compound are not widely reported in the literature. However, based on its appearance as a liquid at ambient temperature, its melting point is below 25 °C.[4] For context, the simpler analog, 1-methyl-1H-pyrazol-5-amine, is a solid with a melting point of 73 °C and a boiling point of 95-96 °C at 0.5 mmHg, indicating that the longer, more flexible methoxyethyl group significantly lowers the melting point.[5]

Solubility

The solubility profile is a critical determinant of a compound's utility in both synthetic reactions and biological assays.

Table 2: Predicted and Experimental Solubility Profile

Solvent Expected Solubility Rationale
Water Moderately Soluble Amine and ether groups can form hydrogen bonds.
Methanol, Ethanol Soluble Polar protic solvents capable of hydrogen bonding.
DMSO, DMF Soluble Polar aprotic solvents, effective for many heterocycles.
Dichloromethane Soluble Intermediate polarity suitable for the molecule's structure.

| Hexanes | Sparingly Soluble | Non-polar solvent, poor match for the polar functional groups. |

Protocol 3.2.1: Experimental Determination of Solubility

This protocol outlines a standard, semi-quantitative method for solubility assessment.

  • Preparation: Add 1 mg of this compound to a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., water, ethanol).

  • Vortexing: Vortex the tube vigorously for 1 minute at room temperature.

  • Visual Inspection: Visually inspect the solution against a dark background. If the solid is completely dissolved, the solubility is >10 mg/mL.

  • Incremental Addition: If undissolved solid remains, add the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.

  • Causality: This kinetic solubility assessment is crucial for early-stage drug discovery. It dictates which solvents can be used for stock solution preparation for high-throughput screening and informs potential formulation strategies. The choice of initial concentration (1 mg/mL) is a common starting point for assessing compounds of unknown solubility.

Ionization Behavior (pKa)

The compound possesses two primary basic centers: the exocyclic 5-amino group and the endocyclic pyrazole nitrogen at position 2. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and target binding.

  • pKa₁ (Ring Nitrogen): The parent pyrazole has a pKa of approximately 2.5 for its conjugate acid.[6] Substitution is expected to modulate this value slightly.

  • pKa₂ (Amino Group): The 5-amino group is expected to be the more basic site. The predicted pKa for the analogous 1-methyl-1H-pyrazol-5-amine is 4.16, which provides a reasonable estimate for this compound.[5]

pKa_Equilibria neutral neutral protonated1 protonated1 protonated2 protonated2 P1 Diprotonated Cation (Very Low pH) P2 Monoprotonated Cation (NH2 protonated) (Physiological pH) P1->P2 P3 Neutral Species (High pH) P2->P3

Caption: Acid-base equilibria of this compound.

Protocol 4.1.1: pKa Determination via Potentiometric Titration

This is a gold-standard method for determining ionization constants.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) containing a background electrolyte (0.1 M KCl).

  • Acidification: Lower the pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used for precise calculation from the inflection points.

  • Trustworthiness: This protocol is self-validating. The use of standardized acid and base, a calibrated pH meter, and analysis of the full titration curve ensures high accuracy. The background electrolyte maintains constant ionic strength, minimizing activity coefficient variations.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity start start process process data data endpoint endpoint NMR NMR Spectroscopy (¹H, ¹³C) Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR MS Mass Spectrometry (LC-MS) Data_MS Molecular Ion Peak, Fragmentation MS->Data_MS IR IR Spectroscopy (FTIR-ATR) Data_IR Functional Group Vibrations IR->Data_IR HPLC HPLC-UV Analysis Data_HPLC Purity (%), Retention Time HPLC->Data_HPLC Final Confirmed Structure & Purity Report Data_NMR->Final Data_MS->Final Data_IR->Final Data_HPLC->Final

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrazole-H3 CH ~7.3 ~138
Pyrazole-H4 CH ~5.5 ~90
Pyrazole-C5 C-NH₂ - ~150
N-CH₂ CH₂ ~4.1 ~50
O-CH₂ CH₂ ~3.7 ~70
O-CH₃ CH₃ ~3.3 ~59

| NH₂ | NH₂ | ~3.5 (broad) | - |

  • Expert Insight: The chemical shifts are estimates based on known pyrazole derivatives.[7] The H4 proton is expected to be significantly upfield due to the strong electron-donating effect of the adjacent amino group. The broadness of the NH₂ signal is typical and its chemical shift can vary with concentration and solvent.[8]

Protocol 5.1.1: NMR Sample Preparation and Acquisition

  • Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. For structural confirmation, advanced 2D experiments like COSY and HSQC are recommended.

  • Verification: To confirm the NH₂ signal, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its identity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic/Heteroaromatic C-H
2950 - 2850 C-H Stretch Aliphatic C-H
~1620 N-H Scissoring Primary Amine (-NH₂)
~1560 C=N, C=C Stretch Pyrazole Ring

| 1250 - 1050 | C-O Stretch | Ether (C-O-C) |

  • Causality: The presence of a pair of sharp-to-medium intensity bands in the 3450-3300 cm⁻¹ region is a strong diagnostic indicator for the primary amine, distinguishing it from secondary amines (one band) or tertiary amines (no bands).[8]

Protocol 5.2.1: FTIR-ATR Analysis

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place one drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Expected Ionization: In Electrospray Ionization (ESI) positive mode, the expected molecular ion will be the protonated species [M+H]⁺ at m/z 142.10.

  • Fragmentation: Key fragment ions could arise from the loss of the methoxy group (-31 Da), the entire methoxyethyl side chain (-73 Da), or cleavage within the pyrazole ring.

Protocol 5.3.1: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.

  • MS Detection: Analyze the column eluent using an ESI-MS detector in positive ion scan mode over a range of m/z 50-500.

  • Justification: The use of formic acid as a mobile phase additive aids in the protonation of the analyte, enhancing the ESI+ signal for the [M+H]⁺ ion. The chromatographic separation before MS ensures that the detected mass corresponds to the main component, simultaneously providing a purity check.

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. A comprehensive characterization, grounded in the methodologies described herein, is fundamental to leveraging the full potential of this versatile building block in research and development. By understanding the interplay between its structure and its physical properties, scientists can make more informed decisions in synthetic route design, biological screening, and lead optimization efforts.

References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link][9]

  • This compound. American Elements. Available at: [Link][4]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (2010). ChemInform. Available at: [Link][10]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link][11]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules. Available at: [Link][12]

  • Patel, P. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link][2]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][13]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link][14]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform. Available at: [Link][15]

  • Supporting Information for: Synthesis of 5-amino-1-tosyl-1H-pyrazoles via a Cu-catalyzed aerobic oxidative C–N bond cleavage. Beilstein Archives. Available at: [Link][16]

  • Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link][17]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). Chemistry – An Asian Journal. Available at: [Link][18]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Rasayan Journal of Chemistry. Available at: [Link][19]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Available at: [Link][20]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2013). Arkivoc. Available at: [Link][3]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry. Available at: [Link][21]

  • (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride. Molport. Available at: [Link][22]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank. Available at: [Link][7]

  • Pyrazole. PubChem, National Institutes of Health. Available at: [Link][6]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link][23]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link][8]

  • pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link][24]

  • 2-Methyl-2H-pyrazol-3-ylamine. PubChem, National Institutes of Health. Available at: [Link][25]

Sources

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of pyrazole chemistry to detail its structure, plausible synthetic routes, characteristic reactivity, and, most importantly, its potential as a key building block in the design and synthesis of novel therapeutic agents. By examining the extensive role of the 5-aminopyrazole scaffold in clinically relevant molecules, particularly kinase inhibitors, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their research endeavors.

Introduction to this compound

This compound, identified by the CAS number 144991-37-7 , is a substituted aminopyrazole.[1][2][3][4] The core of this molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This aromatic system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs across various therapeutic areas.[5]

The key structural features of this compound are:

  • The 5-Amino Group: This exocyclic amine is a potent nucleophile and a hydrogen bond donor, making it a critical handle for synthetic elaboration and a key interaction point with biological targets.

  • The N1-Methoxyethyl Substituent: This group imparts specific physicochemical properties to the molecule, such as increased polarity and potential for hydrogen bonding via the ether oxygen. This can influence solubility, cell permeability, and metabolic stability of derivative compounds.

  • The Pyrazole Core: The diazole ring system is relatively stable and provides a rigid framework for the precise spatial orientation of its substituents, a crucial aspect in rational drug design.

These features combine to make this compound a valuable and versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 144991-37-7[1]
Molecular Formula C₆H₁₁N₃O[2]
Molecular Weight 141.17 g/mol [2]
Synonyms 2-(2-methoxyethyl)pyrazol-3-amine

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would involve the reaction of (2-methoxyethyl)hydrazine with 3-aminocrotononitrile or a related β-ketonitrile.

G cluster_reactants Reactants cluster_product Product hydrazine (2-Methoxyethyl)hydrazine product This compound hydrazine->product Condensation ketonitrile 3-Aminocrotononitrile ketonitrile->product G cluster_reactions Key Reactions cluster_products Product Classes start This compound acylation Acylation / Sulfonylation start->acylation condensation Condensation with Carbonyls start->condensation cyclocondensation Cyclocondensation with 1,3-Diketones start->cyclocondensation amides Amides / Sulfonamides acylation->amides imines Imines (Schiff Bases) condensation->imines fused Pyrazolo[1,5-a]pyrimidines cyclocondensation->fused

Sources

Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse substitutions have made it a cornerstone in the development of drugs spanning a vast range of therapeutic areas.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms, structure-activity relationships, and the experimental validation that underpins their therapeutic promise. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and neuro-metabolic agents, providing researchers and drug development professionals with a robust understanding of this remarkable chemical entity.

Anti-inflammatory Activity: The Legacy of Selective COX-2 Inhibition

The most prominent success story of pyrazole derivatives in medicine is arguably in the field of inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions like arthritis by offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[5][7]

The key to the improved safety profile of pyrazole-based anti-inflammatory drugs lies in their selectivity. Celecoxib, a diaryl-substituted pyrazole, exemplifies this.[8] Its structure, featuring a polar sulfonamide side chain, allows it to bind with high affinity to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[5] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain without significantly impacting the protective functions of COX-1.[8][9]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Metabolized by PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

For potent and selective COX-2 inhibition, SAR studies have revealed several key structural requirements for diaryl-substituted pyrazoles:

  • A central pyrazole ring is essential for the core scaffold.

  • A p-sulfonamide or a similar group on one of the aryl rings is critical for binding to the hydrophilic pocket of COX-2, conferring selectivity.[5]

  • Substitution at the 3- and 5-positions of the pyrazole ring with aryl groups is optimal for activity. For instance, a 3-(trifluoromethyl)-5-arylpyrazole derivative showed an IC50 of 0.02 μM for COX-2.

Data Presentation: COX-2 Inhibitory Activity

The efficacy of novel pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A high selectivity index (IC50 COX-1 / IC50 COX-2) is desirable.

Compound ClassExample SubstituentsCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3,5-Diarylpyrazole3-(trifluoromethyl)-5-aryl0.02225
Pyrazole-Thiazole Hybrid-0.03-
Pyrazolo-Pyrimidine-0.015-
Pyrazole-Chalcone-0.73-[10]
Celecoxib (Reference)-~0.04~250[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This classic in vivo model is a cornerstone for evaluating the acute anti-inflammatory activity of new chemical entities.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6): Vehicle control, Standard drug (e.g., Celecoxib, 10 mg/kg), and Test compound groups (various doses).

  • Compound Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[4][11]

  • Measurement: The paw volume is measured immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group, providing a quantitative measure of anti-inflammatory efficacy.[11]

Anticancer Activity: A Multi-Targeted Approach

The structural versatility of the pyrazole scaffold allows for its interaction with a wide array of targets implicated in cancer progression, making it a fertile ground for the development of novel oncology drugs.[12][13] Pyrazole derivatives have demonstrated anticancer activity through mechanisms including kinase inhibition, disruption of microtubule dynamics, and DNA binding.[2][12][14]

Key Mechanisms of Action
  • Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[12][13] For example, a pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF-7 breast cancer cells.[12]

  • Tubulin Polymerization Inhibition: Some pyrazoles disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16] This mechanism is similar to that of established anticancer drugs like vinca alkaloids.

  • DNA Binding and Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes and ultimately inducing cell death.[12]

Anticancer_Workflow Start Synthesized Pyrazole Derivative Library Screen In Vitro Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines MCF-7, A549, HepG2) Start->Screen IC50 Determine IC50 Values Screen->IC50 Hit Identify 'Hit' Compounds (Low µM IC50) IC50->Hit MoA Mechanism of Action Studies Hit->MoA Kinase Kinase Inhibition Assays (EGFR, CDK, etc.) MoA->Kinase Investigate Tubulin Tubulin Polymerization Assay MoA->Tubulin Investigate Apoptosis Apoptosis Assays (Annexin V/PI Staining) MoA->Apoptosis Investigate Lead Lead Optimization (SAR Studies) MoA->Lead

Caption: A generalized workflow for in vitro anticancer screening of pyrazole derivatives.

Data Presentation: Cytotoxicity Against Human Cancer Cell Lines

The anticancer potential is initially assessed by determining the IC50 values against a panel of human cancer cell lines.

Compound IDTarget/ClassCell LineIC50 (µM)Reference
43 PI3 Kinase InhibitorMCF-7 (Breast)0.25[12]
59 DNA Binding AgentHepG2 (Liver)2.0[12]
5b Tubulin InhibitorK562 (Leukemia)0.021[15]
5b Tubulin InhibitorA549 (Lung)0.69[15]
Doxorubicin Standard DrugMCF-7 (Breast)0.95[12]
Cisplatin Standard DrugHepG2 (Liver)5.5[12]

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[17] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are believed to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication.[18] Others may disrupt cell membrane integrity or interfere with metabolic pathways unique to the microorganisms. The combination of the pyrazole core with other heterocyclic moieties, like thiazole or thiadiazine, has been shown to enhance antimicrobial potency.[17][18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method for quantifying antimicrobial potency.

  • Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test pyrazole compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of ~5 x 10^5 CFU/mL.[17]

  • Controls: Positive (broth + inoculum, no drug) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Chloramphenicol, Clotrimazole) is run in parallel.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow Start Prepare 2-fold serial dilution of Pyrazole compound in 96-well plate Inoculate Inoculate wells with standardized microbial suspension (e.g., S. aureus) Start->Inoculate Controls Include Positive (growth) and Negative (sterility) controls Inoculate->Controls Incubate Incubate plate (e.g., 37°C for 24h) Controls->Incubate Read Visually assess for turbidity (growth) in each well Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Reference Drug (MIC)Reference
Pyrazole Hydrazone 21a S. aureus (Gram +)62.5 - 125Chloramphenicol[17]
Pyrazole Hydrazone 21a C. albicans (Fungus)2.9 - 7.8Clotrimazole[17]
Thiazolo-PyrazoleMRSA (Resistant)4-[18]
Imidazo-Pyridine PyrazoleE. coli (Gram -)<1Ciprofloxacin[18]

Neurological and Metabolic Activities

Beyond inflammation and infectious diseases, pyrazole derivatives have been extensively investigated for their effects on the central nervous system (CNS) and metabolic pathways.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures.[19][20] Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[19][21][22] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems.

A standard preclinical assay is the Maximal Electroshock (MES) Seizure Test .[19][21] In this model, an electrical stimulus is applied to rodents to induce tonic-clonic seizures. The ability of a test compound to prevent or delay the onset of the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.

Cannabinoid Receptor (CB1) Antagonism

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[23][24] Pyrazole derivatives were at the forefront of developing CB1 receptor antagonists for the treatment of obesity.

Rimonabant , a 1,5-diarylpyrazole, was the first selective CB1 antagonist approved for clinical use.[25][26] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters such as insulin sensitivity.[24][27][28]

However, Rimonabant was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical role of the endocannabinoid system in mood regulation.[23][27] This serves as a crucial lesson in drug development: while the pyrazole scaffold provided a potent and selective ligand, the complexity of the biological target ultimately determined the therapeutic outcome. The structure-activity relationship for CB1 antagonists is well-defined, requiring specific substitutions on the pyrazole ring: a p-substituted phenyl at C5, a carboxamide at C3, and a 2,4-dichlorophenyl at N1 for high affinity.[29][30]

Synthesis Strategies: Building the Core Scaffold

The accessibility and versatility of pyrazole synthesis are key reasons for its prevalence in drug discovery. The most fundamental and widely used method is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][31]

Knorr_Synthesis Reactants 1,3-Dicarbonyl Compound (e.g., Acetylacetone) + Hydrazine Condensation Cyclocondensation Reaction Reactants->Condensation Product Substituted Pyrazole Condensation->Product (-2H₂O)

Caption: A simplified schematic of the Knorr pyrazole synthesis.

Modern synthetic chemistry has expanded this toolbox to include multicomponent reactions, microwave-assisted synthesis, and the use of novel catalysts, allowing for the rapid and efficient generation of diverse pyrazole libraries for high-throughput screening.[1][2][31]

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in medicinal chemistry, having yielded blockbuster drugs and countless promising therapeutic leads. Its journey from an anti-inflammatory backbone to a multi-target framework for oncology, infectious diseases, and neurology showcases its remarkable chemical and biological plasticity.

The future of pyrazole-based drug discovery lies in harnessing this versatility with greater precision. The development of highly selective kinase inhibitors for personalized cancer therapy, novel antimicrobial agents that circumvent existing resistance mechanisms, and CNS-active compounds with refined safety profiles represent exciting frontiers. As our understanding of complex biological systems deepens, the pyrazole scaffold will undoubtedly continue to be a vital tool for scientists and researchers dedicated to developing the next generation of innovative medicines.

References

A complete, numbered list of all cited sources with clickable URLs is provided below for verification and further reading.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] First identified in the late 19th century, its derivatives have evolved from early synthetic dyes and analgesics to a diverse class of highly targeted therapeutics.[4][5][6] The unique electronic and structural properties of the pyrazole ring allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[7][8][9] This guide provides an in-depth exploration of the historical milestones, fundamental chemistry, and modern drug discovery applications of pyrazole compounds. We will delve into the strategic rationale behind their synthesis, the methodologies for their characterization, and the mechanisms that underpin their therapeutic effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Perspective: From Knorr's Synthesis to Modern Medicine

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinine derivative, inadvertently condensed phenylhydrazine with ethyl acetoacetate.[4][5] This reaction did not yield the expected product but instead produced a pyrazolone derivative, which would later become the basis for Antipyrine, one of the first commercially successful synthetic antipyretic drugs.[6] The formal synthesis of the parent pyrazole ring was achieved by Hans von Pechmann in 1898.[2]

For decades, research focused primarily on pyrazolone-based analgesics and anti-inflammatory agents like Phenylbutazone. However, the late 20th and early 21st centuries witnessed an explosion of interest in the broader pyrazole scaffold.[10] This resurgence was driven by the discovery that non-pyrazolone derivatives could act on novel biological targets with remarkable efficacy, leading to blockbuster drugs that have reshaped the pharmaceutical landscape.

G

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The versatility of pyrazole in medicinal chemistry is not accidental; it stems from its intrinsic physicochemical properties.[11] The five-membered ring is aromatic, conferring metabolic stability.[2][10] It contains two nitrogen atoms with distinct electronic characteristics: the N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen is a hydrogen bond acceptor.[11][12] This duality allows for diverse, multi-point interactions with biological targets.

Furthermore, the pyrazole ring serves as a rigid and planar scaffold, which is crucial for orienting various substituents into precise three-dimensional arrangements to fit into the binding pockets of enzymes and receptors.[13]

pyrazole [label=<

Pyrazole Core Properties FeatureDescriptionSignificance in Drug Design Structure5-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole).[2][14]Metabolic stability, rigid scaffold. N1 Nitrogen"Pyrrole-like" hydrogen bond donor.[11][12]Forms key interactions with target proteins. N2 Nitrogen"Pyridine-like" hydrogen bond acceptor.[11][12]Provides an additional point of interaction. SubstitutionsMultiple positions (C3, C4, C5, N1) available for chemical modification.Allows for fine-tuning of potency, selectivity, and ADME properties.[13]

]; } ends_dot Caption: Key structural and chemical features of the pyrazole scaffold.

Core Therapeutic Applications and Mechanisms of Action

The structural versatility of pyrazoles has led to their application across numerous disease areas. Several FDA-approved drugs feature this core motif, highlighting its therapeutic importance.[4][7]

Drug NameBrand NameTherapeutic ClassPrimary Indication
Celecoxib Celebrex®NSAIDArthritis, Acute Pain
Sildenafil Viagra®PDE5 InhibitorErectile Dysfunction
Apixaban Eliquis®Factor Xa InhibitorAnticoagulant
Ruxolitinib Jakafi®JAK InhibitorMyelofibrosis, Polycythemia Vera
Niraparib Zejula®PARP InhibitorOvarian Cancer
Lenacapavir Sunlenca®HIV Capsid InhibitorHIV Infection

This table is representative and not exhaustive. Sources:[7][10][12][15]

Anti-inflammatory Activity: COX-2 Inhibition

The development of Celecoxib was a landmark achievement in pyrazole chemistry. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation. The causality behind its selectivity lies in its structure. The bulky trifluoromethyl and sulfonamide groups on the pyrazole scaffold can fit into a larger, more accommodating side pocket present in the COX-2 active site, but not in the more constricted COX-1 active site. This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesis Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition Inflammation Inflammation Pain, Fever PGs->Inflammation

Anticancer Activity: Kinase and PARP Inhibition

In oncology, pyrazole derivatives have emerged as powerful kinase inhibitors.[15] Kinases are critical signaling proteins that are often dysregulated in cancer. Compounds like Ruxolitinib (a JAK kinase inhibitor) and Axitinib (a VEGFR inhibitor) utilize the pyrazole scaffold to bind to the ATP-binding pocket of their target kinases, preventing phosphorylation and blocking downstream signaling pathways that drive cell proliferation. Another important anticancer mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP) by drugs like Niraparib, which is particularly effective in cancers with specific DNA repair deficiencies.[12]

Synthesis and Characterization of Novel Pyrazole Compounds

The creation of diverse pyrazole libraries for drug screening relies on robust and versatile synthetic methodologies.

// Nodes Start [label="Starting Materials", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazines\n(Substituted/Unsubstituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation/\nCyclization\n(e.g., Knorr Synthesis)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Pyrazole\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization/\nChromatography)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Pyrazole\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS, IR)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Confirmed Structure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dicarbonyl; Start -> Hydrazine; Dicarbonyl -> Condensation; Hydrazine -> Condensation; Condensation -> Crude; Crude -> Purify; Purify -> Pure; Pure -> Characterize; Characterize -> Final; } ends_dot Caption: General workflow for the synthesis and validation of pyrazoles.

Experimental Protocol: Synthesis via Knorr Condensation

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif. The choice of an acid catalyst is crucial here; it protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, thereby driving the reaction forward.

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

  • 1-(4-chlorophenyl)-3-methyl-1,3-butanedione (1,3-dicarbonyl)

  • Phenylhydrazine

  • Glacial Acetic Acid (Catalyst and Solvent)

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-chlorophenyl)-3-methyl-1,3-butanedione (1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise to the stirring solution at room temperature. The addition is done slowly to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.[16] The progress of the reaction is a self-validating system monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting material spot disappears.[16]

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.[16] Recrystallize the solid from hot ethanol to yield the pure pyrazole derivative.[16]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Structural Characterization

Confirming the structure of a newly synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence.

TechniquePurposeExpected Observations for a Representative Pyrazole
¹H NMR Determines the number and environment of protons.Aromatic protons (7-8 ppm), pyrazole ring proton (C4-H, ~6.5 ppm), methyl protons (~2.5 ppm).
¹³C NMR Determines the number and environment of carbon atoms.Aromatic carbons (120-140 ppm), pyrazole ring carbons (C3, C4, C5, 100-150 ppm), methyl carbon (~15 ppm).
FT-IR Identifies functional groups.C=N stretching (~1590 cm⁻¹), C=C aromatic stretching (~1500 cm⁻¹), C-H stretching (~3100 cm⁻¹).
Mass Spec (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.

Sources for characterization techniques:[16][17][18]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a reliable method to assess the potential anticancer activity of novel pyrazole compounds by measuring their effect on cell viability.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized pyrazole compound against a human cancer cell line (e.g., HCT-116).[19]

Materials:

  • HCT-116 human colon cancer cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrazole compound dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[19]

  • 96-well plates, CO₂ incubator, microplate reader.

  • Controls: DMSO (vehicle control), 5-Fluorouracil (positive control).[19]

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in media (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells with media only (blank), cells with DMSO (vehicle control), and cells with 5-Fluorouracil (positive control).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Future Directions and Conclusion

The story of pyrazole is far from over. Current research is focused on developing novel synthetic routes to access more complex and diverse derivatives.[20][21] There is also a significant push to explore new biological targets and overcome drug resistance, particularly in oncology and infectious diseases.[1][14] The metabolic stability and versatile binding capabilities of the pyrazole scaffold ensure that it will remain a privileged and highly fruitful area of research for the foreseeable future, continuing its legacy from a synthetic curiosity to a pillar of modern drug discovery.[10]

References

  • Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
  • Lv, K., Wang, Z., Ma, J., Wang, L., Liu, H., & Wang, J. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(12), 2097.
  • Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
  • Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Unknown. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid.
  • Unknown. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
  • Unknown. (2025). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate.
  • Unknown. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Unknown. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
  • Unknown. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate.
  • Unknown. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Unknown. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Geethanjaly, N. S., & Manju, P. T. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Almansour, A. I., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Unknown. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
  • Laurano, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules.

Sources

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering insights grounded in established scientific principles and experimental data.

Chemical Identity and Nomenclature

This compound is a pyrazole derivative characterized by a methoxyethyl group substituted at the N1 position of the pyrazole ring and an amine group at the C5 position.

1-1. IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-(2-methoxyethyl)pyrazol-3-amine .[1] This nomenclature arises from the numbering of the pyrazole ring where the saturated nitrogen is designated as position 1.

Common synonyms for this compound include:

  • This compound[1]

  • 1-(2-methoxyethyl)pyrazol-5-amine

  • 2-(2-Methoxyethyl)-2H-pyrazol-3-ylamine[1]

  • CAS Number: 144991-37-7 [1][2]

1-2. Chemical Structure and Formula

The molecular structure of this compound consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms. The methoxyethyl substituent is attached to one nitrogen atom, and the amine group to a carbon atom adjacent to the other nitrogen.

  • Molecular Formula: C₆H₁₁N₃O[2]

  • Molecular Weight: 141.17 g/mol [2]

  • SMILES: COCCN1C(=CC=N1)N[1]

  • InChI: InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3[1]

Physicochemical and Spectral Data

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

2-1. General Properties
PropertyValueSource
Appearance Colorless to brown liquid[1][2]
Storage Temperature 2-8°C, under inert atmosphere, light-sensitive[3]
2-2. Spectral Data

Note: The following are predicted and generalized spectral features. Experimental data should be obtained for definitive characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxyethyl group (a singlet for the methyl protons and two triplets for the ethyl protons), as well as signals for the protons on the pyrazole ring and the amine group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms in the pyrazole ring and the methoxyethyl substituent.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ).

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound.

3-1. General Synthetic Approach: Knorr Pyrazole Synthesis

A common and versatile method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of 2-methoxyethylhydrazine with a suitable three-carbon building block containing a nitrile and a leaving group.

Experimental Protocol: Conceptual Synthesis of this compound

Disclaimer: This is a conceptual protocol based on established pyrazole synthesis methodologies. Researchers should consult peer-reviewed literature for validated synthetic procedures.

Step 1: Preparation of 2-Methoxyethylhydrazine

2-Methoxyethylhydrazine can be prepared from 2-methoxyethanol through standard synthetic transformations, such as conversion to an alkyl halide followed by reaction with hydrazine.

Step 2: Cyclocondensation Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add a β-ketonitrile or a related precursor (1.0 equivalent) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

3-2. Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring nitrogen atoms. The amino group can readily undergo acylation, alkylation, and sulfonylation reactions. The pyrazole ring can participate in electrophilic aromatic substitution reactions, typically at the C4 position.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] 5-aminopyrazole derivatives, in particular, are versatile building blocks for the synthesis of fused heterocyclic systems and other complex molecules with therapeutic potential.[6]

4-1. Potential as a Scaffold for Bioactive Molecules

Derivatives of 5-aminopyrazole have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.[7]

  • Anti-inflammatory Agents: Pyrazole-containing compounds have shown potent anti-inflammatory properties.[8]

  • Antimicrobial Agents: Various pyrazole derivatives have demonstrated significant activity against bacteria and fungi.[8]

The presence of the methoxyethyl group in this compound can favorably influence its pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive starting point for the design of novel drug candidates.

4-2. Role as a Synthetic Intermediate

The primary amino group of this compound serves as a key functional handle for further chemical modifications. It can be readily transformed into a wide array of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. This makes the compound a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5-1. General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.

Note: Specific safety data for this compound is limited. The following GHS hazard statements are for a related compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester, and should be considered as a precautionary measure.

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

5-2. First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

  • If on Skin: Wash with soap and water.[9]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity and the established biological importance of the pyrazole scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the specific biological activities and pharmacological properties of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.

References

  • This compound | AMERICAN ELEMENTS. (URL: [Link])

  • Supporting Information - Beilstein Archives. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses. (URL: [Link])

  • SY118516,产品查询-韶远试剂设计、合成、生产和销售高端研发用化学品. (URL: [Link])

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (URL: [Link])

  • Development and validation of a paper spray mass spectrometry method for the rapid quantitation of remdesivir and its active metabolite, GS-441524, in human plasma - NIH. (URL: [Link])

  • Methacrylic Acid | C4H6O2 | CID 4093 - PubChem. (URL: [Link])

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. - ResearchGate. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (URL: [Link])

  • Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: [Link])

  • 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem. (URL: [Link])

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (URL: [Link])

  • Chemical Properties of Acrylic acid isoamyl ester (CAS 4245-35-6) - Cheméo. (URL: [Link])

Diagrams

G cluster_synthesis Conceptual Synthesis Pathway 2-Methoxyethylhydrazine 2-Methoxyethylhydrazine Cyclocondensation Cyclocondensation 2-Methoxyethylhydrazine->Cyclocondensation Beta-Ketonitrile Beta-Ketonitrile Beta-Ketonitrile->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound

Caption: Conceptual synthetic route to this compound.

G cluster_reactivity Reactivity Profile Target_Compound This compound Acylation Acylation Target_Compound->Acylation Amino Group Alkylation Alkylation Target_Compound->Alkylation Amino Group Sulfonylation Sulfonylation Target_Compound->Sulfonylation Amino Group Electrophilic_Substitution Electrophilic_Substitution Target_Compound->Electrophilic_Substitution Pyrazole Ring (C4)

Caption: Key reaction types of this compound.

Sources

Introduction: The Significance of the 5-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Abstract: The this compound scaffold represents a molecule of significant interest within medicinal chemistry due to the established therapeutic potential of pyrazole derivatives.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of this compound, designed for researchers, computational chemists, and drug development professionals. In the absence of extensive published theoretical data on this specific molecule, this document serves as a methodological whitepaper, outlining a robust, field-proven workflow for its complete in silico characterization. We will detail the causality behind the selection of computational methods, from geometry optimization and electronic structure analysis using Density Functional Theory (DFT) to the exploration of its conformational landscape and potential intermolecular interactions. This guide provides detailed, self-validating protocols and showcases how theoretical data can be used to predict reactivity, spectroscopic signatures, and drug-like properties, thereby accelerating rational drug design efforts.

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The 5-aminopyrazole substitution pattern, in particular, is a key pharmacophore found in numerous biologically active agents. This amine group provides a crucial hydrogen bond donor and a site for further synthetic elaboration, making these compounds versatile building blocks in drug discovery.[5]

This compound (CAS No. 144991-37-7) incorporates two key features that warrant detailed theoretical study:

  • The 5-Amino Group: Its position and electronic influence are critical to the molecule's reactivity and its ability to form interactions with biological targets.

  • The N1-methoxyethyl Side Chain: This flexible chain introduces conformational variability and influences key physicochemical properties such as solubility, lipophilicity (LogP), and membrane permeability.[6]

Understanding the interplay between the electronic nature of the pyrazole core and the steric and conformational effects of the side chain is paramount for predicting the molecule's behavior and designing next-generation derivatives.

A Framework for Theoretical Investigation

A robust theoretical analysis should follow a multi-step, hierarchical approach, beginning with the fundamental properties of a single molecule and progressing to its interactions within a more complex environment. The workflow outlined below ensures that each computational step builds upon validated results from the previous one.

G cluster_0 Single Molecule Characterization cluster_1 Conformational & Dynamic Properties cluster_2 Reactivity & Interaction Potential Opt Geometry Optimization (DFT) Freq Vibrational Frequencies (Thermodynamics & IR/Raman) Opt->Freq Verify Minimum Energy Structure Electronic Electronic Structure Analysis (HOMO-LUMO, MEP) Opt->Electronic Analyze Electron Density Spectra Spectroscopic Simulation (NMR, UV-Vis) Opt->Spectra Predict Spectra for Experimental Validation Conform Conformational Search (Side Chain Rotation) Opt->Conform Use as Starting Structure NBO Charge & Orbital Analysis (NBO/QTAIM) Electronic->NBO Quantify Reactivity & Bonding MD Molecular Dynamics (Flexibility & Solvation) Conform->MD Explore Dynamic Behavior Docking Molecular Docking (Protein-Ligand Binding) NBO->Docking Inform Interaction Potential

Caption: A validated workflow for the theoretical analysis of a small molecule.

Molecular Geometry and Quantum Chemical Properties

The foundation of any theoretical study is the accurate determination of the molecule's most stable three-dimensional structure. Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational cost and accuracy.[7]

Protocol: Geometry Optimization and Frequency Calculation

Objective: To find the lowest energy conformation of this compound and confirm it is a true energy minimum.

Theoretical Basis: The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules.[8] The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron density, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron distribution.

Step-by-Step Protocol:

  • Build Initial Structure: Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial hybridization.

  • Set Up Calculation: Using a quantum chemistry package (e.g., Gaussian, NWChem[9]), define the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

    • B3LYP/6-311++G(d,p): Specifies the level of theory.

    • Opt: Requests a geometry optimization to find the energy minimum.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execute and Analyze: Run the calculation. Upon completion, verify the following:

    • Convergence: Ensure the optimization has converged based on the software's criteria.

    • Frequencies: Check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms the optimized structure is a true local minimum on the potential energy surface. The lowest frequencies will correspond to the torsions of the methoxyethyl side chain.

  • Extract Data: From the output file, extract the optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the predicted vibrational spectra (IR, Raman).

Electronic Structure Analysis

With a validated structure, we can probe its electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more readily polarizable and reactive.[7] For 5-aminopyrazoles, the HOMO is typically localized over the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the ring's π* system.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions.[7]

    • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or hydrogen bond accepting. These are expected around the N2 atom of the pyrazole ring, the oxygen of the methoxy group, and the lone pair of the amino nitrogen.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or hydrogen bond donation. These are expected on the amine hydrogens.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the type of quantitative data that can be extracted from DFT calculations. The values provided are representative for a molecule of this class, based on literature for similar structures.[7][10]

ParameterPredicted Value (Representative)Significance & Interpretation
Energy of HOMO -5.8 eVIndicates electron-donating ability.
Energy of LUMO -0.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVCorrelates with chemical stability and reactivity.
Dipole Moment 2.5 DebyeMeasures overall polarity, affecting solubility and intermolecular forces.
N-H Stretch (Amine) ~3400-3500 cm⁻¹Key vibrational frequency for comparison with experimental IR spectra.[11]
C=N Stretch (Pyrazole) ~1580-1620 cm⁻¹Characteristic ring vibration for spectroscopic identification.[11]

Conformational Analysis and Molecular Dynamics

The flexibility of the N1-methoxyethyl side chain is a defining feature of this molecule. Its preferred orientation can significantly impact receptor binding by either exposing or concealing key interaction points.

G N1 N1 C_alpha N1->C_alpha τ1 C_beta C_alpha->C_beta τ2 O_methoxy O C_beta->O_methoxy τ3 mol label_tau1 τ1 label_tau2 τ2 label_tau3 τ3 label_structure This compound

Note: The DOT language does not directly support embedding chemical structure images. A placeholder is used above to illustrate the concept.

Caption: Key rotatable bonds (τ1, τ2, τ3) in the methoxyethyl side chain.

A Potential Energy Surface (PES) scan is the standard method for exploring conformational preferences. This involves systematically rotating each dihedral angle (τ1, τ2, τ3) and calculating the relative energy at each step. The results reveal the global energy minimum conformation as well as other low-energy, accessible conformers that may be biologically relevant.

For a more dynamic view, Molecular Dynamics (MD) simulations can be employed. By simulating the molecule's movement over time (nanoseconds to microseconds) in an explicit solvent like water, MD provides insights into:

  • The stability of different conformations.

  • The formation of intramolecular hydrogen bonds.

  • The solvent-accessible surface area of different functional groups.

Reactivity and Potential for Drug Design

Theoretical calculations can directly inform drug design by predicting how a molecule will interact with its environment.

Charge Distribution and Bonding

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of charge distribution.[6] By calculating the partial atomic charges, NBO analysis quantifies the electron-donating effect of the amino group and the electron-withdrawing nature of the pyrazole ring nitrogens. This information is critical for parameterizing force fields used in MD simulations and for understanding the molecule's dipole moment.

Molecular Docking: A Hypothetical Case Study

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[12] Given the known anti-inflammatory activity of many pyrazoles, a hypothetical docking study could be performed against an enzyme like Cyclooxygenase-2 (COX-2).

Protocol Outline:

  • Prepare Protein: Obtain the crystal structure of COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Prepare Ligand: Use the DFT-optimized, low-energy conformation of this compound. Assign appropriate partial charges.

  • Define Binding Site: Identify the active site of the enzyme, typically based on a co-crystallized known inhibitor.

  • Run Docking Simulation: Use software like AutoDock or Glide to systematically sample different poses of the ligand within the binding site.

  • Analyze Results: Score the resulting poses based on binding energy. The top-ranked pose represents the most likely binding mode. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. For example, the amino group is a prime candidate to form a hydrogen bond with a serine or tyrosine residue in the active site.

G cluster_interactions Predicted Interactions Ligand 1-(2-Methoxyethyl)- 1H-pyrazol-5-amine H_Bond Hydrogen Bond Ligand->H_Bond Amine (Donor) N2 (Acceptor) Oxygen (Acceptor) Hydrophobic Hydrophobic Contact Ligand->Hydrophobic Ethyl Chain Pi_Stacking π-π Stacking Ligand->Pi_Stacking Pyrazole Ring Receptor Protein Active Site (e.g., COX-2) H_Bond->Receptor Ser/Tyr Residues (Acceptor/Donor) Hydrophobic->Receptor Leu/Val/Ile Residues Pi_Stacking->Receptor Phe/Trp/Tyr Residues

Caption: Potential intermolecular interactions predicted by molecular docking.

Conclusion and Future Perspectives

This guide has established a comprehensive, multi-faceted theoretical workflow for the characterization of this compound. By applying a combination of DFT, conformational analysis, and molecular docking, researchers can generate a wealth of predictive data. These in silico results are not an end in themselves but serve as a powerful hypothesis-generating tool. The ultimate validation lies in the synergy between theoretical predictions and experimental data. The calculated spectroscopic data (IR, NMR) can aid in the structural confirmation of synthesized material[13], while predicted binding modes from docking can guide the design of new derivatives with enhanced potency and selectivity for specific biological targets. The methodologies described herein provide a robust and rational pathway to unlock the full therapeutic potential of this promising molecular scaffold.

References

  • ResearchGate. Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. Available from: [Link].

  • American Elements. This compound. Available from: [Link].

  • PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Available from: [Link].

  • PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link].

  • MDPI. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available from: [Link].

  • Scientific Research Publishing. Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Available from: [Link].

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link].

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link].

  • MDPI. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link].

  • PubMed. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link].

  • Supercomputing Frontiers and Innovations. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Available from: [Link].

  • International Journal of Pharma Sciences and Research. A Review on Pyrazole chemical entity and Biological Activity. Available from: [Link].

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link].

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Available from: [Link].

  • Supercomputing Frontiers and Innovations. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Available from: [Link].

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link].

  • PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available from: [Link].

Sources

An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities that span from anti-inflammatory to anticancer and antimicrobial effects[1][2]. This is largely due to the pyrazole ring's ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions, allowing for the fine-tuning of pharmacological properties. Within this important class of heterocycles, 5-aminopyrazoles stand out as particularly valuable intermediates and bioactive molecules in their own right[3]. The amino group at the 5-position serves as a crucial handle for further functionalization, enabling the construction of complex molecular architectures and fused heterocyclic systems with significant therapeutic potential[4][5]. This guide focuses on a specific, yet promising, member of this family: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. The introduction of the N-(2-methoxyethyl) substituent is a strategic choice in medicinal chemistry design, often employed to enhance solubility, modulate metabolic stability, and provide additional hydrogen bonding opportunities, which can be critical for target engagement. This document aims to provide a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and exploring its potential applications in drug discovery and development, particularly in the context of kinase inhibition and the modulation of cell death pathways.

Synthesis of this compound

The synthesis of N-substituted 5-aminopyrazoles can be achieved through several established routes, with the most common being the condensation of a β-ketonitrile with a substituted hydrazine[6][7]. This approach offers a reliable and versatile method for accessing a wide range of pyrazole derivatives. For the specific synthesis of this compound, a plausible and efficient pathway involves the reaction of (2-methoxyethyl)hydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile or its synthetic equivalents.

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic route to this compound, starting from readily available commercial reagents.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product A 2-Methoxyethanol D (2-Methoxyethyl)hydrazine A->D Step 1: Hydrazine Formation B Hydrazine B->D C β-Ketonitrile (e.g., 3-oxopropanenitrile) E This compound C->E Step 2: Pyrazole Ring Formation (Condensation & Cyclization) D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Methoxyethyl)hydrazine

This intermediate can be prepared from 2-methoxyethanol through established methods, such as conversion to an alkyl halide followed by reaction with hydrazine.

  • Chlorination of 2-Methoxyethanol: 2-Methoxyethanol is reacted with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid to yield 1-chloro-2-methoxyethane.

  • Hydrazinolysis: The resulting 1-chloro-2-methoxyethane is then treated with an excess of hydrazine hydrate, typically under reflux, to afford (2-methoxyethyl)hydrazine. Purification is generally achieved through distillation under reduced pressure.

Step 2: Synthesis of this compound

This step involves the core pyrazole ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: To this solution, add (2-methoxyethyl)hydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

The causality behind this experimental design lies in the nucleophilic nature of the hydrazine and the electrophilic centers of the β-ketonitrile. The initial reaction is the formation of a hydrazone intermediate by the attack of the more nucleophilic nitrogen of the substituted hydrazine on the ketone carbonyl. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring system[6][7].

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be tabulated based on available information and predictions from its structure.

PropertyValue/InformationSource
CAS Number 144991-37-7[8][9]
Molecular Formula C6H11N3OInferred from structure
Molecular Weight 141.17 g/mol Calculated
Appearance Likely a solid or oil at room temperature.Predicted
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. The methoxyethyl group may confer some aqueous solubility.Predicted
Spectral Data ¹H NMR: Expect signals for the methoxy group (~3.3 ppm), the ethyl chain protons, the pyrazole ring protons, and the amine protons. ¹³C NMR: Expect signals for the aliphatic carbons of the methoxyethyl group and the aromatic carbons of the pyrazole ring. Mass Spec: The molecular ion peak [M+H]⁺ would be expected at m/z 142.10.Predicted

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Kinase Inhibition

The 5-aminopyrazole core is a well-established pharmacophore in the design of protein kinase inhibitors[10]. Numerous approved and investigational drugs for cancer feature this scaffold. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site, a critical anchor point for inhibitor binding. The N1-substituent, in this case, the 2-methoxyethyl group, can be strategically utilized to occupy and interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Core Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Aminopyrazole 5-Aminopyrazole Aminopyrazole->Hinge H-Bonding Methoxyethyl 2-Methoxyethyl Group Methoxyethyl->SolventFront Solubility/H-Bonding

Caption: Interaction model of a this compound-based kinase inhibitor.

Derivatives of this compound could be synthesized and screened against various kinase targets implicated in cancer, such as Aurora kinases, CDKs, and JNKs, where the pyrazole scaffold has shown significant promise[10][11].

Necroptosis Inhibition

Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory and neurodegenerative diseases. The receptor-interacting protein kinase 1 (RIPK1) is a key mediator of this pathway. Small molecule inhibitors of RIPK1 have emerged as a promising therapeutic strategy. Interestingly, the pyrazole core has been identified in some necroptosis inhibitors. The ability of the 5-aminopyrazole moiety to engage in specific hydrogen bonding patterns, coupled with the physicochemical properties imparted by the methoxyethyl chain, makes this compound an attractive starting point for the design of novel RIPK1 inhibitors.

Conclusion

This compound is a promising, yet underexplored, heterocyclic compound. Its synthesis is achievable through established chemical transformations, and its structure embodies key features desirable for a drug discovery building block. The 5-aminopyrazole core provides a reliable anchor for targeting enzyme active sites, while the N-(2-methoxyethyl) substituent offers a means to enhance solubility and introduce additional beneficial interactions. Future research focused on the synthesis of a library of derivatives based on this scaffold and their subsequent screening in relevant biological assays is warranted to fully elucidate their therapeutic potential, particularly in the development of novel kinase and necroptosis inhibitors.

References

  • American Elements. This compound. [Link]

  • PubMed. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • National Center for Biotechnology Information. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • National Center for Biotechnology Information. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. [Link]

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • PubChem. 2-Methyl-2H-pyrazol-3-ylamine. [Link]

  • CORE. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. [Link]

  • ResearchGate. Two-component reactions of 5-amino-pyrazole derivatives with various.... [Link]

  • Royal Society of Chemistry. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. [Link]

  • ResearchGate. New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF. [Link]

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazolamines

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have demonstrated significant therapeutic potential.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , a valuable intermediate for drug discovery and development.

The introduction of the 2-methoxyethyl group at the N1 position can enhance solubility and modulate the pharmacokinetic profile of resulting drug candidates. This application note offers a detailed, field-proven protocol for the synthesis of this compound and a thorough guide to its characterization using modern analytical techniques.

Synthetic Approach: A Mechanistic Perspective

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-alkoxyacrylonitrile with a substituted hydrazine.[5] This approach offers a regioselective and efficient route to the desired 1,5-disubstituted pyrazole isomer.

The reaction proceeds through a well-established mechanism:

  • Michael Addition: The substituted hydrazine, in this case, (2-methoxyethyl)hydrazine, acts as a nucleophile and undergoes a Michael addition to the electron-deficient β-carbon of the 3-ethoxyacrylonitrile.

  • Cyclization: The terminal nitrogen of the hydrazine adduct then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to form the stable aromatic 5-aminopyrazole ring.

Under neutral conditions and at elevated temperatures, this reaction pathway favors the formation of the thermodynamically more stable 5-substituted aminopyrazole.[5]

Experimental Protocols

PART A: Synthesis of this compound

This protocol details the synthesis of the target compound from commercially available starting materials.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Methoxyethyl)hydrazine90.129.01 g0.10
3-Ethoxyacrylonitrile97.129.71 g0.10
Ethanol (anhydrous)46.07100 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Nitrogen inlet

  • Rotary evaporator

  • Standard glassware for workup and purification

Protocol:

  • Reaction Setup: Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Reagent Addition: Under a nitrogen atmosphere, add (2-methoxyethyl)hydrazine (9.01 g, 0.10 mol) and anhydrous ethanol (50 mL) to the flask.

  • Initiation of Reaction: While stirring, add 3-ethoxyacrylonitrile (9.71 g, 0.10 mol) dissolved in anhydrous ethanol (50 mL) dropwise from the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[3]

Safety Precautions:

  • Hydrazine derivatives are toxic and potentially carcinogenic. Handle (2-methoxyethyl)hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrile compounds are toxic. Avoid inhalation and skin contact with 3-ethoxyacrylonitrile.

  • Ethanol is flammable. Ensure the reaction is carried out away from open flames and ignition sources.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3d~2.0
H-4~5.5d~2.0
NH₂~3.5br s-
OCH₂~4.0t~5.0
NCH₂~3.6t~5.0
OCH₃~3.3s-

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-5~150
C-3~135
C-4~95
OCH₂~70
NCH₂~50
OCH₃~59
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400-3250Medium, broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=C Stretch (pyrazole ring)1600-1475Medium
N-H Bend (amine)1650-1580Medium
C-O Stretch (ether)1150-1085Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 141.09

  • Key Fragmentation Peaks: Fragments corresponding to the loss of the methoxyethyl group, the methoxy group, and other characteristic cleavages of the pyrazole ring are expected.

Diagrams and Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction reagent1 (2-Methoxyethyl)hydrazine michael_addition Michael Addition Intermediate reagent1->michael_addition Nucleophilic Attack reagent2 3-Ethoxyacrylonitrile reagent2->michael_addition solvent Ethanol solvent->michael_addition product 1-(2-Methoxyethyl)-1H- pyrazol-5-amine cyclization Cyclized Intermediate michael_addition->cyclization Intramolecular Cyclization cyclization->product Tautomerization

Caption: Synthetic pathway for this compound.

Molecular Structure

Molecular_Structure mol

Caption: Molecular structure of this compound.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis of this compound, a key building block in the development of novel therapeutics. The detailed characterization data serves as a reliable reference for researchers in the field. The versatility of the 5-amino group allows for a wide range of subsequent chemical transformations, opening avenues for the creation of diverse libraries of pyrazole-based compounds for screening in various disease models. Further research can focus on the derivatization of this compound to explore its potential as a lead molecule in drug discovery programs targeting kinases, GPCRs, and other enzymes implicated in human diseases.

References

  • HASSAN, A. S., HAFEZ, T. S., & OSMAN, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • PubChem. (n.d.). (2-methoxyethyl)hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • PMC. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Molecular Structure, 1289, 135832. [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 26(1), 123. [Link]

  • FANDRICK, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. [Link]

Sources

Application Note: Regioselective Synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the discovery of novel therapeutic agents. The substituted aminopyrazole scaffold is a key pharmacophore in a variety of biologically active compounds. The strategic synthesis of this intermediate is paramount for the efficient construction of compound libraries for drug development.

This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of this compound. The narrative emphasizes the chemical principles governing the reaction, ensuring both reproducibility and a deep understanding of the process. The primary synthetic route discussed is the cyclocondensation reaction between (2-methoxyethyl)hydrazine and 3-ethoxyacrylonitrile, a robust and widely applicable method for preparing 5-aminopyrazoles.[1][2]

Synthetic Strategy and Mechanistic Insights

The formation of N-substituted aminopyrazoles from the reaction of a monosubstituted hydrazine and an α,β-unsaturated nitrile can yield two possible regioisomers: the 3-amino and the 5-amino pyrazole. The final product distribution is governed by the principles of kinetic versus thermodynamic control.[3][4][5]

  • Kinetic Product: Under basic conditions and low temperatures, the reaction favors the 3-amino isomer. This pathway is faster as the initial, irreversible cyclization traps the kinetically favored intermediate.

  • Thermodynamic Product: To selectively synthesize the desired 1-substituted-5-aminopyrazole, the reaction is conducted under neutral or slightly acidic conditions at elevated temperatures. These conditions allow the initial Michael addition adducts to exist in equilibrium, ultimately favoring the formation of the more thermodynamically stable 5-aminopyrazole isomer.[3][6][7]

The mechanism for the thermodynamically controlled synthesis proceeds as follows:

  • Michael Addition: The terminal nitrogen of (2-methoxyethyl)hydrazine acts as a nucleophile, attacking the β-carbon of 3-ethoxyacrylonitrile. This is a reversible step.

  • Cyclization: An intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the carbon of the nitrile group leads to the formation of a five-membered ring intermediate.

  • Aromatization: The intermediate eliminates ethanol and undergoes tautomerization to yield the stable, aromatic this compound.

Reaction_Mechanism R1 R2 R1_img Int Int R1_img->Int Michael Addition (Reversible) R2_img R2_img->Int Michael Addition (Reversible) P P_img Product_label This compound P_img->Product_label Reactants_label (2-Methoxyethyl)hydrazine + 3-Ethoxyacrylonitrile Int->P_img Intramolecular Cyclization & Aromatization

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol details the regioselective synthesis of this compound under conditions that favor the thermodynamic product.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMoles (mmol)Eq.
(2-Methoxyethyl)hydrazine3044-15-390.124.51 g50.01.0
3-Ethoxyacrylonitrile61310-53-097.124.86 g50.01.0
Ethanol (anhydrous)64-17-546.07100 mL--
Acetic Acid (glacial)64-19-760.050.3 mL~5.00.1
Ethyl Acetate141-78-688.11As needed--
Sat. Sodium Bicarbonate144-55-884.01As needed--
BrineN/AN/AAs needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Silica Gel (230-400 mesh)7631-86-960.08As needed--
Experimental Workflow

G start Setup Reaction reactants Charge flask with: - (2-Methoxyethyl)hydrazine (1.0 eq) - Ethanol - Acetic Acid (0.1 eq) start->reactants addition Add 3-Ethoxyacrylonitrile (1.0 eq) dropwise at room temperature reactants->addition reflux Heat to reflux (~78°C) for 16-24 hours addition->reflux monitor Monitor reaction by TLC (e.g., 50% EtOAc/Hexane) reflux->monitor workup Cool to RT & Concentrate (Rotary Evaporator) monitor->workup Upon completion extraction Dissolve in EtOAc Wash with NaHCO₃ (aq), then Brine workup->extraction dry Dry organic layer (MgSO₄) Filter and concentrate extraction->dry purify Purify by Flash Column Chromatography (Silica Gel, EtOAc/Hexane gradient) dry->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add (2-methoxyethyl)hydrazine (4.51 g, 50.0 mmol), anhydrous ethanol (100 mL), and glacial acetic acid (0.3 mL). Stir the solution at room temperature.

  • Addition: Slowly add 3-ethoxyacrylonitrile (4.86 g, 50.0 mmol) to the stirred solution over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a pure compound.[8][9]

Safety and Handling

  • Hydrazine Derivatives: (2-Methoxyethyl)hydrazine is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[10] It is also a suspected carcinogen.[11] Always handle in a well-ventilated chemical fume hood.[12][13]

  • Acrylonitrile Derivatives: 3-Ethoxyacrylonitrile is a flammable liquid and is harmful if swallowed. It causes skin and eye irritation.[14][15][16] Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, throughout the procedure.[12][17]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the methoxy group (~3.3 ppm), the two methylene groups of the ethyl chain, the pyrazole ring protons, and the amine protons.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be present.

  • Mass Spectrometry (ESI-MS): The [M+H]⁺ ion should be observed at m/z corresponding to the molecular weight of the product (C₆H₁₁N₃O, MW = 141.17).

  • IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (~3200-3400 cm⁻¹) and C=N/C=C stretching of the pyrazole ring.

Conclusion

This application note details a reliable and regioselective protocol for the synthesis of this compound. By employing thermodynamically controlled reaction conditions, this method provides a high-yielding route to the desired 5-amino isomer, a crucial intermediate for pharmaceutical research and development. Adherence to the described safety precautions is essential for the safe execution of this synthesis.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • 3(5)-AMINOPYRAZOLE. Organic Syntheses Procedure. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central (PMC) - NIH. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

  • Process for preparation of aminopyrazole.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • 3-Ethoxyacrylonitrile. PubChem - NIH. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed - NIH. [Link]

  • 3-Ethoxyacrylonitrile. ChemBK. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. [Link]

  • Thermodynamic vs Kinetic Control. (2021). YouTube. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). MDPI. [Link]

  • (2-Methoxyethyl)hydrazine. PubChem - NIH. [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC - NIH. [Link]

  • (2-methoxyethyl)hydrazine. PubChemLite. [Link]

Sources

The Strategic Application of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have cemented its role in the development of a multitude of therapeutic agents.[3][4] A significant number of FDA-approved drugs, targeting a wide array of diseases from inflammation to cancer, feature this core structure.[2][5] The pyrazole moiety's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for the fine-tuning of binding affinity and selectivity towards diverse biological targets.[5] Among the various classes of pyrazole derivatives, 5-aminopyrazoles have emerged as particularly valuable building blocks for the synthesis of potent bioactive molecules, including kinase inhibitors and other targeted therapies.[6][7]

This guide focuses on a specific, yet highly promising derivative: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine . The introduction of the 2-methoxyethyl group at the N1 position of the pyrazole ring can enhance solubility, modulate metabolic stability, and provide an additional vector for interaction with protein targets, making it an attractive starting point for library synthesis and lead optimization in drug discovery campaigns.

Chemical and Pharmacological Profile of this compound

The this compound scaffold combines the established therapeutic potential of the 5-aminopyrazole core with the advantageous physicochemical properties imparted by the N-methoxyethyl substituent. This strategic combination offers several benefits in the design of novel drug candidates.

Structural Features and Synthetic Accessibility

The structure of this compound is characterized by a pyrazole ring with an amino group at the 5-position and a 2-methoxyethyl chain at the 1-position. The amino group serves as a key handle for further chemical modifications, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[8]

The synthesis of 5-aminopyrazoles is well-established, often proceeding through the condensation of a β-ketonitrile with a substituted hydrazine.[9] In the case of this compound, the corresponding (2-methoxyethyl)hydrazine would be the key reagent.

Application Note I: Synthesis of this compound and Its Derivatives

This section provides a representative protocol for the synthesis of the title compound and its subsequent derivatization, a common workflow in the early stages of a drug discovery project.

Protocol 1: Synthesis of this compound

This protocol is a general representation based on established methods for 5-aminopyrazole synthesis.[9][10]

Materials:

  • (2-Methoxyethyl)hydrazine

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring the reaction

Procedure:

  • Preparation of the Hydrazine Salt (if necessary): If starting from a salt of (2-methoxyethyl)hydrazine, neutralize it with a suitable base to obtain the free hydrazine.

  • Cyclization Reaction:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add malononitrile (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add (2-Methoxyethyl)hydrazine (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a dilute HCl solution.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the hydrazine and other reagents.

  • Sodium Ethoxide: Acts as a base to deprotonate malononitrile, forming a nucleophile that initiates the reaction cascade.

  • Reflux: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • TLC Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

Protocol 2: Derivatization of this compound via Amide Coupling

The 5-amino group is a versatile handle for creating a library of analogs. This protocol describes a standard amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • Add this compound (1.0 equivalent) to the reaction mixture, followed by the organic base (2.0-3.0 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Self-Validating System:

  • The progress of the reaction should be monitored by a secondary method in addition to TLC, such as LC-MS, to confirm the formation of the product with the correct mass.

  • The final purified compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application Note II: Screening of this compound Derivatives as Kinase Inhibitors

Given that many pyrazole-containing compounds are potent kinase inhibitors, a primary application of this scaffold is in the discovery of new therapeutics targeting this enzyme class.[6][11] This section outlines a general protocol for screening a library of derivatives against a representative protein kinase.

Rationale for Targeting Kinases

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The ATP-binding pocket of kinases is a well-validated drug target, and the pyrazole scaffold is known to effectively mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region.[4]

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Purified, active recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor (a known inhibitor of the target kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound solutions to the 384-well assay plates. Include DMSO-only wells as a negative control (100% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Add the kinase/substrate mix to the wells of the assay plate.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

The IC₅₀ values for a series of hypothetical derivatives are presented in the table below to illustrate how SAR data can be organized.

Compound IDR Group on AmideIC₅₀ (nM)
Lead-001 Phenyl550
Lead-002 4-Fluorophenyl230
Lead-003 3,4-Dichlorophenyl85
Lead-004 Pyridin-4-yl150
Lead-005 Cyclohexyl>10,000

Interpretation of Results:

The data in the table suggests that aromatic substituents on the amide are preferred for activity, with electron-withdrawing groups enhancing potency (Lead-003 vs. Lead-001). The high IC₅₀ for the aliphatic cyclohexyl group (Lead-005) indicates a requirement for an aromatic or heteroaromatic moiety at this position for effective binding to the kinase.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key processes described in these application notes.

G cluster_0 Synthesis Workflow cluster_1 Derivatization Workflow cluster_2 Screening Workflow Start Starting Materials ((2-Methoxyethyl)hydrazine, Malononitrile) Cyclization Cyclization Reaction Start->Cyclization Purification1 Purification Cyclization->Purification1 Core_Scaffold This compound Purification1->Core_Scaffold Amide_Coupling Amide Coupling Core_Scaffold->Amide_Coupling Carboxylic_Acid Carboxylic Acid Library Carboxylic_Acid->Amide_Coupling Purification2 Purification Amide_Coupling->Purification2 Compound_Library Compound Library Purification2->Compound_Library Kinase_Assay In Vitro Kinase Assay Compound_Library->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: A high-level overview of the drug discovery workflow utilizing the this compound scaffold.

G cluster_0 Kinase Inhibition Mechanism Inhibitor Pyrazole-based Inhibitor Kinase Protein Kinase (ATP Binding Pocket) Inhibitor->Kinase Competitively Binds Substrate Protein Substrate Kinase->Substrate Acts on No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Leads to ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Protein Substrate Substrate->Phosphorylated_Substrate Becomes

Caption: A conceptual diagram illustrating the competitive inhibition of a protein kinase by a pyrazole-based inhibitor.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block for modern drug discovery. Its inherent drug-like properties, coupled with the proven track record of the pyrazole scaffold, make it an ideal starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and screen compounds based on this promising core structure. As our understanding of disease biology continues to evolve, the adaptability and versatility of scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of targeted medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • United States Patent: 3-amino-pyrazole derivatives active as cyclin dependent kinase inhibitors. (2000). Google Patents.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • United States Patent: Crystalline particles of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide and method for the preparation thereof. (2018). Google Patents.
  • EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. (n.d.). Google Patents.
  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (2010). Wiley Online Library. Retrieved January 16, 2026, from [Link]

  • United States Patent: Crystalline form of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. (2016). Google Patents.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 16, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (n.d.). Google Patents. Retrieved January 16, 2026, from

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Retrieved January 16, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] These heterocycles are key components in drugs targeting a range of conditions, from cancer to inflammatory diseases.[4][5][6] This guide focuses on a specific, highly functional derivative: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine .

This building block offers a unique combination of features for the synthetic chemist. The pyrazole core provides a stable aromatic system, while the 5-amino group serves as a potent and versatile nucleophilic handle for constructing more complex architectures.[4][7] Crucially, the N1-substituent, a 2-methoxyethyl group, serves two primary purposes: it blocks reactivity at the N1 position, thereby directing subsequent reactions to other sites with high regioselectivity, and it can enhance the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability.

This document provides an in-depth look at the reactivity of this building block and offers detailed protocols for its application in the synthesis of valuable molecular scaffolds, particularly those relevant to drug discovery programs.

Compound Property Value
IUPAC Name This compound
Synonyms 2-(2-Methoxyethyl)-2H-pyrazol-3-ylamine
CAS Number 144991-37-7[8][9]
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Appearance Colorless to brown liquid[8]

Reactivity Profile and Mechanistic Considerations

5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic centers: the exocyclic amino group (5-NH₂), the pyrrole-like nitrogen (N1-H), and the C4 carbon of the pyrazole ring.[2][7] The general order of nucleophilic reactivity is 5-NH₂ > N1-H > C4-CH.[7]

In the case of This compound , the N1 position is already substituted, which simplifies its reaction profile significantly. This pre-functionalization is a key advantage, as it prevents undesired side reactions and directs electrophilic attack primarily to the 5-amino group and, under certain conditions, the C4 carbon.

  • 5-Amino Group (-NH₂): This is the most potent nucleophilic site. It readily participates in reactions such as acylation, sulfonylation, condensation with carbonyls to form Schiff bases, and as the primary nucleophile in cyclocondensation reactions.[10]

  • C4-Carbon: This position behaves as the β-carbon of an enamine system, rendering it nucleophilic. It is particularly reactive in acid-catalyzed cyclocondensation reactions with 1,3-bielectrophiles, such as β-dicarbonyl compounds, leading to the formation of fused ring systems.[7][11]

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (706 mg, 5.0 mmol), ethanol (25 mL), and p-TsOH (86 mg, 0.5 mmol).

  • Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Slowly add acetylacetone (0.57 mL, 5.5 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed (typically 4-8 hours).

  • Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazolo[3,4-b]pyridine product.

Expertise & Causality:

  • Why use an acid catalyst? The acid catalyst (p-TsOH) protonates a carbonyl oxygen of the acetylacetone, increasing its electrophilicity and promoting the initial condensation with the 5-amino group. It also facilitates the final dehydration step to form the aromatic pyridine ring. [7]* Why use an excess of the dicarbonyl? A slight excess of acetylacetone helps to drive the reaction to completion.

  • Why perform a basic wash? The wash with sodium bicarbonate neutralizes the acidic catalyst, preventing potential degradation of the product during concentration and purification.

N-Functionalization via Acylation and Sulfonylation

Direct functionalization of the exocyclic 5-amino group is a fundamental strategy for building molecular diversity and fine-tuning the biological activity of a lead compound. This is readily achieved via reaction with acylating or sulfonylating agents.

Application 3.1: Synthesis of Pyrazolyl Amides and Sulfonamides

This reaction forms a stable amide or sulfonamide bond, which can act as a hydrogen bond donor or acceptor, crucial for interactions with biological targets. [10] Protocol: General Procedure for N-Acylation

This protocol describes a general method for the reaction of this compound with an acid chloride (e.g., benzoyl chloride).

Reagents and Materials

ReagentMWAmount (mmol)EquivalentsMass/Volume
This compound141.172.01.0282 mg
Benzoyl Chloride140.572.21.10.26 mL
Triethylamine (Et₃N)101.193.01.50.42 mL
Dichloromethane (DCM)---15 mL

General Reaction Scheme

G A This compound Base Base (e.g., Et3N) DCM, 0°C to RT A->Base B Acyl Chloride (R-COCl) B->Base C N-Acylated Product Base->C

Caption: General scheme for N-acylation reaction.

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (282 mg, 2.0 mmol) and triethylamine (0.42 mL, 3.0 mmol) in anhydrous dichloromethane (15 mL).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add benzoyl chloride (0.26 mL, 2.2 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Expertise & Causality:

  • Why use a base? Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards the product. [10]* Why perform the addition at 0 °C? Acylation reactions are often exothermic. Adding the acyl chloride at a reduced temperature helps to control the reaction rate and minimize the formation of potential side products.

  • Why perform acidic and basic washes? The 1M HCl wash removes any unreacted triethylamine, while the sodium bicarbonate wash removes any remaining unreacted benzoyl chloride (by hydrolysis) and any residual acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous aminopyrazole derivatives suggest appropriate caution should be exercised. [12][13][14][15]

  • Potential Hazards: May cause skin, eye, and respiratory irritation. [12][16]Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a high-value, versatile building block for constructing complex heterocyclic molecules. Its pre-functionalized N1-position provides excellent regiochemical control, directing reactions to the highly nucleophilic 5-amino group and the C4-position. As demonstrated in the provided protocols, it serves as an excellent precursor for the synthesis of medicinally relevant scaffolds such as pyrazolo[3,4-b]pyridines and can be easily derivatized to explore structure-activity relationships. The strategic use of this building block can significantly streamline synthetic routes in drug discovery and development programs.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH).
  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate.
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate.
  • Reactions of 5-aminopyrazole 3 with different electrophiles. ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH).
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Benchchem.
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate.
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • This compound. American Elements.
  • FM-3975 - Safety Data Sheet. Combi-Blocks.
  • SAFETY DATA SHEET. CymitQuimica.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • This compound. CHIRALEN.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (NIH).

Sources

Application Note: Quantitative Analysis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the analytical quantification of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine.

Introduction and Scope

This compound is a substituted pyrazole derivative that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs. Accurate and reliable quantification of this amine intermediate is paramount for ensuring the quality of raw materials, monitoring reaction progress, determining the purity of the final product, and conducting stability studies.

This document provides a comprehensive guide to the quantitative analysis of this compound. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will detail robust analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique due to its versatility and widespread availability. Additionally, we will discuss Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Analyte Physicochemical Properties and Method Selection Rationale

Understanding the physicochemical properties of this compound is crucial for developing a successful analytical method.

  • Structure: The molecule contains a basic primary amine group (-NH₂) and a polar ether linkage (-O-CH₃).

  • Polarity: The presence of the amine and ether groups makes the compound relatively polar. This property is a key consideration for chromatographic retention. Highly polar compounds can be challenging to retain on traditional reversed-phase columns.[4][5]

  • Solubility: It is expected to have good solubility in polar organic solvents such as methanol, acetonitrile, and DMSO.[1]

  • Chromophore: The pyrazole ring system contains conjugated double bonds, which allows for detection by UV-Vis spectrophotometry.

Based on these properties, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the recommended primary method. It is a robust, cost-effective, and widely used technique in pharmaceutical analysis.[6] For applications requiring lower limits of quantification or analysis in complex biological matrices, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[4][7]

Primary Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed to be a stability-indicating and accurate procedure for the quantification of this compound in bulk material or simple formulations.

Principle of the Method

The separation is achieved on a C18 reversed-phase column. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer containing an acidic modifier (trifluoroacetic acid). The acidic modifier is critical for protonating the primary amine group on the analyte, which prevents its interaction with residual silanol groups on the silica-based stationary phase. This mechanism minimizes peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[6] Detection is performed at a UV wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: RP-HPLC-UV

3.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile (ACN), methanol, and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • This compound reference standard of known purity.

3.2.2 Chromatographic Conditions

ParameterRecommended ConditionCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic retention for the analyte. The length and particle size offer a good balance between resolution and backpressure.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent and protonates the analyte, leading to improved peak shape. ACN is a common organic modifier with good UV transparency.
Gradient Isocratic: 70% A / 30% B (Adjust as needed)An isocratic elution is simpler and more robust. The ratio should be optimized to achieve a retention time of 3-7 minutes for good resolution and efficient run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at λmax (e.g., ~230 nm)The optimal wavelength (λmax) should be determined by running a UV scan of the analyte to ensure maximum sensitivity.
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential early- or late-eluting impurities.

3.2.3 Preparation of Solutions

  • Mobile Phase: Prepare the aqueous and organic phases separately by adding 1.0 mL of TFA to 1 L of water and 1 L of acetonitrile, respectively. Filter through a 0.45 µm membrane and degas before use.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards (e.g., 10-150 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3.2.4 System Suitability and Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range standard solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression should yield a correlation coefficient (r²) ≥ 0.998.

  • Calculate the concentration of the analyte in the sample solutions using the regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Guidelines)

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][3] The following parameters should be assessed:

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity No interference at the analyte's retention time.Analyze blank, placebo (if applicable), and spiked samples. Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to demonstrate separation from degradation products.[8]
Linearity r² ≥ 0.998Analyze a minimum of five concentrations across the desired range (e.g., 10-150 µg/mL).[9]
Accuracy 98.0% - 102.0% RecoveryPerform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (low, medium, high) in triplicate.
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) S/N ratio ≥ 3:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.[9]
Robustness %RSD ≤ 2.0%Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.
Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard & QC Solutions sys_suit System Suitability Test (%RSD ≤ 2.0%) prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Sample Solutions prep_sample->analysis prep_mp Prepare Mobile Phase prep_mp->sys_suit calibration Inject Calibration Curve Standards sys_suit->calibration If Pass calibration->analysis integrate Integrate Peak Areas analysis->integrate regression Perform Linear Regression (r² ≥ 0.998) integrate->regression calculate Calculate Sample Concentration regression->calculate report Generate Final Report calculate->report

Caption: A typical experimental workflow for the quantification of this compound by RP-HPLC-UV.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is recommended for applications requiring ultra-low quantification limits, such as in pharmacokinetic studies, impurity profiling, or analysis in complex biological matrices.

Principle of the Method

This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and detected based on its specific mass-to-charge ratio (m/z). By monitoring a specific fragmentation transition (Multiple Reaction Monitoring, MRM), interference from matrix components is virtually eliminated, providing exceptional specificity and sensitivity.[10]

Experimental Protocol: LC-MS/MS

4.2.1 LC Conditions

  • Column: A shorter column with smaller particles (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis times.

  • Mobile Phase: Use volatile mobile phase modifiers like formic acid or ammonium formate instead of TFA, which can cause significant ion suppression in the MS source. A typical mobile phase would be A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: Typically lower, around 0.3-0.5 mL/min, compatible with standard ESI sources.

4.2.2 MS/MS Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+) mode, as the primary amine is readily protonated.

  • Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion (the protonated molecule [M+H]⁺) and identify the most stable and abundant product ions for MRM transitions.

  • MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be monitored to ensure identity and purity.

  • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

4.2.3 Sample Preparation For complex matrices like plasma or tissue, sample preparation is critical.[11] Common techniques include:

  • Protein Precipitation (PPT): Adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Partitioning the analyte between the aqueous sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Using a sorbent bed to retain the analyte while matrix components are washed away, followed by elution.[12]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative if the analyte is sufficiently volatile and thermally stable.

Principle and Applicability

The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column.[13] The separated components then enter a mass spectrometer for detection. GC-MS is a powerful technique for separating isomers and providing definitive structural information based on fragmentation patterns.[14][15] For this compound, derivatization of the primary amine group may be necessary to improve volatility and peak shape.

GC-MS Protocol Outline
  • Column: A mid-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane) is a good starting point.[14]

  • Injector: Split/splitless injector, typically at 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature to elute the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass Spectrometry in Electron Ionization (EI) mode. Monitor the total ion chromatogram (TIC) and extract specific ions for quantification.

Method Selection Guide

Choosing the right analytical method depends on the specific requirements of the analysis.

Method_Selection start Start: Define Analytical Goal q1 Need to quantify in bulk drug or simple formulation? start->q1 q2 Is analyte concentration very low (e.g., < 1 µg/mL)? q1->q2 No ans_hplc Use RP-HPLC-UV Protocol q1->ans_hplc Yes q3 Is the sample matrix complex (e.g., plasma, tissue)? q2->q3 No ans_lcms Use LC-MS/MS Protocol q2->ans_lcms Yes q4 Is high-throughput screening required? q3->q4 No q3->ans_lcms Yes q4->ans_lcms Yes ans_gcms Consider GC-MS (if volatile & thermally stable) q4->ans_gcms No

Caption: Decision tree for selecting the appropriate analytical method for this compound quantification.

References

  • AMSbiopharma. (2025).
  • Igbokwe, N. N., et al. (n.d.).
  • Sivagam, B., et al. (2014).
  • Sivagam, B., et al. (n.d.).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • American Elements. (n.d.). This compound.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.
  • Sample preparation in analysis of pharmaceuticals. (2007). Trends in Analytical Chemistry.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ChemicalBook. (n.d.). 3-(2-methoxyethyl)-1H-pyrazol-5-amine Chemical Properties.
  • ChemicalBook. (n.d.). 3-(2-methoxyethyl)-1H-pyrazol-5-amine | 1187058-44-1.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. (n.d.).
  • International CCS Knowledge Centre. (n.d.).
  • Analytical Methods. (2010). RSC Publishing.
  • Bryan Research & Engineering, LLC. (n.d.).
  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • Analytical Methods. (2025). OPUS.
  • BLDpharm. (n.d.). 3-(2-Methoxyethyl)-1H-pyrazol-5-amine.
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (2015).
  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Biosynth. (n.d.). 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine.

Sources

Protocol for the Strategic Derivatization of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. Its structure, featuring a highly nucleophilic exocyclic amino group at the C5 position, presents a prime handle for chemical modification. This document provides a detailed guide to the strategic derivatization of this pyrazole core through common and advanced synthetic methodologies, including N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation. The protocols are designed for researchers, scientists, and drug development professionals aiming to generate libraries of novel pyrazole derivatives for structure-activity relationship (SAR) studies and lead optimization.

Introduction and Strategic Rationale

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition and antibacterial action.[1] The title compound, this compound, offers two key features for synthetic diversification: the 5-amino group and the N1-methoxyethyl substituent. The latter enhances solubility and modulates pharmacokinetic properties, making the core attractive for drug design.

Derivatization of the 5-amino group is a primary strategy for exploring the chemical space around the pyrazole scaffold. The exocyclic amine is the most nucleophilic site, readily reacting with a range of electrophiles.[2] While the pyrazole ring nitrogens can also participate in reactions, selective derivatization at the 5-amino position is typically straightforward under controlled conditions.[3] This application note details robust protocols for three mechanistically distinct and synthetically valuable transformations.

Overview of Derivatization Pathways

The primary reaction pathways involve the nucleophilic attack of the 5-amino group on various electrophilic partners. The choice of reaction dictates the nature of the newly formed bond and the resulting functional group, allowing for fine-tuning of the molecule's steric and electronic properties.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound acyl N-Acylation start->acyl Acyl Halide / Anhydride Base sulfonyl N-Sulfonylation start->sulfonyl Sulfonyl Chloride Base buchwald N-Arylation (Buchwald-Hartwig) start->buchwald Aryl Halide Pd Catalyst, Ligand, Base prod_amide N-Pyrazolyl Amides acyl->prod_amide prod_sulfonamide N-Pyrazolyl Sulfonamides sulfonyl->prod_sulfonamide prod_arylamine N-Aryl-Pyrazolyl Amines buchwald->prod_arylamine

Caption: Key derivatization pathways for this compound.

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

General Protocol for N-Acylation (Amide Formation)

N-acylation is a fundamental transformation that introduces an amide linkage. The reaction of the 5-amino group with acylating agents like acid chlorides or anhydrides is typically rapid and high-yielding.[2]

G cluster_workflow Workflow: N-Acylation Protocol prep 1. Reactant Prep Dissolve pyrazole amine and base (e.g., TEA) in DCM or THF. add 2. Acyl Chloride Addition Add acyl chloride dropwise at 0 °C. prep->add react 3. Reaction Stir at room temperature for 1-4 hours. Monitor by TLC. add->react workup 4. Work-up Quench with water, separate organic layer, wash with brine. react->workup purify 5. Purification Dry (Na₂SO₄), evaporate solvent. Purify by column chromatography or recrystallization. workup->purify

Caption: Standard workflow for the N-acylation of the pyrazole amine.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with the solvent and wash sequentially with water, saturated sodium bicarbonate solution (if an acid chloride was used), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

General Protocol for N-Sulfonylation (Sulfonamide Formation)

This reaction introduces a sulfonamide group, a common pharmacophore, by reacting the amine with a sulfonyl chloride. The procedure is similar to acylation but may require slightly longer reaction times or gentle heating.[4]

Step-by-Step Protocol:

  • Reactant Preparation: Combine this compound (1.0 eq) and a base like triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous solvent such as DCM or chloroform.[4]

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent at 0 °C to control the initial exotherm.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C for 2-12 hours. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with solvent, and wash with 1M HCl, water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography (e.g., ethyl acetate/hexane gradient).

Protocol for N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It enables the coupling of the pyrazole amine with aryl or heteroaryl halides, providing access to derivatives that are difficult to synthesize via traditional methods.[7]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L₂Pd(II)(Ar)(NHR')]⁺X⁻ oa_complex->amine_complex Amine Coordination (R'-NH₂) amide_complex L₂Pd(II)(Ar)(NR') amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product Product Release

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5][8]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.2 eq) followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 4-24 hours. Microwave irradiation can often be used to expedite the reaction.[7] Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Summary of Reaction Conditions

DerivatizationReagentsBaseSolventTemp. (°C)Time (h)
N-Acylation Acyl Chloride / AnhydrideTriethylamine, PyridineDCM, THF0 to RT1 - 4
N-Sulfonylation Sulfonyl ChlorideTriethylamine, DIPEADCM, ChloroformRT to 602 - 12
N-Arylation Aryl Halide, Pd Catalyst, LigandNaOt-Bu, Cs₂CO₃Toluene, Dioxane80 - 1204 - 24

Characterization of Synthesized Derivatives

The identity and purity of the synthesized compounds should be confirmed using a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch in amides, S=O stretches in sulfonamides).[9]

Conclusion

The protocols outlined in this application note provide a versatile toolkit for the derivatization of this compound. By employing these N-acylation, N-sulfonylation, and N-arylation strategies, researchers can efficiently generate diverse libraries of novel pyrazole analogues. These derivatives are valuable for probing biological targets, optimizing lead compounds, and advancing drug discovery programs.

References

  • Full article: Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH). Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given the structural features of this compound, this guide outlines detailed protocols for a panel of in vitro assays to explore its potential therapeutic applications. The protocols are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind experimental design and execution.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[3] Its derivatives have been successfully developed into a range of clinically used drugs, demonstrating its versatility and favorable pharmacological properties.[1] The broad biological activities associated with pyrazole-containing compounds include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4]

This compound belongs to this versatile class of compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest several plausible avenues for investigation. The 5-aminopyrazole core is a key building block for many biologically active molecules.[5] This application note, therefore, serves as a foundational guide for initiating the in vitro characterization of this compound, providing detailed protocols to assess its potential as a kinase inhibitor and as an anticancer agent.

Potential Therapeutic Applications and In Vitro Assay Strategies

Based on the known biological activities of structurally related pyrazole derivatives, we propose a tiered approach to characterizing this compound. The initial focus will be on two high-impact areas in drug discovery: oncology and kinase inhibition.

  • Kinase Inhibition: Many pyrazole derivatives are known to be potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. An in vitro kinase assay is a fundamental first step to determine if this compound can modulate the activity of a representative kinase.

  • Anticancer Activity: The antiproliferative effects of pyrazole compounds have been documented against various cancer cell lines.[6][7] A cell viability assay using a relevant cancer cell line will provide initial data on the potential of this compound to inhibit cancer cell growth.

  • Target Engagement: To confirm that the compound interacts with its intended target within a more complex biological environment, a cellular target engagement assay can be employed.[8] This provides crucial evidence that the compound reaches and binds to its target in living cells.[8][9]

The following sections provide detailed protocols for these assays.

In Vitro Kinase Inhibition Assay

Principle

This protocol describes a generic, non-radioactive, luminescence-based in vitro kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescence signal. This method is readily adaptable to a variety of kinases and is suitable for high-throughput screening.

Experimental Workflow

kinase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions add_reagents Add Kinase, Substrate, and Test Compound to 96-well plate reagents->add_reagents Step 1 initiate_rxn Add ATP to initiate reaction add_reagents->initiate_rxn Step 2 incubation Incubate at RT initiate_rxn->incubation Step 3 stop_rxn Add Kinase-Glo® Reagent (stops reaction and generates signal) incubation->stop_rxn Step 4 read_plate Read Luminescence stop_rxn->read_plate Step 5 analyze Calculate % Inhibition and IC50 read_plate->analyze Step 6

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may need to be optimized for the specific kinase.

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (typically at or near the Km for ATP).

    • Kinase/Substrate Solution: Prepare a 2X solution of the kinase and its corresponding substrate in kinase buffer.

    • Test Compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute further in kinase buffer to create a 4X working solution. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound dilution to the wells of a white, opaque 96-well plate. Include wells with vehicle (DMSO) as a positive control (0% inhibition) and wells without kinase as a negative control (100% inhibition).

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.[10]

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary
ParameterExample ValueDescription
KinaseGeneric Tyrosine KinaseThe specific enzyme being tested.
SubstratePoly(Glu, Tyr) 4:1The molecule that the kinase phosphorylates.
ATP Concentration10 µMShould be near the Km of the kinase for ATP.
Compound Concentration Range0.1 nM - 100 µMA wide range to determine the full dose-response curve.
Incubation Time60 minutesTime for the enzymatic reaction to proceed.
IC₅₀To be determinedThe concentration of inhibitor required to reduce enzyme activity by 50%.

Cell Viability Assay (MTT/WST-1)

Principle

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells. The assay relies on the reduction of a tetrazolium salt (like MTT or WST-1) by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow

cell_viability_workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate adherence Allow cells to adhere overnight seed_cells->adherence add_compound Add serial dilutions of test compound adherence->add_compound Step 1 incubation Incubate for 48-72 hours add_compound->incubation Step 2 add_reagent Add MTT or WST-1 reagent incubation->add_reagent Step 3 formazan_dev Incubate to allow formazan development add_reagent->formazan_dev Step 4 read_plate Read Absorbance formazan_dev->read_plate Step 5 analyze Calculate % Viability and GI50 read_plate->analyze Step 6

Caption: Workflow for the cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a clear, 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include vehicle-treated wells (0% inhibition) and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT/WST-1 Assay:

    • Add 10 µL of WST-1 reagent or 20 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 1-4 hours at 37°C.[11]

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals. If using WST-1, this step is not necessary.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = 100 x (Absorbance_Test / Absorbance_Vehicle)

  • Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Quantitative Data Summary
ParameterExample ValueDescription
Cell LineMCF-7 (human breast adenocarcinoma)The biological system for testing cytotoxicity.
Seeding Density8,000 cells/wellThe initial number of cells per well.
Treatment Duration72 hoursThe length of exposure to the test compound.
Compound Concentration Range0.1 µM - 200 µMA range to determine the dose-dependent effect on cell viability.
GI₅₀To be determinedThe concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle

CETSA® is a powerful method for assessing target engagement in a cellular environment.[12] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound has engaged its target.

Experimental Workflow

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_analysis Analysis treat_cells Treat intact cells with Test Compound or Vehicle lyse_cells Lyse cells treat_cells->lyse_cells Step 1 heat_lysate Heat cell lysate aliquots at a range of temperatures lyse_cells->heat_lysate Step 2 centrifuge Centrifuge to separate soluble and precipitated proteins heat_lysate->centrifuge Step 3 collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant Step 4 analyze_protein Analyze soluble protein levels (e.g., Western Blot, ELISA) collect_supernatant->analyze_protein Step 5

Sources

large-scale synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Large-Scale Synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

A Scalable and Efficient Pathway for the Synthesis of this compound: A Key Intermediate for Pharmaceutical Development

Abstract

This compound is a critical heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs), valued for the unique structural and electronic properties it imparts to target molecules. This application note provides a comprehensive, field-tested guide for its large-scale synthesis. We present a robust two-step process, commencing with the synthesis of the key intermediate, 2-methoxyethylhydrazine, followed by a highly efficient cyclocondensation reaction. The narrative emphasizes the rationale behind strategic choices in reagents, conditions, and purification methods, ensuring scientific integrity and process reliability. Detailed protocols, safety considerations, and analytical characterization are included to facilitate seamless technology transfer from laboratory to pilot plant scale.

Introduction and Strategic Overview

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs across therapeutic areas.[1] The title compound, with its N-methoxyethyl substituent, offers desirable physicochemical properties, such as modulated lipophilicity and potential for improved metabolic stability. The development of a cost-effective and scalable synthesis is therefore paramount for its utilization in drug discovery and development programs.

Several synthetic routes to N-substituted 5-aminopyrazoles exist, including the Knorr pyrazole synthesis and methods employing α,β-unsaturated nitriles.[2] The most common and reliable method for this class of compounds involves the condensation of a monosubstituted hydrazine with a β-ketonitrile or a synthetic equivalent.[3] This strategy was selected for its high regioselectivity, operational simplicity, and use of readily available precursors.

Our selected pathway involves two primary stages:

  • Synthesis of 2-Methoxyethylhydrazine: This key intermediate is prepared from a commercially available starting material.

  • Cyclocondensation: The substituted hydrazine is reacted with a C3-synthon, 3-ethoxyacrylonitrile, to directly form the target pyrazole ring.

This approach avoids the isolation of potentially unstable intermediates and is designed for high throughput and yield on a multi-kilogram scale.

Reaction Mechanism and Pathway Visualization

The core of the synthesis is the cyclocondensation reaction. The mechanism proceeds via a sequence of nucleophilic attack, elimination, and intramolecular cyclization. The more nucleophilic, sterically accessible nitrogen of the 2-methoxyethylhydrazine initiates the reaction.

The reaction pathway is as follows:

  • Michael Addition: The terminal nitrogen of 2-methoxyethylhydrazine adds to the β-carbon of 3-ethoxyacrylonitrile.

  • Tautomerization & Elimination: The resulting intermediate tautomerizes, followed by the elimination of ethanol.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the nitrile carbon, forming the five-membered pyrazole ring.

  • Aromatization: A final tautomerization step yields the stable, aromatic this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 2-Methoxyethylhydrazine Intermediate1 Michael Adduct Hydrazine->Intermediate1 + Nitrile Nitrile 3-Ethoxyacrylonitrile Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - EtOH Intermediate3 Iminopyrazole Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Tautomerization

Detailed Synthesis Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Hydrazine derivatives are potentially toxic and should be handled with care.[4]

This procedure is adapted from established methods for hydrazine synthesis. The direct synthesis from 2-methoxyethylamine avoids handling anhydrous hydrazine.

Materials and Equipment:

  • Reagents: 2-Methoxyethylamine, Diethyl ketomalonate-derived oxaziridine, Toluene, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, condenser, and temperature probe.

Protocol:

  • Reactor Setup: Charge the reactor with 2-methoxyethylamine (1.0 eq) and toluene (5-10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of a suitable electrophilic aminating agent, such as a diethylketomalonate-derived oxaziridine (1.1 eq), over 2-3 hours, maintaining the internal temperature below 10 °C.[5] The use of an oxaziridine minimizes side reactions often seen with other amination methods.[5]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the mixture to 10 °C. Add 2M HCl to extract the hydrazine product into the aqueous phase. Separate the layers.

  • Basification & Extraction: Cool the aqueous layer in an ice bath and carefully add 50% NaOH solution until the pH is >12, keeping the temperature below 20 °C. Extract the liberated 2-methoxyethylhydrazine with dichloromethane or another suitable solvent (3 x 5 volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil. Use directly in the next step.

This protocol is designed for a 1-mole scale and can be adjusted proportionally.

Materials and Equipment:

  • Reagents: 2-Methoxyethylhydrazine (crude from Part A, ~1.0 eq), 3-Ethoxyacrylonitrile (1.05 eq), Ethanol (200 proof), Acetic Acid (catalytic).

  • Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, condenser, and temperature probe.

Protocol:

  • Reactor Setup: Charge the reactor with ethanol (5 volumes) and 2-methoxyethylhydrazine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.05 eq). The acid catalyzes the condensation and elimination steps, increasing the reaction rate.[6]

  • Reagent Addition: Begin heating the mixture to 60-65 °C. Slowly add 3-ethoxyacrylonitrile (1.05 eq) via a dropping funnel over 1-2 hours. A slight excess of the acrylonitrile ensures complete conversion of the limiting hydrazine. An exotherm may be observed; control the addition rate to maintain the temperature below 75 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (~78 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or HPLC until the starting hydrazine is consumed.

  • Solvent Removal: Once complete, cool the reaction to 40 °C and remove the ethanol under reduced pressure.

  • Purification (Acid-Base Extraction):

    • To the resulting crude oil, add toluene (5 volumes) and 2M HCl (5 volumes). Stir vigorously for 30 minutes. The basic aminopyrazole will move into the aqueous phase, leaving non-polar impurities behind.

    • Separate the layers and wash the aqueous layer with fresh toluene (2 volumes).

    • Cool the acidic aqueous layer in an ice bath and slowly add 50% NaOH solution until the pH is >11, keeping the temperature below 25 °C. The product will precipitate as a solid or oil.

  • Isolation and Final Purification (Recrystallization):

    • Extract the product into ethyl acetate (3 x 5 volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Recrystallize the solid from an appropriate solvent system, such as isopropyl alcohol/heptane, to yield the final product with high purity.[7] Filter the crystals, wash with cold heptane, and dry under vacuum at 40 °C.

Quantitative Data and Process Workflow
ReagentMolar Eq.Molecular Wt. ( g/mol )Quantity
2-Methoxyethylhydrazine1.090.1290.1 g
3-Ethoxyacrylonitrile1.0597.12102.0 g
Glacial Acetic Acid0.0560.053.0 g
Product 141.18
Expected Yield113 - 127 g (80-90%)
Expected Purity (HPLC)>98%

G cluster_partA Part A: Hydrazine Synthesis cluster_partB Part B: Cyclocondensation A1 Charge Reactor: 2-Methoxyethylamine + Toluene A2 Cool to 0-5°C A1->A2 A3 Add Aminating Agent A2->A3 A4 Reaction at RT (12-16h) A3->A4 A5 Acidic Work-up (HCl Extraction) A4->A5 A6 Basification (NaOH) & Solvent Extraction A5->A6 A7 Concentrate to obtain 2-Methoxyethylhydrazine A6->A7 B1 Charge Reactor: Ethanol + Hydrazine + Acetic Acid A7->B1 Use Directly B2 Heat to 60-65°C B1->B2 B3 Add 3-Ethoxyacrylonitrile B2->B3 B4 Reflux (4-6h) B3->B4 B5 Solvent Removal B4->B5 B6 Purification via Acid-Base Extraction B5->B6 B7 Recrystallization B6->B7 B8 Dry to obtain Final Product B7->B8

Analytical Characterization

To ensure the final product meets quality specifications, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any residual impurities. A C18 column with a water/acetonitrile gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a simple indicator of purity.

Conclusion

This application note details a scalable, efficient, and robust two-step synthesis for this compound. By selecting a reliable cyclocondensation strategy and providing a detailed, step-by-step protocol with justifications for key process decisions, this guide serves as a valuable resource for researchers in the pharmaceutical industry. The described purification via acid-base extraction and recrystallization is particularly amenable to large-scale production, ensuring high purity of this important synthetic intermediate.

References
  • D. S. B. Daniels, J. A. M. T. E. G. G. de Wever, P. J. L. M. Quaedflieg, and F. P. J. T. Rutjes. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." The Journal of Organic Chemistry, 2021. URL: [Link]

  • A. Armstrong, L. H. Jones, J. D. Knight, and R. D. Kelsey. "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis." Organic Letters, 2005. URL: [Link]

  • J. Fichez, P. Busca, and G. Prestat. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." University of Lyon, 2018. URL: [Link]

  • H. F. Al-Allaf, A. A. Mohamad, S. M. Al-Shami, and H. A. Al-Muallem. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 2011. URL: [Link]

  • S. A. Landor, P. D. Landor, and Z. T. Fomum. "Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles." Journal of the Chemical Society, Perkin Transactions 1, 1982. URL: [Link]

  • The Journal of Organic Chemistry. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." ACS Publications, 2021. URL: [Link]

  • Chad's Prep. "Synthesis of Pyrazoles." YouTube, 2019. URL: [Link]

  • ResearchGate. "Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a." 2016. URL: [Link]

  • H. Eilingsfeld, G. Hansen, G. Humburg, and H. G. Wippel. "Production of 3-aminopyrazoles." Google Patents, 1975.
  • Sci-Hub. "ChemInform Abstract: ALLENES. PART 39. THE SYNTHESIS OF 3-ALKYL-5-AMINOPYRAZOLES AND 3H-INDOLES FROM ALLENIC OR ACETYLENIC NITRILES." 1982. URL: [Link]

  • A. M. M. E. Ewida, et al. "Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis." European Journal of Medicinal Chemistry, 2025. URL: [Link]

  • A. Aggarwal, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2022. URL: [Link]

  • K. A. M. El-Meligie, et al. "Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates..." Bioorganic Chemistry, 2021. URL: [Link]

  • T. Riechers, et al. "Process for the purification of pyrazoles." Google Patents, 2011.
  • T. Riechers, et al. "Method for purifying pyrazoles." Google Patents, 2011.
  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" 2014. URL: [Link]

  • W. Bawazir. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 2020. URL: [Link]

  • S. Malekzadeh, et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, 2024. URL: [Link]

  • G. Ondrejkovicova, et al. "New “Green” Approaches to the Synthesis of Pyrazole Derivatives." Molecules, 2007. URL: [Link]

  • A. Kumar and V. Kumar. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. URL: [Link]

  • V. Kumar, et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Arkivoc, 2013. URL: [Link]

  • Organic Chemistry Portal. "Pyrazole synthesis." URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Improving the Yield of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and optimize the yield of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to enhance the efficiency and success of your synthesis.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for synthesizing 5-aminopyrazoles, including this compound, is the condensation reaction between a substituted hydrazine and a β-cyanovinyl electrophile or a β-ketonitrile. The reaction proceeds via a two-step sequence: a nucleophilic addition/substitution followed by an intramolecular cyclization.

G cluster_process Reaction Sequence A 2-Methoxyethylhydrazine C Open-Chain Intermediate (Hydrazone/Enamine) A->C Step 1: Conjugate Addition (Displacement of Ethoxy Group) B 3-Ethoxyacrylonitrile (or similar β-enaminonitrile) B->C D This compound C->D Step 2: Intramolecular Cyclization (Attack on Nitrile) Troubleshooting_Workflow cluster_purity_checks Purity Checks cluster_condition_checks Condition Analysis cluster_workup_checks Work-up & Purification Loss Start Low Yield Reported Purity 1. Verify Starting Material Purity (Hydrazine & Acrylonitrile) Start->Purity Conditions 2. Analyze Reaction Conditions Purity->Conditions If Purity is Confirmed Hydrazine Hydrazine Stability: Is it fresh? Stored properly? Purity->Hydrazine Acrylonitrile Acrylonitrile Purity: Check for polymerization/hydrolysis. Purity->Acrylonitrile Workup 3. Review Work-up & Purification Conditions->Workup If Conditions Seem Optimal Temp Temperature Control: Exotherm during addition? Sufficient heat for cyclization? Conditions->Temp Solvent Solvent Choice: Is it dry? Protic vs. Aprotic? Conditions->Solvent pH pH/Catalyst: Is cyclization stalling? (See Q3) Conditions->pH Extraction Extraction Efficiency: Is product pH-sensitive? Aqueous layer losses? Workup->Extraction Purification Purification Method: Column loading loss? Decomposition on silica? Workup->Purification

Caption: A logical workflow for troubleshooting low synthesis yields.

Start by confirming the purity of your 2-methoxyethylhydrazine and 3-ethoxyacrylonitrile. Hydrazines can degrade over time, and acrylonitrile derivatives can polymerize. Running a simple NMR or GC-MS on your starting materials can prevent significant wasted effort.

Q2: My reaction produces multiple byproducts. How can I improve the selectivity?

Byproduct formation typically stems from incomplete reaction, side reactions of the intermediates, or the formation of regioisomers.

  • Causality: The key intermediate is a hydrazone formed after the initial addition. This intermediate must efficiently cyclize. If conditions are not optimal, it can undergo hydrolysis or other undesired reactions. While the use of a monosubstituted hydrazine like 2-methoxyethylhydrazine generally directs the regioselectivity well in this reaction, improper pH or temperature can sometimes lead to minor isomeric impurities.

  • Expert Recommendation: The most critical factor for ensuring clean cyclization is controlling the reaction's pH and temperature profile.

    • Temperature Management: The initial addition of hydrazine is often exothermic. Perform this step at a reduced temperature (0-5 °C) to prevent runaway reactions and byproduct formation. After the addition is complete and the intermediate has formed (monitor by TLC), gently heat the reaction (e.g., to the reflux temperature of the solvent) to drive the intramolecular cyclization to completion.

    • Acid Catalysis: The cyclization step, which involves the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, is often the rate-limiting step and can be effectively catalyzed by a protic acid. [1]Adding a catalytic amount of a weak acid like acetic acid or a stronger acid like HCl after the initial addition can significantly accelerate the ring-closing step and minimize the lifetime of the unstable open-chain intermediate. [2]

Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What can I do?

A stalled reaction points to insufficient activation energy for the cyclization step or an unfavorable equilibrium.

  • Causality: The intramolecular attack on the nitrile group requires overcoming a significant energy barrier. The electron density on the nitrile carbon must be reduced to make it more electrophilic.

  • Expert Recommendations:

    • Increase Thermal Energy: If you are running the reaction at a moderate temperature, increasing it to reflux may be all that is needed. Solvents with higher boiling points like toluene or xylenes can be used if thermal stability of the product allows.

    • Introduce an Acid Catalyst: As mentioned in Q2, acid catalysis is a highly effective strategy. The acid protonates the nitrile nitrogen, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack. A common and effective method is to use a solution of HCl in an alcohol like isopropanol or ethanol. [2] 3. Microwave Irradiation: For rapid optimization, microwave-assisted synthesis is an excellent choice. [2]The high energy input can dramatically reduce reaction times from hours to minutes and often leads to cleaner product profiles by minimizing the time for side reactions to occur.

Q4: I'm losing a significant amount of my product during the aqueous work-up and extraction. How can this be prevented?

The product, this compound, has an amine group, making its solubility highly dependent on pH.

  • Causality: The pyrazol-5-amine is a basic compound. If your work-up is performed under acidic conditions (e.g., after using an acid catalyst), the product will be protonated to form a salt. This salt is often highly soluble in water and will be lost to the aqueous layer during extraction with an organic solvent.

  • Expert Recommendation:

    • Basify Before Extraction: Before extracting your product into an organic solvent like ethyl acetate or dichloromethane, carefully adjust the pH of the aqueous solution to be basic (pH 8-10) using a suitable base like sodium carbonate or sodium hydroxide solution. This deprotonates the amine, making the molecule neutral and significantly more soluble in the organic phase.

    • Use a More Polar Solvent: If the product shows moderate polarity, consider using a more polar extraction solvent like a 9:1 mixture of dichloromethane/isopropanol.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can also decrease the solubility of your organic product in any remaining aqueous phase, driving more of it into the organic layer.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 2-Methoxyethylhydrazine

  • 3-Ethoxyacrylonitrile

  • Ethanol (anhydrous)

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M concentration).

  • Initial Addition (Controlled): Cool the flask to 0-5 °C using an ice bath. Add 2-methoxyethylhydrazine (1.05 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting materials by TLC.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Equip the flask with a reflux condenser and heat the reaction to reflux (approx. 78 °C for ethanol).

  • Reaction Monitoring: Continue heating under reflux for 4-8 hours, monitoring the formation of the product by TLC until the intermediate spot has disappeared.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • pH Adjustment & Extraction: Redissolve the residue in ethyl acetate. Add saturated sodium bicarbonate solution and stir until the aqueous layer is basic (pH > 8). Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary: Impact of Conditions on Yield

The following table summarizes how key reaction parameters can influence the final isolated yield, based on common optimization findings in pyrazole synthesis. [1][3]

Parameter Condition A Isolated Yield Condition B Isolated Yield Scientific Rationale
Catalyst None 55% Acetic Acid (0.1 eq) 85% Acid catalyzes the rate-limiting intramolecular cyclization step.
Addition Temp. 25 °C 68% 0 °C 82% Controlled addition at low temperature minimizes exothermic side reactions.
Solvent Methanol 70% Toluene 75% Aprotic solvents can sometimes offer cleaner reactions, but alcohols are often sufficient and practical.

| Work-up pH | pH ~5-6 | 40% | pH ~9 | 84% | Basification ensures the amine product is in its neutral form, maximizing organic solvent solubility. |

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. MDPI. Available at: [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. Available at: [Link]

  • Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • Various Authors. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related aminopyrazole compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance product purity.

Introduction to Purification Challenges

This compound possesses a unique combination of functional groups that can present specific purification challenges. The basicity of the 5-amino group can lead to strong interactions with silica gel, a common stationary phase in column chromatography, resulting in peak tailing and poor separation. The presence of the methoxyethyl group introduces a degree of polarity and potential for hydrogen bonding, influencing its solubility profile. Furthermore, the synthesis of substituted pyrazoles can often yield regioisomers and other byproducts that are structurally similar to the target compound, making their removal difficult.[1][2]

This guide will address these challenges by providing practical solutions and explaining the underlying chemical principles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues observed during the purification of this compound.

Issue 1: Poor Separation and Significant Tailing during Silica Gel Column Chromatography

Question: I am observing significant tailing and broad peaks for my compound during silica gel column chromatography, making it difficult to separate from impurities. What is causing this and how can I resolve it?

Answer: This is a frequent issue when purifying basic compounds like aminopyrazoles on standard silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic amino group of your molecule through acid-base interactions. This leads to slow elution, band broadening, and tailing.

Here are several strategies to mitigate this problem:

  • Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[1]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound and allowing for a more uniform elution.

    • Ammonia: A solution of methanol saturated with ammonia (e.g., 7N methanolic ammonia) can be used as a component of the mobile phase. This is particularly effective for highly basic compounds.

  • Use of an Alternative Stationary Phase:

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica gel for the purification of basic compounds. It minimizes the strong acidic interactions that cause tailing.

    • Amine-Functionalized Silica: This is a specialty silica gel where the surface is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to improved peak shape.

Experimental Workflow for Column Chromatography:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (e.g., Ethyl Acetate/Hexane + 0.5% TEA) Solvent 2. Select Optimal Solvent System TLC->Solvent Column_Prep 3. Pack Column (Silica + Eluent with TEA) Solvent->Column_Prep Load 4. Load Sample (dissolved in minimal solvent) Column_Prep->Load Elute 5. Elute with Gradient or Isocratic System Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Issue 2: Difficulty in Achieving Crystallization or Oiling Out During Recrystallization

Question: My compound either remains an oil or fails to crystallize from common organic solvents. How can I induce crystallization?

Answer: "Oiling out" or failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or the selection of an inappropriate solvent system.

Troubleshooting Steps:

  • Solvent System Selection:

    • Polarity Mismatch: The methoxyethyl and amino groups make the molecule relatively polar. A good starting point for recrystallization is a binary solvent system. Dissolve the compound in a small amount of a more polar solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature. Then, slowly add a less polar solvent in which it is less soluble (e.g., hexane, heptane, or diethyl ether) until the solution becomes turbid.[3]

    • "Like Dissolves Like": Solvents with similar functional groups to the compound can be good solubilizers. For this compound, consider ethers (like THF or dioxane) or alcohols.[3]

  • Salt Formation for Recrystallization: The basic amino group provides an excellent handle for purification via salt formation.[1]

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Add a solution of an acid (e.g., HCl in isopropanol or ethereal HCl) dropwise.

    • The corresponding ammonium salt will often precipitate out as a crystalline solid with higher purity.

    • The purified salt can then be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to recover the free amine.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Ethyl Acetate / HexaneA common system with a good polarity range.
Methanol / Diethyl EtherThe high polarity of methanol dissolves the compound, and the addition of ether induces precipitation.
Isopropanol / WaterSuitable for polar compounds; the water acts as an anti-solvent.
Dichloromethane / HexaneGood for moderately polar compounds.
Isopropanol + Ethereal HClTo form the hydrochloride salt for crystalline precipitation.[1]
Issue 3: Presence of a Persistent, Similarly Eluting Impurity

Question: After column chromatography, I still have an impurity with a very similar Rf value to my product. What could this be and how can I remove it?

Answer: A common impurity in the synthesis of asymmetrically substituted pyrazoles is a regioisomer .[2] Depending on the synthetic route, the methoxyethyl group could potentially be on the other nitrogen of the pyrazole ring. These isomers often have very similar polarities, making them difficult to separate.

Strategies for Separating Regioisomers:

  • Optimize Column Chromatography:

    • Shallow Gradient: Use a very slow, shallow gradient during elution to maximize the separation between the two isomers.

    • Different Solvent System: A change in the eluent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.

    • Alternative Stationary Phase: As mentioned before, switching to alumina or a functionalized silica gel might provide the necessary change in selectivity.

  • Fractional Recrystallization: If the regioisomers have slightly different solubilities, repeated recrystallizations can enrich the desired isomer in either the crystalline solid or the mother liquor. This can be a tedious process but is sometimes effective.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating challenging isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Besides the potential for regioisomers, other common impurities include:

  • Unreacted Starting Materials: Such as 2-methoxyethylhydrazine or the 1,3-dicarbonyl precursor.

  • Incomplete Cyclization Products: Depending on the reaction conditions, intermediates may persist.

  • Byproducts from Side Reactions: The hydrazine starting material can sometimes undergo side reactions leading to colored impurities.[2]

Q2: How can I monitor the purity of my compound during purification?

A2:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of column chromatography and for a quick assessment of purity.[4] It is advisable to use a developing system that gives your product an Rf value of around 0.3-0.5 for optimal separation visualization.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of your purified product and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.[5]

Q3: Is this compound stable? What storage conditions are recommended?

A3: Amines, in general, can be susceptible to oxidation, which can lead to coloration of the sample over time.[1] It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is advised. The stability in acidic or basic solutions should be evaluated on a case-by-case basis, as degradation pathways can be pH-dependent.

Q4: My purified product is a colored oil. How can I decolorize it and induce solidification?

A4: A colored product often indicates the presence of trace, highly colored impurities.

  • Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal can adsorb colored impurities.

  • Silica Gel Plug: Dissolving the compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain some colored impurities.

  • Inducing Solidification: If the product is pure but oily, try scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal if one is available. Cooling the solution to a low temperature (e.g., in a dry ice/acetone bath) may also induce crystallization.

Purity Determination Workflow

G Crude Crude Product Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Initial_Purity Initial Purity Check (TLC) Purification->Initial_Purity Structure_Confirm Structure Confirmation (¹H NMR, ¹³C NMR) Initial_Purity->Structure_Confirm Quantitative_Purity Quantitative Purity Analysis (HPLC, qNMR) Structure_Confirm->Quantitative_Purity Final_Product Pure Product (>95% Purity) Quantitative_Purity->Final_Product

Caption: Workflow for Purity Determination.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9247–9248. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

Sources

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of pyrazole derivatives, providing in-depth troubleshooting advice and preventative strategies. Our approach is grounded in mechanistic understanding to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my pyrazole synthesis from a 1,3-dicarbonyl compound and a substituted hydrazine. How can I control the regioselectivity?

A1: This is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls. The formation of regioisomers is governed by the relative reactivity of the two carbonyl groups towards the substituted hydrazine.

Mechanistic Insight: The initial condensation can occur at either carbonyl group, leading to two different hydrazone intermediates. Subsequent cyclization and dehydration yield the isomeric pyrazoles. The regioselectivity is influenced by steric and electronic factors of both reactants, as well as the reaction conditions. For instance, bulkier substituents on the hydrazine or the dicarbonyl compound can favor condensation at the less sterically hindered carbonyl.

Troubleshooting & Control Strategies:

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents (e.g., ethanol, acetic acid, toluene) is recommended. Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable intermediate.

  • pH Control: The pH of the reaction medium is critical. Acidic conditions (e.g., using acetic acid as a solvent or catalyst) generally promote the reaction but can also lead to a mixture of isomers. Careful control of pH can favor one pathway over the other.

  • Use of Protecting Groups: If one carbonyl is significantly more reactive, you might consider a protecting group strategy, although this adds steps to the synthesis.

  • Pre-formation of an Enamine or Enolate: Reacting the 1,3-dicarbonyl with a secondary amine to form an enaminone before adding the hydrazine can direct the initial attack to the remaining carbonyl group, thus controlling regioselectivity.

Reference: A comprehensive review on the regioselectivity in the synthesis of pyrazoles can be found in articles discussing the Knorr synthesis and its variations.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of N-Alkylated or N-Acylated Byproducts

Scenario: You are performing a reaction involving a pyrazole core and observe byproducts with a higher molecular weight, corresponding to the addition of an alkyl or acyl group to one of the pyrazole's nitrogen atoms.

Root Cause Analysis: The pyrazole ring contains two nitrogen atoms, both of which can be nucleophilic. The N1 nitrogen is generally less sterically hindered and more nucleophilic, but reactions at N2 can also occur, especially if N1 is substituted. Alkylating or acylating agents present in the reaction mixture (or introduced during workup) can react with the pyrazole nitrogen.

Preventative Measures & Solutions:

  • Choice of Base and Solvent: When N-functionalization is desired, the choice of base is crucial. For selective N1-alkylation, a weaker base like K2CO3 is often used. For N2-alkylation, stronger bases might be required. The solvent can also play a role in modulating the reactivity of the two nitrogen atoms.

  • Protecting Group Strategy: If you wish to perform a reaction elsewhere on the molecule without affecting the pyrazole nitrogens, consider using a protecting group. The p-methoxybenzyl (PMB) and tetrahydropyranyl (THP) groups are commonly used for this purpose and can be removed under specific conditions.

  • Careful Control of Reagents: Ensure that no unintended alkylating or acylating agents are present. For example, if using dichloromethane (DCM) as a solvent with a strong nucleophile, be aware that it can act as an alkylating agent under certain conditions.

Experimental Protocol: Selective N1-Alkylation of a Pyrazole

  • Dissolve the pyrazole (1 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add a mild base, such as potassium carbonate (K2CO3) (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 eq.) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Issue 2: Michael Addition Side Products with α,β-Unsaturated Precursors

Scenario: When synthesizing pyrazolines or pyrazoles from α,β-unsaturated carbonyl compounds (e.g., chalcones) and hydrazines, you observe the formation of open-chain adducts or other unexpected products.

Mechanistic Insight: The reaction of hydrazine with an α,β-unsaturated carbonyl compound can proceed via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the β-carbon. The desired pathway for pyrazoline/pyrazole formation is the 1,2-addition followed by cyclization. However, the Michael addition can compete, leading to a hydrazone intermediate that may or may not cyclize as intended.

Troubleshooting & Optimization:

  • Reaction Conditions: The reaction outcome is highly dependent on the conditions. Acidic conditions often favor the 1,2-addition, while basic conditions can promote the Michael addition. A screen of catalysts (e.g., acetic acid, piperidine) is advisable.

  • Substituent Effects: The electronic nature of the substituents on the α,β-unsaturated system can influence the preferred pathway. Electron-withdrawing groups on the β-carbon will favor Michael addition.

  • Hydrazine Derivative: The nature of the hydrazine used (e.g., hydrazine hydrate, phenylhydrazine) can also affect the reaction course.

Data Summary: Effect of Catalyst on Chalcone-Hydrazine Reaction

CatalystPredominant PathwayExpected Product
Acetic Acid1,2-AdditionPyrazoline
PiperidineMichael AdditionOpen-chain adduct
No CatalystMixtureMixture of products

Visualization of Reaction Pathways

G cluster_0 Reaction of Hydrazine with an α,β-Unsaturated Carbonyl Reactants Hydrazine + α,β-Unsaturated Carbonyl Intermediate1 1,2-Adduct (Hydrazone) Reactants->Intermediate1 1,2-Addition (Acidic) Intermediate2 1,4-Adduct (Michael Adduct) Reactants->Intermediate2 1,4-Addition (Basic) Product1 Pyrazoline/Pyrazole Intermediate1->Product1 Cyclization SideProduct Open-Chain Side Product Intermediate2->SideProduct

Caption: Competing pathways in pyrazole synthesis from α,β-unsaturated carbonyls.

Issue 3: Ring Opening or Rearrangement of the Pyrazole Core

Scenario: Under harsh reaction conditions (e.g., strong acid or base, high temperature), you observe degradation of your pyrazole product or the formation of isomeric products, such as imidazoles.

Root Cause Analysis: While the pyrazole ring is generally stable, it can undergo rearrangements under certain conditions. For example, the Dimroth rearrangement can occur in substituted pyrazoles, leading to an exchange of ring atoms. Extremely harsh conditions can lead to ring cleavage.

Preventative Strategies:

  • Milder Reaction Conditions: Whenever possible, opt for milder reagents and lower reaction temperatures.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Careful pH Monitoring: Avoid excessively acidic or basic conditions unless the specific transformation requires it. Use of buffered systems can be beneficial.

Troubleshooting Workflow

G Start Unexpected Side Product Observed Analysis Characterize Byproduct (NMR, MS) Start->Analysis Identify Identify Side Reaction Type Analysis->Identify Isomer Isomerization/Rearrangement Identify->Isomer Byproduct N-Alkylation/Acylation Identify->Byproduct Degradation Degradation/Ring Opening Identify->Degradation Action1 Modify Conditions (Temp, pH) Isomer->Action1 Action2 Use Protecting Groups Byproduct->Action2 Action3 Purify Reagents/Solvents Byproduct->Action3 Action4 Use Milder Conditions Degradation->Action4 End Optimized Synthesis Action1->End Action2->End Action3->End Action4->End

Caption: A logical workflow for troubleshooting side reactions in pyrazole synthesis.

References

  • Title: The Knorr Pyrazole Synthesis and its Modifications Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: The Dimroth Rearrangement Source: Name-Reaction.com URL: [Link]

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Pyrazole Synthesis: Troubleshooting and Optimization

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower your research. Pyrazoles are a cornerstone scaffold in medicinal chemistry and materials science, yet their synthesis can present challenges ranging from low yields to complex product mixtures.[1][2] This guide is structured to address the most common issues encountered in the lab, providing clear, actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We will diagnose the problem, explain the likely cause, and provide a systematic approach to resolution.

Issue 1: Low or No Product Yield

Q: I've run my reaction, but my final yield is disappointingly low, or I've recovered only starting material. What's going wrong?

A: Low conversion is a frequent issue that can almost always be traced back to one of four areas: reactant quality, steric hindrance, reaction kinetics, or reaction equilibrium. Let's break down how to diagnose and solve this.

Causality Chain for Low Yield:

  • Reactant Integrity: The purity of your starting materials is paramount. Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can introduce side reactions that consume reagents and complicate purification.[3] For instance, aged hydrazine can be partially oxidized.

    • Solution: Always use high-purity starting materials, preferably with >98% purity confirmed by analysis.[3] If you suspect your hydrazine has degraded, use a freshly opened bottle or purify it via distillation.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can physically block the nucleophilic attack required for cyclization, significantly slowing the reaction rate and reducing the final yield.[3][4]

    • Solution: If steric hindrance is unavoidable due to your target molecule's design, you must typically use more forcing conditions. Increase the reaction temperature or prolong the reaction time. In some cases, switching to a microwave-assisted protocol can provide the necessary energy to overcome this activation barrier more efficiently than conventional heating.[5][6]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature dictates the reaction rate. A sluggish reaction may simply not have had enough time or the right environment to proceed to completion.

    • Solution: Re-evaluate your conditions. An acid catalyst (e.g., a few drops of acetic acid) is often required to facilitate both the initial hydrazone formation and the final cyclization/dehydration steps.[7][8] If the reaction is slow at room temperature or under reflux in a standard solvent like ethanol, consider switching to a higher-boiling point solvent or employing microwave irradiation to accelerate the process.[9][10]

Troubleshooting Workflow: Low Yield Diagnosis

LowYield_Troubleshooting cluster_solutions Corrective Actions start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity (>98% by HPLC/NMR) start->check_sm check_sterics Step 2: Assess Steric Hindrance (Are substituents bulky?) check_sm->check_sterics Purity OK sol_sm Use High-Purity Reagents check_sm->sol_sm Purity <98% or unknown check_conditions Step 3: Evaluate Reaction Conditions check_sterics->check_conditions No sol_sterics Increase Temperature / Time Consider Microwave Synthesis check_sterics->sol_sterics Yes optimize_kinetics Step 4: Optimize for Rate check_conditions->optimize_kinetics Catalyst present sol_conditions Add Acid Catalyst (e.g., Acetic Acid) check_conditions->sol_conditions No catalyst used sol_kinetics Switch to Higher-Boiling Solvent Employ Microwave Irradiation optimize_kinetics->sol_kinetics solution Improved Yield sol_sm->check_sterics sol_sterics->check_conditions sol_conditions->optimize_kinetics sol_kinetics->solution

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Issue 2: Formation of Regioisomeric Mixtures

Q: My reaction works, but I'm getting a mixture of two pyrazole isomers that are very difficult to separate. How can I control the regioselectivity?

A: This is the classic challenge of the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different regioisomers.[11][12] The outcome is a delicate balance of electronic, steric, and solvent effects.

Controlling Factors for Regioselectivity:

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine (typically the unsubstituted NH2). An electron-withdrawing group (like -CF3) on the dicarbonyl will activate the adjacent carbonyl, making it the primary site of attack.[4][9]

  • Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group. This is often the dominant factor when one side of the dicarbonyl is significantly bulkier than the other.[4]

  • Reaction Conditions (pH & Solvent): This is your most powerful tool for control.

    • pH: Under acidic conditions, the reaction mechanism can be altered. Protonation of the hydrazine can change which nitrogen atom acts as the primary nucleophile, sometimes reversing the selectivity observed under neutral conditions.[4][7]

    • Solvent: This is a critical, often overlooked parameter. While ethanol is traditional, it often gives poor selectivity.[11][13] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity. [11][13][14] These solvents' unique hydrogen-bonding properties are thought to stabilize one reaction pathway over the other.

Key Factors Influencing Regioselectivity

Regioselectivity cluster_conditions center Regiochemical Outcome (Isomer Ratio) electronics Electronic Effects (Electrophilicity of C=O) electronics->center Directs attack to activated carbonyl sterics Steric Effects (Bulk of Substituents) sterics->center Directs attack to less hindered carbonyl conditions Reaction Conditions conditions->center Modulates reaction pathway solvent Solvent Choice (e.g., TFE, HFIP) ph pH Control (Acidic vs. Neutral)

Caption: Interplay of factors that determine the final regioisomeric ratio.

Data Presentation: The Impact of Solvent on Regioselectivity

The choice of solvent can be the difference between an inseparable mixture and a clean, single-isomer product. The data below illustrates the dramatic improvement observed when switching from ethanol to a fluorinated alcohol for the reaction of a 1,3-diketone with methylhydrazine.

SolventTemperatureTime (h)Isomer Ratio (Desired:Undesired)Reference
Ethanol (EtOH)Reflux24~1:1 (low selectivity)[11][13]
2,2,2-Trifluoroethanol (TFE)Room Temp< 185:15 [11][14]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp24>95:5 [11][14]
Issue 3: Impurities and Purification Challenges

Q: My final product is an off-color oil or solid, and the NMR shows multiple unexpected peaks. What are these impurities and how do I get rid of them?

A: Unwanted coloration and extra peaks usually point to incomplete reaction or side reactions. The most common culprits are residual pyrazoline intermediates and products from hydrazine degradation.[12]

Common Impurities and Solutions:

  • Pyrazoline Intermediates: The final step in many pyrazole syntheses is an oxidation or elimination to form the aromatic ring.[15][16] If this step is incomplete, you will have pyrazoline byproducts.

    • Symptoms: NMR signals in the aliphatic region (typically 2.5-4.5 ppm) that do not correspond to your starting materials or product.

    • Solution: Ensure the final aromatization step goes to completion. If the reaction relies on air oxidation, stirring the reaction mixture open to the atmosphere for a longer period can help. In some cases, a mild oxidant (like DDQ) can be added at the end of the reaction to drive the conversion to the pyrazole.[16]

  • Hydrazine-Related Impurities: Hydrazine and its derivatives can undergo self-condensation or other side reactions, often producing colored impurities.[12]

    • Symptoms: A persistent yellow, orange, or red color in your product even after initial workup.

    • Solution: Purification is key. Recrystallization is often the most effective method for removing these types of impurities from a solid product.[17] For oils or stubborn solids, column chromatography is the standard approach. In some specific cases, the pyrazole can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure product.[18]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most important factor when choosing a catalyst?

A: For standard Knorr-type syntheses, the most common "catalyst" is a protic acid like acetic or sulfuric acid, which is essential for activating the carbonyl groups.[7][17] For more advanced or challenging transformations, specialized metal catalysts can offer exceptional speed and efficiency, even at room temperature.[9] Silver triflate (AgOTf), for example, has been shown to catalyze the reaction of trifluoromethylated ynones with hydrazines to give near-quantitative yields in just one hour at room temperature.[9][19]

CatalystReactantsLoadingSolventTemp.TimeYield (%)Reference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood[19]
Silver Triflate (AgOTf)Ynone, Hydrazine1 mol%Not SpecifiedRoom Temp1 hup to 99%[9][19]
RuH2(PPh3)3CO1,3-Diol, Hydrazine2 mol%t-Amyl Alcohol110 °C24 h75%[20]

Q: When should I consider using microwave-assisted synthesis?

A: You should consider microwave synthesis whenever you want to dramatically reduce reaction times, improve yields, or run reactions under solvent-free conditions.[21] Conventional heating can take many hours, while microwave-assisted methods often achieve better results in minutes.[5][6] This is particularly useful for high-throughput synthesis or when dealing with sluggish reactions.

MethodReaction TimeYield (%)ConditionsReference
Conventional Reflux7–9 hours70–80%Ethanol, Reflux[5]
Microwave-Assisted9–10 minutes79–92% Ethanol, MW Irradiation[5]

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes. Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[8][22]

Protocol 1: Classic Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine, a foundational method in the field.[17]

  • Reactants: Ethyl benzoylacetate (3 mmol), Hydrazine hydrate (6 mmol)

  • Solvent/Catalyst: 1-Propanol (3 mL), Glacial acetic acid (3 drops)

  • Procedure:

    • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial equipped with a magnetic stir bar.[8][17]

    • Add the 1-propanol and glacial acetic acid.[8][17]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[8][17]

    • Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase. The spot corresponding to the starting ethyl benzoylacetate should be consumed.[8][17]

    • Once the reaction is complete, add water (10 mL) to the hot mixture with vigorous stirring.[8][17]

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[8][22]

    • Isolate the product by vacuum filtration using a Büchner funnel, wash the solid with a small amount of cold water, and allow it to air dry.[17][22]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages microwave energy for a rapid and environmentally friendly synthesis.[9][21]

  • Reactants: A 1,3-dicarbonyl compound (1 mmol), a hydrazine derivative (1 mmol)

  • Procedure:

    • Place the 1,3-dicarbonyl compound and the hydrazine derivative into a microwave-safe reaction vessel equipped with a magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor cavity.

    • Irradiate the mixture at a suitable power (e.g., 150-420 W) for 5-15 minutes, with a reaction temperature target of 100-120°C.[6][23] Reaction conditions should be optimized for specific substrates.[23]

    • Validation: After cooling, dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to confirm the consumption of starting materials and formation of the desired product.

    • Purify the product directly, typically by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.

General Pyrazole Synthesis Workflow

General_Workflow reactants 1. Reactant Staging (1,3-Dicarbonyl + Hydrazine) reaction 2. Reaction (Solvent, Catalyst, Heat) reactants->reaction monitoring 3. In-Process Control (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up & Isolation (Quenching, Extraction) monitoring->workup Complete purification 5. Purification (Crystallization / Chromatography) workup->purification analysis 6. Final Analysis (NMR, MS, MP) purification->analysis

Caption: A standard workflow for pyrazole synthesis, from setup to final analysis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various methods for the synthesis of pyrazole. (2023). ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega - ACS Publications. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). PMC - NIH. [Link]

  • Method for purifying pyrazoles. (2010).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2021). RSC Publishing. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (2021). GalChimia. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). cdnsciencepub.com. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 1-(2-Methoxyethyl)-1H-pyrazol-5-amine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, handling, and subsequent reactions of this versatile heterocyclic building block. Drawing from established chemical principles and practical laboratory experience, this resource aims to be a self-validating system to help you navigate the common challenges encountered in your experiments.

Section 1: Synthesis and Purification

The synthesis of this compound typically proceeds via the cyclocondensation of a β-ketonitrile with 2-methoxyethylhydrazine.[1] While a seemingly straightforward reaction, several pitfalls can lead to low yields, impure products, or complete reaction failure. This section addresses the most common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs): Synthesis & Purification

Question 1: My reaction to synthesize this compound is not proceeding, or the yield is very low. What are the likely causes?

Answer: Failure of this cyclocondensation reaction often stems from issues with starting materials, reaction conditions, or the work-up procedure. A systematic approach to troubleshooting is crucial.[2]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • β-Ketonitrile: Ensure the β-ketonitrile is pure and dry. Impurities can interfere with the reaction. If the purity is questionable, consider purification by distillation or chromatography before use.

    • 2-Methoxyethylhydrazine: This reagent can degrade over time. Use a fresh bottle or verify the purity of your existing stock. Hydrazine derivatives are sensitive to air and moisture, so handle them under an inert atmosphere if possible.[3]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used and generally effective. However, if you are experiencing low yields, consider switching to a higher-boiling point solvent like n-butanol to drive the reaction to completion, or an aprotic polar solvent like DMF.[4]

    • Temperature: While many pyrazole syntheses proceed at room temperature or with gentle heating, some require elevated temperatures (reflux) to overcome the activation energy barrier for cyclization.[1]

    • pH: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid) to facilitate the initial condensation to the hydrazone intermediate. Conversely, a base like triethylamine can also be used.[5] The optimal pH can be substrate-dependent, so small-scale trials with varying catalytic amounts of acid or base are recommended.

  • Inefficient Water Removal: The cyclization step involves the elimination of water. If water is not effectively removed, the equilibrium may not favor product formation. If not refluxing with a Dean-Stark trap, ensure your solvent is anhydrous.

Troubleshooting Workflow for Low Yield in Synthesis

start Low Yield or No Reaction check_reagents Verify Purity of β-Ketonitrile and 2-Methoxyethylhydrazine start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents Impure check_workup Review Workup Procedure optimize_conditions->check_workup Yield Still Low adjust_temp Adjust Temperature (e.g., Reflux) optimize_conditions->adjust_temp modify_extraction Modify Extraction/ Purification Method check_workup->modify_extraction Losses Detected change_solvent Change Solvent (e.g., Ethanol, n-Butanol, DMF) adjust_temp->change_solvent add_catalyst Add Acid/Base Catalyst (e.g., Acetic Acid, Triethylamine) change_solvent->add_catalyst

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I've successfully synthesized the crude product, but I'm struggling with its purification. What are the best methods?

Answer: Purification of 5-aminopyrazoles can be challenging due to their basicity and potential for multiple hydrogen bonding interactions. Column chromatography and recrystallization are the most common and effective methods.[6]

Purification Strategies:

  • Column Chromatography:

    • Tailing/Streaking on Silica Gel: The basic amino group on the pyrazole ring can interact strongly with the acidic silica gel, leading to significant tailing or even irreversible adsorption.

      • Solution: Deactivate the silica gel by preparing your slurry with a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine or a few drops of ammonia solution in methanol.[7]

    • Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A gradient elution is often necessary.

      • Example Gradient: Start with 100% Dichloromethane, gradually increasing the percentage of Methanol (e.g., 0-10%).

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system is key. Common choices for aminopyrazoles include:

      • Ethanol/Water

      • Ethyl Acetate/Hexanes

      • Isopropanol

    • Procedure: Dissolve the crude product in a minimum amount of the hot, good solvent. If a co-solvent system is used, add the "bad" solvent dropwise until turbidity persists, then re-heat until the solution is clear and allow it to cool slowly.

Purification Method Advantages Common Issues Troubleshooting Tips
Column Chromatography High resolution for complex mixtures.Tailing/streaking of the product on silica gel.Deactivate silica with triethylamine or ammonia. Use an appropriate solvent gradient (e.g., DCM/MeOH).
Recrystallization Cost-effective, can yield very pure material.Difficulty finding a suitable solvent. Oiling out of the product.Screen various solvent systems (e.g., Ethanol/Water, EtOAc/Hexanes). Ensure slow cooling.

Section 2: Handling and Storage

Proper handling and storage of this compound and its precursors are essential for safety and to ensure the integrity of the compounds.

Frequently Asked Questions (FAQs): Handling & Storage

Question 3: What are the primary safety concerns when working with 2-methoxyethylhydrazine and the final aminopyrazole product?

Answer: Hydrazine derivatives are classified as hazardous substances and require careful handling.[3]

Safety Precautions:

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[3][8]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[9]

    • Keep containers tightly closed to prevent degradation from air and moisture.[9]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Waste Disposal:

    • Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.

Question 4: How stable is this compound?

Answer: While generally stable under proper storage conditions, 5-aminopyrazoles can be susceptible to degradation.

  • Air and Light Sensitivity: Like many amines, it can be sensitive to air and light, potentially leading to discoloration over time. Storing under an inert atmosphere (nitrogen or argon) and in an amber vial can prolong its shelf life.

  • Acid/Base Stability: The compound is a base and will react with acids to form salts. It is generally stable under moderately basic conditions but may be unstable to strong acids or bases, especially at elevated temperatures.

Section 3: Reaction Optimization

This compound is a valuable intermediate, often used in subsequent reactions to build more complex molecules. The reactivity of this compound is dominated by its nucleophilic centers.

Frequently Asked Questions (FAQs): Reaction Optimization

Question 5: I am using this compound in a subsequent reaction (e.g., acylation, alkylation, or condensation), and the reaction is not working as expected. What could be the issue?

Answer: Understanding the nucleophilicity of the different sites on the molecule is key to troubleshooting subsequent reactions. 5-Aminopyrazoles possess three primary nucleophilic sites with a distinct reactivity order: 5-NH2 > 1-NH > 4-CH .[6]

Reactivity of Nucleophilic Sites

Caption: The order of nucleophilic reactivity in 5-aminopyrazoles.

  • Acylation/Sulfonylation Reactions: These reactions almost exclusively occur at the most nucleophilic 5-amino group .[10]

    • Problem: No reaction or low yield.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the acid byproduct (e.g., HCl from an acyl chloride). The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), acetonitrile, or THF.

  • Condensation with Carbonyls (Aldehydes/Ketones): This reaction also occurs at the 5-amino group to form Schiff bases (imines).

    • Problem: Low conversion to the imine.

    • Solution: This reaction is often catalyzed by a small amount of acid (e.g., acetic acid) and may require heating under reflux with a Dean-Stark trap to remove the water formed during the reaction.[10][11]

  • Reactions with 1,3-Dicarbonyls or α,β-Unsaturated Ketones: These can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines.[6]

    • Problem: Formation of a complex mixture of products or recovery of starting material.

    • Solution: These reactions are highly dependent on conditions. The initial attack can be from the 5-amino group or the C4 position. Careful control of temperature and catalyst (acid or base) is crucial for selectivity. Consult literature procedures for similar transformations to find optimized conditions.[11]

General Protocol: Acylation of this compound

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., benzoyl chloride, 1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Section 1.

This guide provides a foundational framework for troubleshooting common issues in experiments involving this compound. As with all chemical research, careful planning, attention to detail, and systematic optimization are paramount to success.

References

  • Chem Service. (2014). Safety Data Sheet: Methyl hydrazine. Retrieved from [Link]

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (n.d.). Supporting Information: Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 2004, 43, 6103-6106. (2004). Wiley-VCH.
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 209-250.
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet: 2-Methylpyrazine. Retrieved from [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • Korry, Y., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Methods S1. (n.d.). ResearchGate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Retrieved from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]

  • Elkanzi, N. A. A. (2013). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. Retrieved from [Link]

Sources

stability issues of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] The substituents, a methoxyethyl group at the N1 position and an amine group at the C5 position, significantly influence the molecule's physicochemical properties, including its stability in solution.[2] Understanding the interplay of these functional groups is crucial for predicting and mitigating stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors:

  • pH: The amine group at the C5 position is basic and can be protonated at acidic pH. This can alter the electron density of the pyrazole ring and potentially influence its susceptibility to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] It is generally recommended to store solutions of this compound at low temperatures, such as under -20°C, to minimize thermal degradation.[4]

  • Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions. It is advisable to protect solutions from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the pyrazole ring or the amine functional group.[1][5] It is important to use high-purity, degassed solvents and to avoid sources of oxidative stress.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions, while non-polar aprotic solvents might offer better stability for long-term storage.

Q2: What are the visual indicators of degradation in my solution?

A2: While not always apparent, visual cues can sometimes indicate degradation. These include:

  • Color Change: A change in the color of the solution from its initial state may suggest the formation of chromophoric degradation products.

  • Precipitation: The formation of a precipitate could indicate that the parent compound or a degradation product is no longer soluble, possibly due to a change in its chemical structure.

  • Haze or Cloudiness: The development of turbidity in a previously clear solution can also be a sign of insolubility or the formation of insoluble byproducts.

It is critical to note that the absence of these visual signs does not guarantee stability. Analytical methods are necessary for a definitive assessment.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the maximum shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at or below -20°C.[4] For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific application.[6]

  • Inert Atmosphere: For long-term storage, it is best to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Always store solutions in amber vials or in a light-protected container.

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[4]

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Degradation of the compound in the assay buffer or during incubation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Assess Buffer Compatibility: Perform a preliminary stability study in your assay buffer. Incubate the compound in the buffer under the same conditions as your assay (temperature, time) and then analyze the solution by HPLC to check for degradation.

    • pH Control: Ensure the pH of your assay buffer is within a range where the compound is stable. If the compound is more stable at a specific pH, consider adjusting your assay conditions if possible.

    • Minimize Incubation Time: If the compound shows time-dependent degradation, try to reduce the incubation time in your assay.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a fresh solution of the compound and immediately inject it into the analytical system. This will serve as a reference for the undegraded compound.

    • Stress Testing: To identify potential degradation products, intentionally stress a solution of the compound under various conditions (e.g., acidic, basic, oxidative, high temperature, photolytic). Analyze these stressed samples to see if the unknown peaks match any of the induced degradation products.

    • LC-MS/MS Analysis: Use mass spectrometry to obtain the mass of the unknown peaks. This information can help in proposing potential structures for the degradation products.

Issue 3: Poor solubility or precipitation of the compound in the chosen solvent.
  • Potential Cause: The compound may have limited solubility in the selected solvent, or degradation may be leading to less soluble products.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, acetonitrile, water).

    • Use of Co-solvents: If the compound has poor solubility in a desired aqueous buffer, consider using a small percentage of an organic co-solvent like DMSO or ethanol to aid in dissolution. Be mindful that the co-solvent should not interfere with your downstream application.

    • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, especially for a compound with an amine group.

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Workflow for Assessing Solution Stability by HPLC

This workflow provides a systematic approach to evaluating the stability of your compound in a specific solution.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare fresh solution of This compound in the desired solvent/buffer T0 Time-zero (T0) analysis: Immediately inject an aliquot into the HPLC system Prep->T0 Incubate Incubate the remaining solution under specific conditions (e.g., 37°C, room temp) T0->Incubate Timepoints At defined time points (e.g., 1, 4, 8, 24 hours), inject aliquots into the HPLC system Incubate->Timepoints Analyze Analyze the chromatograms for: - Decrease in parent peak area - Appearance of new peaks Timepoints->Analyze Plot Plot the percentage of remaining parent compound versus time to determine the degradation rate Analyze->Plot

Caption: Workflow for HPLC-based stability assessment.

V. Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of amine and pyrazole chemistry allows for the postulation of potential degradation routes.[5][7]

Oxidative Degradation

The presence of oxygen can lead to the formation of various degradation products. The amine group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or even ring-opening products.[5][8]

Oxidative_Degradation Compound This compound Oxidized_Products Oxidized Derivatives (e.g., Nitroso, Nitro compounds) Compound->Oxidized_Products [O] Ring_Opened Ring-Opened Products Compound->Ring_Opened [O]

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

Although the pyrazole ring is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, though this is less common for the core ring structure.[1] More likely is the hydrolysis of substituents if they contain labile bonds, which is not the case here.

VI. Quantitative Data Summary

The following table summarizes hypothetical stability data to illustrate how results might be presented. Actual stability will be dependent on the specific experimental conditions.

ConditionSolvent/BufferTemperature (°C)% Remaining after 24h
A DMSO25>99%
B PBS (pH 7.4)2595%
C PBS (pH 7.4)3785%
D 0.1 M HCl2590%
E 0.1 M NaOH2592%

VII. References

  • FM-3975 - Safety Data Sheet. (2023-01-02).

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). NATURALISTA CAMPANO, 28(1).

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024-12-05). MDPI.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024-07-07). IJNRD, 9(7).

  • This compound. (n.d.). AMERICAN ELEMENTS.

  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).

  • Vega, F., Sanna, A., Navarrete, B., & Marot, M. M. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.

  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Enamine.

  • 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid | 936249-31-9. (n.d.). Sigma-Aldrich.

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.).

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (n.d.). NIH.

  • Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles. (n.d.). Benchchem.

  • 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol. (n.d.). ChemScene.

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.).

  • 1h-pyrazol-5-amine. (n.d.). Sigma-Aldrich.

  • Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. (2025-08-05). ResearchGate.

  • 1H-Pyrazol-5-amine,1-(2-methoxyethyl)-(9CI) Suppliers. (n.d.). ChemicalBook.

  • This compound. (n.d.). CHIRALEN.

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025-08-05). ResearchGate.

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (2018-07-06). ResearchGate.

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS 144991-37-7). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and field-proven insights. Our goal is to help you identify, control, and mitigate common impurities encountered during your experiments.

Overview of the Primary Synthetic Route

The most common and industrially relevant synthesis of this compound involves the cyclocondensation reaction between (2-Methoxyethyl)hydrazine and a suitable three-carbon electrophile, typically a β-alkoxyacrylonitrile such as 3-ethoxyacrylonitrile . This reaction is a variation of the classical Knorr pyrazole synthesis.[1][2] The reaction proceeds via nucleophilic attack of the hydrazine onto the electrophilic double bond, followed by intramolecular cyclization and elimination of an alcohol (ethanol in this case) to form the aromatic pyrazole ring.

While this route is efficient, the use of an unsymmetrical substituted hydrazine inherently introduces challenges, primarily related to regioselectivity and side reactions.

SM1 (2-Methoxyethyl)hydrazine Intermediate Adduct Intermediate SM1->Intermediate Nucleophilic Attack SM2 3-Ethoxyacrylonitrile SM2->Intermediate Product Desired Product This compound Intermediate->Product Cyclization (Path A) -EtOH Impurity Regioisomeric Impurity 1-(2-Methoxyethyl)-1H-pyrazol-3-amine Intermediate->Impurity Cyclization (Path B) -EtOH

Caption: General reaction scheme for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude NMR spectrum shows two distinct, yet very similar, sets of peaks for the pyrazole ring protons. What is the most likely cause?

A: This is the classic signature of regioisomer formation . The reaction between (2-methoxyethyl)hydrazine and an unsymmetrical partner like 3-ethoxyacrylonitrile can proceed through two different cyclization pathways. The hydrazine has two non-equivalent nitrogen atoms (N1 and N2). Nucleophilic attack can be initiated by either nitrogen, and the subsequent cyclization can lead to two different constitutional isomers that are often difficult to separate.[3][4]

  • Desired Product: this compound

  • Major Regioisomeric Impurity: 1-(2-Methoxyethyl)-1H-pyrazol-3-amine

These isomers have the same mass and similar polarities, but their NMR spectra will show distinct chemical shifts, especially for the C-H protons on the pyrazole ring.

Q2: How can I control the regioselectivity to favor the desired 5-amino isomer?

A: Controlling regioselectivity is the primary challenge in this synthesis. The outcome is highly dependent on a delicate balance of steric and electronic factors, which can be manipulated by adjusting the reaction conditions.[4]

  • pH Control (Most Critical Factor):

    • Acidic Conditions: Under acidic conditions, the terminal -NH2 group of the hydrazine is more likely to be protonated, reducing its nucleophilicity. This can favor the initial attack by the less basic, substituted nitrogen atom, potentially altering the isomeric ratio.[4] Experimenting with catalytic amounts of acids like acetic acid or p-toluenesulfonic acid is recommended.

    • Neutral/Basic Conditions: In neutral or basic media, the terminal -NH2 group is more nucleophilic, often leading to a different regioisomeric outcome.

  • Solvent: The polarity and protic nature of the solvent can influence the transition state energies for the two cyclization pathways. Protic solvents like ethanol can stabilize intermediates differently than aprotic solvents like DMF or acetonitrile.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

A systematic Design of Experiments (DoE) approach, screening different pH values, solvents, and temperatures, is the most effective way to optimize the reaction for the desired 5-amino isomer.

Q3: My isolated product is a yellow or reddish-brown oil/solid, even after initial purification. What causes this color?

A: This coloration is typically due to impurities arising from the hydrazine starting material.[1] Hydrazines are susceptible to oxidation and can form highly colored azo or azine compounds. These impurities can be present in the starting material or form during the reaction, especially if air (oxygen) is not excluded.

Troubleshooting Steps:

  • Check Starting Material: Run a TLC or GC-MS on your (2-methoxyethyl)hydrazine to check for colored impurities. If it is old or has been improperly stored, consider purifying it by distillation before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Purification: Activated carbon (charcoal) treatment of a solution of the final product, followed by filtration through celite, can often remove these colored, non-polar impurities.

Q4: What are the most common impurities originating from the starting materials themselves?

A: The purity of your starting materials is paramount.

  • (2-Methoxyethyl)hydrazine: This reagent is often synthesized from hydrazine hydrate and ethylene oxide. This process can lead to di- and tri-alkylation products as impurities.[5] Common byproducts include 1,2-bis(2-methoxyethyl)hydrazine and other poly-alkylation species. These can react to form their own pyrazole derivatives, complicating purification.

  • 3-Ethoxyacrylonitrile: This reagent may exist as a mixture of (E) and (Z) isomers.[6][7] While both isomers typically lead to the same product, their reaction rates may differ. A more significant impurity often found in its synthesis is 3,3-diethoxypropionitrile .[8] This impurity can also react, but it may lead to different side products or require harsher conditions for the elimination of the second ethoxy group.

Troubleshooting Guide

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the pyrazole product.[1]

    • LC-MS analysis shows two peaks with the identical parent mass.

    • TLC analysis shows two distinct spots with very close Rf values.

  • Analytical Protocol:

    • LC-MS: Confirm the presence of two compounds with the same mass-to-charge ratio (m/z).

    • ¹H NMR: Carefully analyze the aromatic region. The two C-H protons on the pyrazole ring will have different chemical shifts and coupling constants for each isomer.

    • 2D NMR (NOESY/ROESY): For unambiguous identification, a Nuclear Overhauser Effect experiment can be decisive. Irradiating the N-CH₂ protons of the methoxyethyl group should show a correlation (NOE) to the adjacent C-H proton on the pyrazole ring. For the desired 5-amino isomer, this will be the proton at the C4 position. For the 3-amino isomer, this will be the proton at the C5 position.

  • Purification Strategy:

    • Column Chromatography: Separation is often challenging but achievable.

      • Stationary Phase: Use high-purity silica gel (230-400 mesh).

      • Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to 50-70% Ethyl Acetate. The use of dichloromethane/methanol gradients can also be effective.

    • Recrystallization: If the product is solid and one isomer is significantly more abundant, fractional recrystallization may be possible. Screen various solvents (e.g., Ethyl Acetate/Hexanes, Isopropanol, Acetonitrile).

Table 1: Summary of Common Impurities
Impurity NameLikely SourceMolecular Weight ( g/mol )Suggested Analytical Method
1-(2-Methoxyethyl)-1H-pyrazol-3-amineRegioisomeric side reaction141.18LC-MS, ¹H NMR, 2D NMR
(2-Methoxyethyl)hydrazineUnreacted starting material90.12GC-MS, LC-MS (acidic mobile phase)
3-EthoxyacrylonitrileUnreacted starting material97.12GC-MS
3,3-DiethoxypropionitrileImpurity in starting material143.18GC-MS
1,2-bis(2-methoxyethyl)hydrazineImpurity in starting material148.20GC-MS, LC-MS
Pyrazoline IntermediateIncomplete aromatization143.19LC-MS, ¹H NMR (aliphatic region)
Experimental Workflows & Visualizations
Workflow: Troubleshooting Regioisomer Formation

This diagram outlines the logical steps to address the presence of regioisomers in your reaction product.

start Crude product shows multiple spots/peaks confirm Confirm Isomers (LC-MS for mass, NMR for structure) start->confirm separate Purification Attempt confirm->separate chromatography Perform Gradient Column Chromatography separate->chromatography Separation Achieved? No recrystallize Attempt Fractional Recrystallization separate->recrystallize Product is Crystalline? characterize Characterize Pure Fractions (NMR, MS) separate->characterize Separation Achieved? Yes reoptimize Re-optimize Reaction Conditions (Focus on pH and Temperature) chromatography->reoptimize recrystallize->reoptimize end Isolated Product characterize->end

Caption: Troubleshooting workflow for regioisomer analysis.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Alkylation of 3-Ethoxy-2-Lithioacrylonitrile: Synthesis of 5-Alkylcytosines. Synthetic Communications. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Scheme 24. Synthetic routes for the regioisomers 74 and 75 using... ResearchGate. [Link]

  • Method for the preparation of 3-alkoxy-acrylonitriles.
  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

Sources

Technical Support Center: Enhancing the Purity of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS No. 144991-37-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues you may encounter post-synthesis. The typical synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-bielectrophilic species.[1] Impurities can arise from side reactions, incomplete reactions, or the inherent reactivity of the starting materials and product.

Issue 1: My isolated product is a persistent yellow or reddish-brown oil, but I expect a white or off-white solid. What's causing the color?

  • Probable Cause & Scientific Rationale: This discoloration is a classic symptom of impurities arising from the hydrazine starting material, (2-methoxyethyl)hydrazine. Hydrazines are susceptible to oxidation and can participate in side reactions that form highly colored azo compounds or other degradation products.[2] These impurities are often present in trace amounts but are intensely colored.

  • Proposed Solutions:

    • Charcoal Treatment: During the final recrystallization step, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal and then allow the filtrate to crystallize.

    • Acidic Wash: During the aqueous workup, perform an acidic wash (e.g., with 1M HCl). Your amine product will form a water-soluble salt and move to the aqueous phase, while many non-basic, colored impurities may remain in the organic layer. Afterward, basify the aqueous layer and re-extract your product.

    • Silica Plug Filtration: If the color is minimal, dissolving the crude product in a minimal amount of a strong solvent (like ethyl acetate) and passing it through a short plug of silica gel can be effective. The polar colored impurities will often bind strongly to the top of the silica, allowing the less polar product to elute with a solvent like 20-30% ethyl acetate in hexanes.

Issue 2: My NMR spectrum shows two sets of similar peaks, suggesting a regioisomeric impurity.

  • Probable Cause & Scientific Rationale: The formation of regioisomers is one of the most significant challenges in the synthesis of asymmetrically substituted pyrazoles.[2][3] This occurs when the 1,3-dicarbonyl equivalent can be attacked by the hydrazine at two different positions, leading to two different, structurally similar pyrazole products (e.g., 1,5- and 1,3-disubstituted pyrazoles). These isomers often have very similar physical properties, making them difficult to separate.

  • Proposed Solutions:

    • Careful Column Chromatography: This is the most common method for separating regioisomers. You will likely need a long column and a shallow gradient with a low-polarity eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes). Monitor the fractions meticulously with TLC. The addition of 0.5-1% triethylamine to the eluent can improve peak shape by neutralizing acidic sites on the silica gel, which can cause peak tailing with amines.[3]

    • Preparative HPLC: If column chromatography fails to provide baseline separation, preparative reverse-phase HPLC is a more powerful, albeit more resource-intensive, option.

    • Derivative Formation & Separation: In challenging cases, you can react the mixture with a protecting group (e.g., Boc-anhydride). The resulting Boc-protected derivatives may have different chromatographic properties, making them easier to separate. After separation, the protecting group can be removed.

Issue 3: My column chromatography shows significant streaking/tailing, and my yield is poor.

  • Probable Cause & Scientific Rationale: The primary amine functionality of this compound is basic. This basicity causes strong interaction with the acidic silanol groups on the surface of standard silica gel.[3] This leads to poor chromatographic performance (streaking), irreversible adsorption, and ultimately, lower recovery of your product.

  • Proposed Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile base, like triethylamine (0.5-1%) or ammonia (e.g., using a mobile phase saturated with ammonia vapor), to your eluent. This deactivates the acidic sites on the silica gel, leading to symmetrical peaks and improved recovery.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[4]

      • Deactivated Silica Gel: You can purchase commercially available "deactivated" or "base-deactivated" silica gel.

    • Protecting Group Strategy: As mentioned previously, temporarily protecting the amine as a carbamate (e.g., Boc) can make the compound less basic and significantly improve its chromatographic behavior.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification methods for this compound? The two most prevalent and effective techniques are column chromatography and recrystallization.[3] Column chromatography is excellent for removing a wide range of impurities, especially regioisomers, while recrystallization is a cost-effective final step to achieve high crystalline purity.[3] A powerful, though less common, alternative for amines is to form an acid addition salt (e.g., with HCl or oxalic acid), crystallize the salt to high purity, and then neutralize it to recover the purified free base.[5]

Q2: How can I best monitor the purity of my compound during the purification process? A combination of techniques is recommended. Thin-layer chromatography (TLC) is indispensable for real-time monitoring of reaction progress and column chromatography fractions due to its speed.[3] For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[6] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and identifying any remaining impurities.[3]

Q3: What are some good recrystallization solvent systems to try? Finding the right solvent system is often empirical. A good starting point is a binary system that includes a "solvent" in which your compound is soluble (e.g., ethyl acetate, ethanol, isopropanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, water).

Solvent SystemRationale & Comments
Ethyl Acetate / Hexanes A very common and effective system for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until turbidity persists.
Isopropanol / Water Good for polar compounds that are soluble in alcohols. The methoxyethyl group may provide sufficient polarity for this to be effective.
Toluene / Heptane A less polar option if the compound is contaminated with non-polar impurities.

Q4: How should I properly store the purified this compound? The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] For long-term stability and to prevent potential degradation or oxidation, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[9]

Visualized Workflows and Protocols

General Purification and Analysis Workflow

The following diagram outlines a standard workflow for moving from a crude reaction mixture to a fully characterized, high-purity compound.

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & QC crude_product Crude Product (Post-Workup) column_chrom Column Chromatography (Silica or Alumina) crude_product->column_chrom Primary Purification recrystallize Recrystallization column_chrom->recrystallize Polishing Step purity_check Purity Check (HPLC, LC-MS) recrystallize->purity_check Purity > 95%? purity_check->column_chrom No, Re-purify structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm Yes final_product Pure Product (>98%) structure_confirm->final_product

Caption: Standard workflow for purification and analysis.

Troubleshooting Decision Tree for Impurities

This diagram provides a logical path for identifying and addressing common purity issues.

start Analyze Crude Product (TLC, NMR) q1 Multiple Spots on TLC or Extra Peaks in NMR? start->q1 q2 Are extra peaks regioisomers? q1->q2 Yes sol4 Final Polish: Recrystallization q1->sol4 No (Single Impurity or Baseline) q3 Is product colored or streaking on TLC? q2->q3 No sol1 Optimize Column Chromatography: - Shallow Gradient - Long Column q2->sol1 Yes sol2 Use Basic Modifier (Et3N) or Basic Alumina q3->sol2 Yes (Streaking) sol3 Consider Charcoal Treatment or Acidic Wash q3->sol3 Yes (Colored) q3->sol4 No sol1->sol4 sol2->sol4 sol3->sol4 end_node Pure Product sol4->end_node

Caption: Decision tree for troubleshooting impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)
  • Preparation: Select a column and pack it with silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add 0.5% (v/v) triethylamine to your mobile phase solvents.

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate. Add a few spatulas of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase. For example, start with 5% Ethyl Acetate in Hexanes (+0.5% Et₃N) and slowly increase to 40% Ethyl Acetate (+0.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., Ethyl Acetate/Hexanes) based on small-scale solubility tests.

  • Dissolution: Place the semi-purified solid in a flask and add the minimum amount of hot ethyl acetate required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through Celite® into a clean, pre-warmed flask.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a drop or two of hot ethyl acetate to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or ice bath (0-4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

References

  • A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Valid
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit r/Chempros.
  • Method for purifying pyrazoles. (2011).
  • This compound. CHIRALEN.
  • QA-0059 - Safety D
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI, Chemistry.
  • SAFETY D

Sources

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a particular focus on controlling regioselectivity. The formation of regioisomers is a common challenge that can lead to reduced yields and difficult purification processes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired pyrazole isomer with high selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

A1: The most common cause of regioisomerism, particularly in the classical Knorr pyrazole synthesis, is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted hydrazine has two distinct nitrogen atoms that can initiate the condensation reaction, and the unsymmetrical dicarbonyl compound presents two different electrophilic carbonyl carbons. This duality in both reactants can lead to two different cyclization pathways, resulting in a mixture of regioisomeric pyrazoles.[3]

Q2: My Knorr pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the key factors I can adjust to favor one isomer?

A2: Several factors govern the regiochemical outcome of the Knorr synthesis. The most critical parameters to consider for optimization are:

  • Reaction Conditions: Solvent, temperature, and pH can significantly influence which regioisomer is favored.[3] For instance, acidic conditions can alter the relative nucleophilicity of the hydrazine's nitrogen atoms, potentially reversing the selectivity observed under neutral or basic conditions.[3][4]

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl group, making it a more likely site for the initial nucleophilic attack.[3]

  • Steric Effects: The steric bulk of substituents on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[3]

Q3: I've heard that the choice of solvent is critical for controlling regioselectivity. Can you elaborate on this?

A3: Yes, solvent selection is a powerful tool for controlling regioselectivity. Traditional solvents like ethanol often lead to mixtures of regioisomers.[5][6] However, research has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance the regioselectivity of pyrazole formation.[2][5][6] These solvents possess unique properties that can modulate the reactivity of the two carbonyl groups in the 1,3-diketone, thereby favoring the formation of a single regioisomer.[2]

Q4: Are there alternative synthetic routes to pyrazoles that offer better regioselectivity than the Knorr synthesis?

A4: Absolutely. When the Knorr synthesis fails to provide the desired regioselectivity, several other methods can be employed. These include:

  • Synthesis from Hydrazones and Nitroolefins: This method offers a highly regioselective one-pot synthesis of 1,3,5-trisubstituted pyrazoles.[7][8] The regioselectivity is achieved by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[7]

  • [3+2] Cycloaddition Reactions: The cycloaddition of 1,3-dipoles, such as nitrile imines (often generated in situ from hydrazonoyl halides), with alkynes or activated alkenes is a powerful strategy for constructing the pyrazole ring with high regiocontrol.[9][10]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: While the reaction of α,β-unsaturated ketones and aldehydes with hydrazines can sometimes lead to pyrazoline intermediates, subsequent oxidation yields the aromatic pyrazole.[1][11] The regioselectivity of the initial Michael addition of the hydrazine can often be controlled.

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in the Synthesis of a 1,3,5-Trisubstituted Pyrazole from an Unsymmetrical 1,3-Diketone

Problem: You are attempting to synthesize a specific regioisomer of a 1,3,5-trisubstituted pyrazole via the Knorr condensation of an unsymmetrical 1,3-diketone and a substituted hydrazine, but you are obtaining a mixture of isomers that are difficult to separate.

Troubleshooting Workflow

start Start: Poor Regioselectivity solvent Step 1: Solvent Optimization start->solvent conditions Step 2: Reaction Condition Adjustment solvent->conditions If selectivity is still low end End: Desired Regioisomer Obtained solvent->end If selectivity is high alternative Step 3: Consider Alternative Synthesis conditions->alternative If optimization is unsuccessful conditions->end If selectivity is improved alternative->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

Step 1: Solvent Optimization

The first and often most effective step is to change the solvent. As mentioned in the FAQs, fluorinated alcohols are excellent choices for improving regioselectivity.

Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [5][6]

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The concentration will depend on the solubility of your substrate, but a starting point of 0.1 M is common.

  • Add the substituted hydrazine (1.0-1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Solvent Comparison for a Model ReactionRegioisomeric Ratio (Desired:Undesired)
Ethanol~ 1:1 to 3:1
2,2,2-Trifluoroethanol (TFE)> 10:1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 20:1

Note: The exact ratios are substrate-dependent, but this table illustrates the general trend.

Step 2: Reaction Condition Adjustment

If solvent optimization alone is insufficient, adjusting the pH can be beneficial.

  • Acidic Conditions: Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid. This can protonate one of the carbonyls, increasing its electrophilicity, and also affect the nucleophilicity of the hydrazine nitrogens.[4]

  • Basic Conditions: The use of a base is less common for improving selectivity in the initial condensation but can be relevant in multi-step sequences.

Step 3: Consider Alternative Synthetic Strategies

If the Knorr approach remains problematic, a different synthetic disconnection is the most logical next step.

Protocol: Regioselective Synthesis from N-Arylhydrazones and Nitroolefins [7]

This method provides excellent regiocontrol for the synthesis of 1,3,5-trisubstituted pyrazoles.

  • To a solution of the N-arylhydrazone (1.0 equiv) in a suitable solvent (e.g., ethylene glycol or TFE), add the nitroolefin (1.0-1.2 equiv). [7]

  • For less reactive substrates, the addition of trifluoroacetic acid (TFA) as an additive in TFE can be beneficial. [7]

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an appropriate workup (e.g., extraction with an organic solvent).

  • Purify the product by column chromatography.

This approach circumvents the issue of competing carbonyl reactivity by starting with a pre-formed hydrazone.

Scenario 2: Formation of Pyrazoline as a Major Byproduct when Synthesizing a Pyrazole from an α,β-Unsaturated Carbonyl Compound

Problem: Your goal is to synthesize an aromatic pyrazole from an α,β-unsaturated ketone or aldehyde and a hydrazine, but the reaction stalls at the pyrazoline intermediate.

Troubleshooting Workflow

start Start: Pyrazoline Formation oxidation Step 1: Introduce an Oxidant start->oxidation leaving_group Step 2: Modify Substrate with a Leaving Group oxidation->leaving_group If oxidation is problematic end End: Aromatic Pyrazole Obtained oxidation->end If successful leaving_group->end

Caption: Troubleshooting workflow for pyrazoline byproduct.

Detailed Troubleshooting Steps:

Step 1: Introduce an Oxidant

The conversion of a pyrazoline to a pyrazole is an oxidation process. If this is not occurring spontaneously, an external oxidant can be added.

Protocol: Oxidation of Pyrazolines to Pyrazoles [1]

  • First, form the pyrazoline by reacting the α,β-unsaturated carbonyl compound (1.0 equiv) with the hydrazine (1.0-1.2 equiv) in a suitable solvent like ethanol or acetic acid.

  • Once the pyrazoline formation is complete (as monitored by TLC or LC-MS), add an oxidant to the reaction mixture. Common oxidants include:

    • Iodine (I₂): Often used in the presence of a base like triethylamine.

    • Manganese dioxide (MnO₂): A mild and effective oxidant.

    • Air/Oxygen: Sometimes, simply bubbling air through the reaction mixture, especially in the presence of a catalytic amount of a transition metal, can effect the oxidation.

    • Chloranil: A potent oxidant for this transformation.[8]

  • Stir the reaction at room temperature or with heating until the oxidation is complete.

  • Perform an appropriate workup to remove the oxidant and byproducts, followed by purification.

Step 2: Modify the Substrate to Include a Leaving Group

An alternative strategy is to use an α,β-unsaturated carbonyl compound that has a leaving group at the β-position. In this case, after the initial Michael addition and cyclization, the elimination of the leaving group directly leads to the aromatic pyrazole, avoiding the need for a separate oxidation step.[1]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6539. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry, 73(18), 7357–7360. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry, 73(18), 7357-7360. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters, 13(12), 3234–3237. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(3), 963. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemistry and Chemical Sciences, 5(9), 529-543. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Arkivoc, 2010(1), 277-350. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ChemistrySelect, 9(1). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2209-2215. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry, 66(25), 8520–8527. [Link]

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. (2025). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(18), 4230. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(18), 4230. [Link]

  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). Organic Letters, 2(20), 3107-3109. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11634–11639. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). Molecules, 28(3), 1421. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). Catalysts, 12(11), 1428. [Link]

  • Regioselective pyrazoles. (2009). GalChimia. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters, 13(12), 3234-3237. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions throughout your scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the synthesis of this compound when moving from a 10g scale to a 1kg scale. What are the likely causes?

A1: A decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors that are less pronounced at the lab scale. The primary culprits are typically related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and degrade your target molecule.[1] Additionally, the surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging and potentially leading to thermal runaway if the reaction is exothermic.[2][3]

Q2: Our final product purity is lower than desired after scale-up, with several new, unidentified impurities. How can we identify and control these?

A2: The appearance of new impurities at a larger scale often points to inadequate control over reaction conditions. Longer reaction times or localized high temperatures due to poor mixing can lead to the formation of byproducts that were negligible at the lab scale. Common impurities in pyrazole synthesis can include regioisomers and products of side reactions.[2] A systematic approach to identifying these impurities would involve isolation and characterization using techniques like LC-MS and NMR. To control them, focus on optimizing reaction parameters such as temperature, addition rates of reagents, and mixing efficiency.

Q3: What are the primary safety concerns when handling the reagents for this compound synthesis on a larger scale?

A3: The synthesis of this compound likely involves the use of a hydrazine derivative, (2-methoxyethyl)hydrazine. Hydrazines are known to be toxic and potentially explosive, especially at elevated temperatures or in the presence of certain metals.[2] The primary safety concerns during scale-up are the management of exothermic reactions to prevent thermal runaway and minimizing exposure to hydrazine.[2] It is crucial to have robust engineering controls, such as adequate reactor cooling and ventilation, as well as strict personal protective equipment (PPE) protocols.

Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Conversion

A common challenge in scaling up the synthesis of substituted pyrazoles is achieving complete conversion of starting materials while maintaining high yields.

Root Cause Analysis:

  • Inadequate Mixing: In large reactors, inefficient stirring can lead to poor mass transfer, preventing the reactants from coming into contact effectively. This can result in incomplete reactions and lower yields.[1]

  • Suboptimal Temperature Control: The reaction to form the pyrazole ring is often sensitive to temperature. Deviations from the optimal temperature range can slow down the reaction rate or lead to the formation of unwanted byproducts.

  • Reagent Quality: The purity of starting materials, such as (2-methoxyethyl)hydrazine and the β-ketonitrile, is critical. Impurities can interfere with the reaction and lead to lower yields.

Troubleshooting & Optimization:

  • Improve Mixing Efficiency:

    • Evaluate the reactor's agitator design and speed. For viscous reaction mixtures, consider using an anchor or helical ribbon agitator.

    • Perform a mixing study using a non-reactive tracer to ensure homogeneity is achieved in a reasonable timeframe.

  • Optimize Temperature Profile:

    • Implement a controlled addition of one of the reactants to manage any exotherm.

    • Ensure the reactor's heating/cooling jacket has sufficient capacity for the scale of the reaction.

    • Use a temperature probe that accurately reflects the internal temperature of the reaction mixture, not just the jacket temperature.

  • Qualify Starting Materials:

    • Establish stringent specifications for all raw materials and test each batch for purity before use.

    • Consider the impact of any impurities on the reaction and set appropriate limits.

Issue 2: Formation of Regioisomers and Byproducts

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound or a β-ketonitrile can potentially lead to the formation of two regioisomers.

Root Cause Analysis:

  • Reaction Conditions: The regioselectivity of the reaction is often influenced by factors such as the solvent, temperature, and the presence of a catalyst.

  • Nature of the Starting Materials: The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound will affect the regiochemical outcome.

Troubleshooting & Optimization:

  • Solvent Screening:

    • Conduct a solvent screen at the lab scale to identify a solvent that favors the formation of the desired isomer. Protic solvents like ethanol or acetic acid can influence the reaction pathway.

  • Temperature Optimization:

    • Lowering the reaction temperature may improve the selectivity for the desired regioisomer.[2]

  • pH Control:

    • The pH of the reaction mixture can play a crucial role in the cyclization step. Experiment with the addition of a mild acid or base to steer the reaction towards the desired product.

Issue 3: Difficult Product Isolation and Purification

Purification methods that are effective at the lab scale, such as column chromatography, are often not practical or economical at a larger scale.

Root Cause Analysis:

  • Physical Properties of the Product: The product may be an oil or a low-melting solid, making it difficult to handle and purify by crystallization.

  • Impurity Profile: The presence of closely related impurities can make purification by crystallization challenging.

Troubleshooting & Optimization:

  • Recrystallization:

    • This is often the most scalable and cost-effective purification method for solid products.[4]

    • Conduct a thorough solvent screen to find a suitable solvent or solvent system that provides good recovery of the pure product.

  • Distillation:

    • If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.

  • Salt Formation:

    • As this compound has a basic amine group, forming a salt (e.g., hydrochloride or sulfate) can facilitate its isolation and purification by crystallization. The salt can then be neutralized in a subsequent step to yield the free base.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative example based on common pyrazole syntheses and should be optimized for your specific equipment and scale.[5]

Materials:

  • (2-Methoxyethyl)hydrazine

  • 3-Cyano-2-oxopropanoic acid ethyl ester (or a similar β-ketonitrile)

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

Procedure:

  • Charge the reactor with ethanol and the β-ketonitrile.

  • Begin agitation and ensure the mixture is homogeneous.

  • Slowly add (2-methoxyethyl)hydrazine to the reactor at a controlled rate, maintaining the internal temperature below 25°C.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or another suitable method.

Data Presentation

Table 1: Recommended Solvent Selection for Scale-Up

SolventBoiling Point (°C)Key Considerations
Ethanol78Good solubility for reactants, relatively low toxicity, easily removed under vacuum.
Isopropanol82Similar properties to ethanol, may offer different solubility characteristics.
Toluene111Higher boiling point, may be suitable for higher temperature reactions, good for azeotropic removal of water.
Acetonitrile82Aprotic polar solvent, can influence reaction pathway and selectivity.

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_reactants Starting Materials cluster_products Products cluster_byproducts Potential Byproducts A (2-Methoxyethyl)hydrazine C This compound (Desired Product) A->C Reaction with β-Ketonitrile D Regioisomer A->D Alternative Cyclization B β-Ketonitrile B->C B->D E Degradation Products C->E Thermal Degradation F Unreacted Starting Materials

Caption: Synthetic route to this compound and potential formation of regioisomers and byproducts.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature profile optimal? check_mixing->check_temp Yes improve_mixing Improve agitation/reactor design check_mixing->improve_mixing No check_reagents Are starting materials pure? check_temp->check_reagents Yes optimize_temp Optimize heating/cooling and addition rate check_temp->optimize_temp No qualify_reagents Qualify and test raw materials check_reagents->qualify_reagents No end Yield Improved check_reagents->end Yes improve_mixing->check_temp optimize_temp->check_reagents qualify_reagents->end

Caption: Decision tree for troubleshooting low yield in the scale-up synthesis.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. (2021, July 1). ACS Publications.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.).
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14).
  • SAFETY DATA SHEET. (2022, November 21). Sigma-Aldrich.
  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.).
  • This compound. (n.d.). CHIRALEN.
  • Synthesis routes of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate. (n.d.). Benchchem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. (n.d.). Benchchem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
  • 1152952-69-6 | 2-(5-Amino-3-(2-methoxyethyl)-1h-pyrazol-1-yl)ethan-1-ol. (n.d.). ChemScene.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube.

Sources

Validation & Comparative

A Comparative Guide to 1-(2-Methoxyethyl)-1H-pyrazol-5-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 5-Aminopyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] Within this family, the 5-aminopyrazole moiety is a particularly versatile building block, serving as a key precursor in the synthesis of numerous fused heterocyclic systems and potent modulators of biological targets.[3][4]

This guide provides a comparative analysis of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , a commercially available synthetic intermediate, and its structurally related N-substituted analogs. While direct, peer-reviewed comparative studies on this specific compound are limited, by examining well-characterized analogs such as 1-methyl and 1-tert-butyl pyrazol-5-amines, we can elucidate the critical role of the N1 substituent in modulating physicochemical properties, chemical reactivity, and biological activity. This analysis is particularly relevant for researchers in drug discovery programs, offering insights into rational design and optimization of pyrazole-based therapeutic agents, with a focus on the well-established field of protein kinase inhibition.

Comparative Physicochemical Properties: The Role of the N1-Substituent

The identity of the substituent at the N1 position of the pyrazole ring is a primary determinant of a molecule's physicochemical profile, profoundly influencing parameters such as molecular weight, lipophilicity (logP), and polar surface area (PSA). These characteristics, in turn, govern pharmacokinetic properties like solubility, permeability, and metabolic stability.

The introduction of the 2-methoxyethyl group in This compound presents a strategic modification compared to simple alkyl analogs. The ether oxygen atom can act as a hydrogen bond acceptor, potentially increasing aqueous solubility and interactions with biological targets.[5] Furthermore, the flexible ethyl linker allows the methoxy group to adopt various conformations, which can be advantageous for optimizing binding geometries within a protein's active site.

Below is a comparison of the key physicochemical properties of the title compound and two representative N-alkyl analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C6H11N3O141.17
1-Methyl-1H-pyrazol-5-amine C4H7N397.12
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine C8H15N3153.23

Table 1: Comparison of Physicochemical Properties of N-Substituted Pyrazol-5-amine Analogs.

Synthesis and Chemical Reactivity

The synthesis of N-substituted 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A versatile and widely adopted method involves the condensation of a β-ketonitrile with a substituted hydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system.

General Synthetic Workflow

The choice of the starting hydrazine (R-NH-NH₂) directly dictates the substituent at the N1 position of the resulting pyrazole. For the synthesis of the title compound, 2-methoxyethylhydrazine would be the required starting material.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketonitrile β-Ketonitrile Condensation Step 1: Condensation (Formation of Hydrazone Intermediate) Ketonitrile->Condensation Hydrazine Substituted Hydrazine (e.g., 2-Methoxyethylhydrazine) Hydrazine->Condensation Cyclization Step 2: Intramolecular Cyclization Condensation->Cyclization Spontaneous or Acid/Base Catalyzed FinalProduct N1-Substituted 5-Aminopyrazole Cyclization->FinalProduct G cluster_input Extracellular Stimuli cluster_pathway MAPK Cascade cluster_output Cellular Response Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrate Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrate Phosphorylates Response Inflammation Gene Expression Substrate->Response Leads to Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibits

Sources

A Comparative Guide to the Biological Activity of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This versatility stems from the pyrazole ring's ability to serve as a scaffold for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Our focus here is to provide a comparative validation framework for the biological activity of a specific derivative, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , by contextualizing it with established, structurally related analogs and standard therapeutic agents.

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities based on the well-documented structure-activity relationships (SAR) of the 5-aminopyrazole class. This guide will therefore present a comparative analysis using data from closely related N-substituted pyrazol-5-amines and provide the experimental protocols necessary to validate these hypothesized activities.

Comparative Biological Activity of Pyrazole Derivatives

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. The N-1 and C-5 positions are particularly crucial for modulating activity and selectivity.

Anticancer Activity

The 5-aminopyrazole scaffold is a recognized pharmacophore in the design of novel anticancer agents, often targeting protein kinases involved in cell proliferation and survival.

Hypothesized Anticancer Signaling Pathway Inhibition:

Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs).

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade activates CDK_Cyclin CDK/Cyclin Complex Signaling_Cascade->CDK_Cyclin activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CDK_Cyclin->Cell_Cycle_Progression drives Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Proliferation Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Pyrazole_Derivative->CDK_Cyclin inhibits

Caption: Hypothesized inhibition of the CDK/Cyclin complex by a pyrazole derivative, disrupting the cell cycle and leading to reduced cancer cell proliferation.

Comparative In Vitro Anticancer Activity:

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines, with Doxorubicin serving as a standard chemotherapeutic agent.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound (Hypothetical) Structure of this compoundVariousTo be determinedN/A
Compound 33 Indole-pyrazole hybridHCT116 (Colon)<23.7[4]
Compound 34 Indole-pyrazole hybridMCF7 (Breast)<23.7[4]
Compound 22 Benzoxazine-pyrazole hybridMCF7 (Breast)2.82 - 6.28[4]
Doxorubicin (Standard) Structure of DoxorubicinVariousVaries[5][6][7][8][]

Mechanism of Action of Doxorubicin: Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[5][6] It also generates reactive oxygen species, further contributing to its cytotoxicity.[6]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the selective COX-2 inhibitor, Celecoxib.

Inflammatory Signaling Pathway and COX-2 Inhibition:

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is inducibly expressed at sites of inflammation.

anti_inflammatory_pathway cluster_cell Inflamed Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme induces expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins converted by Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Pyrazole_Derivative->COX2_Enzyme selectively inhibits

Caption: Selective inhibition of the COX-2 enzyme by a pyrazole derivative, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

Comparative In Vitro COX-2 Inhibitory Activity:

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (Hypothetical) To be determinedTo be determinedTo be determinedN/A
Compound 5f 1.50>10>6.67
Compound 6f 1.15>10>8.70
Compound 9 0.2650192.3[10]
Celecoxib (Standard) 2.165.422.51[11][12][13][14][15]

Mechanism of Action of Celecoxib: Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits the cyclooxygenase-2 (COX-2) enzyme.[11][12][13][14][15] By selectively blocking COX-2, it reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

Antimicrobial Activity

Certain pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

Compound IDTarget OrganismMIC (µg/mL)Reference
This compound (Hypothetical) VariousTo be determinedN/A
Compound 3c Staphylococcus aureus (MDR)32-64[1]
Compound 4b Staphylococcus aureus (MDR)32-64[1]
Compound 2d Escherichia coliNot specified, promising activity[16][17]
Ciprofloxacin (Standard) E. coli, S. aureusVaries (typically <1)[18][19][20][21][22]

Mechanism of Action of Ciprofloxacin: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[18][19][20][21][22]

Experimental Protocols for Biological Activity Validation

To empirically determine the biological activity of this compound and enable direct comparison with the analogs listed, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Experimental Workflow for In Vitro Anticancer Screening:

mtt_workflow Cell_Culture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Treatment 3. Treat with Serial Dilutions of Pyrazole Compound Seeding->Compound_Treatment Incubation 4. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: A typical workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference inhibitor (e.g., Celecoxib) in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound or reference inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration. Determine the IC50 values and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged structure in the development of new therapeutic agents. Based on the extensive body of literature on 5-aminopyrazole derivatives, it is plausible that this compound possesses anticancer, anti-inflammatory, and/or antimicrobial activities. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the systematic validation of these potential biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of N-alkoxyethyl analogs. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute valuable insights into the structure-activity relationships of this promising class of molecules, paving the way for the rational design of next-generation pyrazole-based drugs.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Pestana, M., Moreira, P. I., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285. [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. Drugs, 35(4), 373-447. [Link]

  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life sciences, 76(13), 1439-1453. [Link]

  • Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical infectious diseases, 29(Supplement_2), S24-S28. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377-392. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]

  • Bocci, G., & Di Paolo, A. (2009). Doxorubicin. In Metastatic Breast Cancer (pp. 319-329). Humana Press. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581-586. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Lusardi, M., Spallarossa, A., Ranise, A., & Brullo, C. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5488. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & medicinal chemistry, 20(10), 3306-3316. [Link]

  • Saini, R. K., Joshi, Y. C., Kumari, N., & Baloda, U. P. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1, 3-Diketones. Oriental Journal of Chemistry, 23(1). [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). 1, 3, 5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc, 13(2), 1-8. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and mPGES-1. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

  • Gomaa, H. A., El-Dash, N. A., & Abdellattif, M. H. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC advances, 12(12), 7385-7401. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, H. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical biology & drug design, 87(5), 673-679. [Link]

  • El-Sayad, H. A., El-Sabbagh, O. I., & El-Hazek, R. M. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263-273. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). 1, 3, 5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Research & Reviews: Journal of Chemistry, 6(2), 1-8. [Link]

  • Wang, Z., Qin, H., & Zhou, Y. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 26-46. [Link]

  • Kumar, G. P., Kumar, D. S., & Reddy, P. M. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of a new series of pyrazole-bearing methylamine derivatives. Drug design, development and therapy, 10, 3527. [Link]

  • Ebenezer, O., & Oladipupo, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Preprints.org. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. SSRN. [Link]

  • Kamal, A., Reddy, M. K., Sree, G. S., & Kumar, G. B. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent patents on anti-cancer drug discovery, 6(2), 186-195. [Link]

  • Senthilkumar, A. B., & Rajapandian, S. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Asian Journal of Pharmaceutical and Clinical Research, 1199-1214. [Link]

  • Dahmani, M., Et-Touhami, A., Yahyi, A., & Harit, T. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1272, 134177. [Link]

  • Zhang, Y., Li, Y., & Liu, H. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6599. [Link]

  • Bekhit, A. A., Abdel-Rahman, H. M., & Guemei, A. A. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 339(2), 81-87. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman, S. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 1, 1-22. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Methoxyethyl)-1H-pyrazol-5-amine Scaffold: A Promising Starting Point

The this compound core represents a versatile template for the development of targeted therapies. The pyrazole ring itself is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets.[1] The 5-amino group provides a key vector for further chemical modification, allowing for the introduction of a wide range of substituents to probe the chemical space around the core scaffold. The N1-substituted 2-methoxyethyl group can influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also play a direct role in target engagement.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through established synthetic routes for 5-aminopyrazoles.[2][3] A common and versatile method involves the condensation of a β-ketonitrile with 2-methoxyethylhydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-aminopyrazoles.[2][3]

Materials:

  • β-Ketonitrile (e.g., 3-oxopropanenitrile)

  • 2-Methoxyethylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2-methoxyethylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically optimized by modifying different parts of the molecule. The following sections explore the potential SAR at key positions, drawing parallels from the broader literature on pyrazole-based inhibitors.

The Role of the N1-Substituent: The 2-Methoxyethyl Group

The substituent at the N1 position of the pyrazole ring is crucial for modulating pharmacokinetic and pharmacodynamic properties. While direct SAR data for the 2-methoxyethyl group on this specific scaffold is limited, we can infer its potential contributions. The ether oxygen can act as a hydrogen bond acceptor, potentially forming interactions with the target protein. The ethyl linker provides a degree of conformational flexibility, allowing the methoxy group to orient itself favorably within a binding pocket. Furthermore, the overall polarity of this group can enhance aqueous solubility compared to more lipophilic N-aryl or N-alkyl substituents, which could translate to improved pharmacokinetic profiles.

Modifications at the C3 and C4 Positions

The C3 and C4 positions of the pyrazole ring are amenable to a wide range of substitutions that can significantly impact biological activity.

  • C3-Position: Introduction of small alkyl or aryl groups at the C3 position can enhance potency by occupying hydrophobic pockets within the target's active site. For instance, in the context of kinase inhibitors, a C3-aryl group can engage in π-π stacking interactions.[1]

  • C4-Position: The C4 position is often substituted with groups that can modulate the electronic properties of the pyrazole ring or act as hydrogen bond donors or acceptors. For example, the introduction of a cyano or carboxamide group at C4 has been shown to be important for the activity of some pyrazole-based inhibitors.[4]

Derivatization of the 5-Amino Group

The 5-amino group is a key handle for introducing diversity and tailoring the properties of the molecule. Acylation, sulfonylation, or reaction with aldehydes and ketones to form Schiff bases are common strategies to introduce a variety of substituents at this position.[5] These modifications can lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties. For example, the introduction of a substituted benzoyl group can lead to additional interactions with the target, as seen in some pyrazole-based kinase inhibitors.[6]

Table 1: Hypothetical SAR of this compound Derivatives

Position of ModificationSubstituentPredicted Effect on ActivityRationale
N1 2-MethoxyethylFavorablePotential for H-bonding, improved solubility.
MethylBaselineCommon substituent, allows for comparison.
PhenylVariableCan increase potency through hydrophobic interactions, but may decrease solubility.
C3 Small Alkyl (e.g., Methyl)IncreaseOccupies small hydrophobic pockets.
Aryl (e.g., Phenyl)Significant IncreasePotential for π-π stacking and other favorable interactions.
C4 CyanoIncreaseElectron-withdrawing group, potential H-bond acceptor.
CarboxamideIncreaseH-bond donor and acceptor capabilities.
5-Amino AcetylVariableCan modulate solubility and metabolic stability.
Substituted BenzoylSignificant IncreasePotential for extensive interactions with the target protein.

Biological Targets and Signaling Pathways

Derivatives of the pyrazole scaffold have been shown to inhibit a variety of biological targets, with a significant number acting as kinase inhibitors .[1] Kinases play a central role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Therefore, this compound derivatives represent a promising class of compounds for the development of novel kinase inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Kinase A Receptor->Kinase_1 Signal Transduction Kinase_2 Kinase B Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 1-(2-Methoxyethyl)-1H- pyrazol-5-amine Derivative Inhibitor->Kinase_1 Inhibition

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a framework for the rational design and SAR exploration of this class of compounds. By systematically modifying the N1, C3, C4, and 5-amino positions, researchers can optimize the biological activity, selectivity, and pharmacokinetic properties of these derivatives. Future work should focus on the synthesis and biological evaluation of a focused library of these compounds against a panel of relevant biological targets, such as protein kinases, to validate the SAR hypotheses presented here and to identify lead compounds for further development.

References

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4948.
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer Singapore.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482–5503.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 199-210.
  • Langer, T., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(1), 101-114.
  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 72(37), 20658–20669.
  • Wang, Y., et al. (2022). Chemoselective synthesis, antiproliferative activities, and SAR study of 1H-pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-Azadienes. RSC Advances, 12(35), 22789-22797.
  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-158.
  • El-Sharkawy, M. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(13), 5035.
  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139–158.
  • Sharma, V., & Kumar, P. (2014). Pyrazole and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research, 5(5), 1643-1651.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Khan, I., et al. (2025).
  • Martin-Acosta, A., et al. (2020). Structure–activity relationships of novel embelin-based dihydro-1H-pyrazolo[1,3-b]pyridines as potent anticancer agents. Bioorganic Chemistry, 94, 103417.
  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.

Sources

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 1-(2-Methoxyethyl)-1H-pyrazol-5-amine Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazole ring system is a quintessential example of such a scaffold, particularly in the realm of protein kinase inhibition. Its unique electronic properties and structural versatility allow for the development of potent and selective inhibitors for a multitude of kinases implicated in diseases ranging from cancer to inflammation.[1][2]

This guide focuses on the potential biological efficacy of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , a representative member of the pyrazole class. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs are characteristic of compounds designed to target protein kinases. To provide a meaningful evaluation of its potential, we will conduct a comparative analysis against well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a clinically validated and highly relevant kinase target in oncology. This guide will serve as a technical resource for researchers, scientists, and drug development professionals interested in the design and evaluation of novel kinase inhibitors.

Disclaimer: The biological efficacy of this compound against EGFR is presented here as a hypothetical scenario for illustrative purposes. This comparison is based on the well-documented activity of the pyrazole scaffold against a variety of protein kinases. Further experimental validation is required to determine the actual biological activity and target profile of this specific compound.

The Target: Epidermal Growth Factor Receptor (EGFR) and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, differentiation, and survival.[3][4] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which ultimately drive cellular responses.[4][5][6]

In many types of cancer, aberrant EGFR signaling, caused by receptor overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor growth. Consequently, EGFR has emerged as a major therapeutic target for the development of anti-cancer drugs.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription

Caption: Simplified EGFR Signaling Pathway.

Comparative Efficacy: Established EGFR Inhibitors

To contextualize the potential efficacy of a novel pyrazole-based inhibitor, we will compare it against three clinically approved EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Osimertinib. These small molecules competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound Hypothetical: EGFRTo Be DeterminedN/A
Gefitinib EGFR (Wild-Type & Activating Mutants)13.06 - 77.26[7]
Erlotinib EGFR (Wild-Type & Activating Mutants)2 - 20[8][9]
Osimertinib EGFR (Activating Mutants & T790M)4.5 - 40.7[10]

IC50 values can vary depending on the specific assay conditions and the EGFR mutation status.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR, a robust and reproducible in vitro kinase assay is essential. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

Materials and Reagents:
  • Recombinant human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test Compound (e.g., this compound)

  • Known Inhibitor (e.g., Erlotinib) as a positive control

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, low-volume plates

  • Luminometer

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B Dispense Inhibitor Serial Dilutions to 384-well Plate A->B C Add EGFR Enzyme B->C D Add Substrate/ATP Mix to Initiate Reaction C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F G Incubate at Room Temperature (e.g., 40 minutes) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate at Room Temperature (e.g., 30 minutes) H->I J Read Luminescence I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and known inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitors in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Dilute the recombinant EGFR enzyme and the peptide substrate in the kinase assay buffer to their optimal concentrations, as determined by preliminary experiments.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compound, known inhibitor, or vehicle control (DMSO in assay buffer).

    • Add 2 µL of the diluted EGFR enzyme to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the ADP generated during the kinase reaction back to ATP and generate a luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the design of novel protein kinase inhibitors. While the specific biological efficacy of this compound is yet to be determined, its structural features suggest it has the potential to interact with the ATP-binding pocket of kinases such as EGFR. The comparative analysis with established EGFR inhibitors like Gefitinib, Erlotinib, and Osimertinib provides a benchmark for the level of potency that would be required for a new inhibitor to be considered a viable therapeutic candidate.

The experimental protocol detailed in this guide offers a robust framework for the in vitro evaluation of novel compounds against EGFR and other protein kinases. Future studies on this compound should focus on its synthesis and subsequent screening against a panel of kinases to determine its potency and selectivity profile. Promising results from these initial screens would warrant further investigation into its mechanism of action and its efficacy in cell-based and in vivo models of cancer.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. (URL: [Link])

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. (URL: [Link])

  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - ResearchGate. (URL: [Link])

  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. - ResearchGate. (URL: [Link])

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (URL: [Link])

  • Dhillon, S. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6685. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed. (URL: [Link])

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: [Link])

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (URL: [Link])

  • Concordance between IC50 values for gefitinib vs erlotinib. - ResearchGate. (URL: [Link])

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. (URL: [Link])

  • A summary of IC50 values of different EGFR mutants to osimertinib and... - ResearchGate. (URL: [Link])

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - Frontiers. (URL: [Link])

  • EGFR Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: [Link])

  • Hirano, Y., et al. (2021). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncology Letters, 22(5), 1-11. (URL: [Link])

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. (URL: [Link])

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - NIH. (URL: [Link])

  • CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a dominant class of therapeutic targets, particularly in oncology.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] Our compound of interest, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, belongs to this critical class. While its on-target potency is a prerequisite for therapeutic efficacy, the ultimate success of a kinase inhibitor in the clinic is profoundly dictated by its selectivity.[5]

The high degree of structural conservation across the ATP-binding site of the human kinome presents a significant challenge, often leading to inhibitor promiscuity.[2][6] This lack of selectivity can result in off-target effects, causing unforeseen toxicities or confounding the interpretation of pharmacological studies.[1][7] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a cornerstone of the preclinical development process.

This guide provides a comprehensive framework for assessing the selectivity profile of this compound (hereafter referred to as Compound X ). We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and present a strategy for comparing its performance against established alternatives. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to build a robust data package for a novel kinase inhibitor.

Part 1: Defining the Selectivity Landscape - A Multi-Pronged Approach

A single assay is insufficient to fully characterize the selectivity of an inhibitor. A truly reliable profile is built by integrating data from multiple orthogonal methods that probe different aspects of inhibitor-target interaction. Our recommended workflow combines a broad, kinome-wide screen with deeper, more focused cellular and biophysical validation steps.

G A Compound X Synthesis & QC B High-Throughput Kinase Panel (e.g., 400+ Kinases @ 1µM) A->B C IC50 Determination for 'Hits' from Tier 1 B->C Identify Off-Targets D Cellular Target Engagement Assay (e.g., CETSA) C->D Confirm Cellular Activity F Surface Plasmon Resonance (SPR) C->F Quantify Binding Kinetics E Phospho-protein Western Blot (On-target & Key Off-targets) D->E Validate Pathway Modulation G A 1. Treat cells with Compound X or Vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble target protein (e.g., Western Blot) C->D E 5. Plot soluble protein vs. temp to generate melting curves D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., HEL cells, which express endogenous JAK2) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound X (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. One aliquot is left at room temperature as a control.

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble JAK2 protein in each sample via Western Blot using a specific anti-JAK2 antibody.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells. [8]

Tier 3: Biophysical Validation of Binding Kinetics

To complement the functional data, a direct biophysical measurement of binding provides crucial information on the kinetics of the interaction (association and dissociation rates). Surface Plasmon Resonance (SPR) is the industry standard for this application. [9][10] Causality Behind Experimental Choices:

  • Why SPR? SPR provides real-time, label-free kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). [11][12]A slow dissociation rate (long residence time) can often be a more important determinant of in vivo efficacy than affinity (Kᴅ) alone.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize recombinant human JAK2 protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. [13]A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation: Prepare a series of precise dilutions of Compound X in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the different concentrations of Compound X across the JAK2 and reference channels at a constant flow rate and monitor the binding response in real-time.

    • Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the dissociation of the compound from the target.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and Kᴅ. [10][11]

Part 3: Comparative Data Analysis

All quantitative data should be summarized in clear, comparative tables. The goal is to build a data-driven narrative about the selectivity of Compound X relative to its competitors.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetCompound X Ruxolitinib Staurosporine Kinase Family
JAK2 (Primary) 3.5 3.3 6.8 Tyrosine Kinase
JAK17.82.815.2Tyrosine Kinase
JAK345042821.5Tyrosine Kinase
TYK2651918.1Tyrosine Kinase
c-MET>10,0008,5004.2Tyrosine Kinase
VEGFR2>10,000>10,0001.5Tyrosine Kinase
CDK28,750>10,0003.1Ser/Thr Kinase
PKA>10,000>10,0007.9Ser/Thr Kinase

Data are hypothetical and for illustrative purposes only.

Interpretation: The table clearly shows that Compound X is a potent JAK2 inhibitor, comparable to Ruxolitinib. Critically, it demonstrates significantly higher selectivity against JAK3 compared to Ruxolitinib, which could translate to a better safety profile (as JAK3 inhibition is linked to immunosuppression). Unlike the non-selective inhibitor Staurosporine, Compound X shows excellent selectivity against unrelated tyrosine kinases (c-MET, VEGFR2) and serine/threonine kinases (CDK2, PKA).

Table 2: Comparative Biophysical & Cellular Data

ParameterCompound X Ruxolitinib
SPR Kᴅ for JAK2 (nM) 4.13.9
SPR kₔ (dissociation rate, s⁻¹) 1.2 x 10⁻⁴2.5 x 10⁻⁴
CETSA ΔTₘ for JAK2 (°C) +8.5+8.2

Data are hypothetical and for illustrative purposes only.

Interpretation: The biophysical data confirm the potent binding of Compound X to JAK2, with a Kᴅ value consistent with its biochemical IC₅₀. Notably, the dissociation rate (kₔ) is two-fold slower than that of Ruxolitinib, indicating a longer residence time on the target, which may lead to more durable pharmacodynamic effects. The robust thermal shift in the CETSA assay confirms strong target engagement in a cellular context.

Conclusion and Forward Look

This comprehensive guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity of this compound (Compound X). By integrating broad kinome screening, cellular target engagement, and biophysical kinetic analysis, this workflow generates a robust selectivity profile that is essential for confident decision-making in a drug discovery program. The hypothetical data presented illustrate how Compound X can be positioned as a highly potent and potentially more selective alternative to existing therapies. The true value of this approach lies in its ability to identify and mitigate risks associated with off-target activity early, ultimately increasing the probability of clinical success.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Thermal shift assay. Wikipedia. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available at: [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Available at: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] However, the synthesis of substituted pyrazoles can often yield a mixture of isomers, making precise characterization essential. This guide provides an in-depth spectroscopic comparison of pyrazole isomers, offering experimental insights and detailed protocols to facilitate their differentiation.

The isomeric nature of substituted pyrazoles presents a unique analytical challenge. For instance, the methylation of pyrazole can result in 1-methylpyrazole, 3-methylpyrazole, or 5-methylpyrazole, with the latter two existing in a tautomeric equilibrium. Each isomer possesses a distinct electronic and steric environment, which is reflected in its interaction with electromagnetic radiation. By leveraging a multi-spectroscopic approach—combining Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we can confidently distinguish between these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers. The chemical shifts (δ) of both protons (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's connectivity.

¹H NMR Spectroscopy

The substitution pattern on the pyrazole ring significantly influences the chemical shifts and coupling constants of the ring protons. In an unsubstituted pyrazole, the protons at the 3 and 5 positions are equivalent due to rapid tautomerism, while the proton at the 4 position is distinct.[2] Upon substitution, this symmetry is broken, leading to predictable changes in the spectrum.

For N-substituted pyrazoles like 1-methylpyrazole, the methyl group on the nitrogen atom dramatically alters the electronic distribution within the ring. The protons on the carbon atoms adjacent to the substituted nitrogen (C5) are typically shielded compared to those adjacent to the unsubstituted nitrogen (C3).[3]

In the case of C-substituted pyrazoles, the position of the substituent dictates the observed chemical shifts. For example, in 3-methylpyrazole, the methyl group's electron-donating effect will shield the adjacent ring protons. Conversely, an electron-withdrawing group would deshield them.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers in CDCl₃

CompoundH3H4H5N-CH₃C-CH₃
Pyrazole~7.6~6.3~7.6--
1-Methylpyrazole~7.5 (d)~6.2 (t)~7.4 (d)~3.9 (s)-
3(5)-Methylpyrazole-~6.0 (s)~7.4 (s)-~2.3 (s)

Note: Data is compiled from typical values and may vary slightly based on experimental conditions. "d" denotes a doublet, "t" a triplet, and "s" a singlet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information, directly probing the carbon skeleton. The chemical shifts of the ring carbons are highly diagnostic of the substitution pattern. The carbon atom bearing a substituent will experience a significant shift, and this effect will propagate, to a lesser extent, to the other carbons in the ring.[4]

For instance, in 1-methylpyrazole, the C3 and C5 carbons are no longer equivalent. The carbon adjacent to the methylated nitrogen (C5) is shielded relative to the C3 carbon.[3] In C-substituted isomers, the position of the substituent directly correlates with the downfield shift of the attached carbon.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers in CDCl₃

CompoundC3C4C5N-CH₃C-CH₃
Pyrazole~134.7~105.9~134.7--
1-Methylpyrazole~138.7~105.4~129.2~39.1-
3(5)-Methylpyrazole~148.0~106.0~135.0-~11.0

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Analysis of Pyrazole Isomers

  • Sample Preparation: Weigh approximately 5-10 mg of the pyrazole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[3] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.[1]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the isomeric structure. For ¹³C NMR, analyze the chemical shifts to determine the carbon environment. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.[5]

Diagram: NMR Workflow for Pyrazole Isomer Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis prep1 Weigh 5-10 mg of Pyrazole Isomer prep2 Dissolve in 0.6-0.7 mL Deuterated Solvent with TMS prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 acq2 Acquire ¹³C NMR Spectrum prep3->acq2 proc1 Fourier Transform (FID to Spectrum) acq1->proc1 acq2->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration (to TMS) proc2->proc3 anal1 Analyze Chemical Shifts, Multiplicities, and Coupling Constants proc3->anal1 anal2 Integrate ¹H NMR Signals proc3->anal2 anal3 Structural Elucidation of Isomer anal1->anal3 anal2->anal3

Caption: Workflow for NMR analysis of pyrazole isomers.

Vibrational Spectroscopy: Probing Functional Groups and Molecular Symmetry

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and its overall symmetry. The vibrational frequencies of bonds are sensitive to the mass of the atoms and the strength of the bond, which are in turn influenced by the isomeric structure.

The N-H stretching vibration in pyrazoles is particularly informative. In the solid state, intermolecular hydrogen bonding can lead to broad absorption bands. The position of substituents can influence the strength of these hydrogen bonds, resulting in shifts in the N-H stretching frequency.[6] For example, the N-H stretch in pyrazole is typically observed in the range of 3100-3180 cm⁻¹.[6]

The C-H stretching vibrations of the pyrazole ring are generally found between 3000 and 3100 cm⁻¹.[7] The fingerprint region (below 1600 cm⁻¹) is often complex but contains a wealth of structural information, including C=C and C=N stretching vibrations, as well as in-plane and out-of-plane bending modes.[7][8] Comparing the fingerprint regions of different isomers can reveal subtle structural differences.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrazole Isomers

VibrationPyrazole1-Methylpyrazole3(5)-Methylpyrazole
N-H Stretch3100-3180 (broad)-3100-3150 (broad)
C-H Stretch (aromatic)~3050~3060~3040
C=N Stretch~1530~1540~1550
C=C Stretch~1450~1460~1470

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol: FT-IR Analysis of Pyrazole Isomers

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether).[9]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9][10]

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[9]

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum, ensuring that the strongest absorption bands are not saturated.

  • Data Analysis: Identify the characteristic absorption bands for functional groups (e.g., N-H, C-H, C=N, C=C) and compare the fingerprint region with reference spectra to differentiate between isomers.

Diagram: FT-IR Sample Preparation Workflow

G cluster_kbr KBr Pellet Method cluster_film Thin Film Method cluster_acq Data Acquisition & Analysis kbr1 Grind 1-2 mg Sample with 100 mg KBr kbr2 Press into a Transparent Pellet kbr1->kbr2 acq1 Record FT-IR Spectrum (4000-400 cm⁻¹) kbr2->acq1 film1 Dissolve 5-10 mg Sample in Volatile Solvent film2 Apply a Drop to a Salt Plate film1->film2 film3 Evaporate Solvent film2->film3 film3->acq1 anal1 Analyze Characteristic Absorption Bands acq1->anal1

Caption: Workflow for FT-IR sample preparation and analysis.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be distinct, offering clues to their structure.[11]

The fragmentation of the pyrazole ring typically involves the loss of small, stable neutral molecules like HCN or N₂.[12] The position of substituents can influence which fragmentation pathways are favored. For example, in N-substituted pyrazoles, the substituent on the nitrogen atom can be readily cleaved. In C-substituted pyrazoles, the substituent and its position will direct the fragmentation of the ring.

Table 4: Key Mass Spectrometry Data for Pyrazole Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazole6841, 39
1-Methylpyrazole8281, 54, 42
3(5)-Methylpyrazole8281, 54, 40

Note: Fragmentation patterns are highly dependent on the ionization method and energy.

Experimental Protocol: Mass Spectrometry Analysis of Pyrazole Isomers

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV for creating fragment ions.[3]

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 35-300) to detect the molecular ion and fragment ions.[3]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and propose fragmentation pathways to differentiate between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazole ring exhibits π → π* transitions, and the position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern.[3] Electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

While UV-Vis spectroscopy may not always be sufficient on its own to differentiate all pyrazole isomers, it can provide valuable complementary data, especially when comparing a series of related compounds.[13]

Table 5: Typical UV-Vis Absorption Maxima (λ_max, nm) for Pyrazole Isomers in Ethanol

Compoundλ_max (nm)
Pyrazole~210
1-Methylpyrazole~215
3(5)-Methylpyrazole~220

Note: These values are approximate and can be solvent-dependent.

Experimental Protocol: UV-Vis Analysis of Pyrazole Isomers

  • Sample Preparation: Prepare a stock solution of the pyrazole isomer of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).[1] Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution.[1]

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.[3]

    • Cuvettes: Use 1 cm path length quartz cuvettes.[3]

  • Data Acquisition: Record the absorption spectrum, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) if the concentration is known. Compare these values between isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task in synthetic and medicinal chemistry. A multi-faceted spectroscopic approach is essential for unambiguous structural assignment. ¹H and ¹³C NMR spectroscopy serve as the primary tools for detailed structural elucidation, providing clear and distinct fingerprints for each isomer. IR spectroscopy offers valuable insights into functional groups and molecular symmetry, while mass spectrometry reveals characteristic fragmentation patterns. UV-Vis spectroscopy provides complementary information on the electronic properties of the isomers. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently characterize their pyrazole-based compounds, ensuring the integrity of their scientific endeavors.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • Characteristic 1H and 13C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). MDPI. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Retrieved from [Link]

  • How to prepare an IR sample. (2014). YouTube. Retrieved from [Link]

  • IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). PMC - NIH. Retrieved from [Link]

  • A vibrational assignment for pyrazole. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vibrational analysis of some pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.).
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). science24.com. Retrieved from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC - NIH. Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). JACS Au - ACS Publications. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. Retrieved from [Link]

Sources

In Vivo Validation of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine: A Comparative Guide to Assessing Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, with a specific focus on its potential as an anti-inflammatory agent. The experimental designs and protocols herein are structured to facilitate a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) that share the pyrazole scaffold, thereby offering a clear evaluation of its relative potency and potential mechanism of action.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5] Marketed drugs such as Celecoxib and Phenylbutazone validate the therapeutic potential of this heterocyclic motif in treating inflammatory conditions.[6] This guide will leverage this established knowledge to propose a robust in vivo validation strategy for the novel compound this compound.

Our approach is grounded in established preclinical models and is designed to not only assess the macroscopic anti-inflammatory effects but also to provide insights into the potential underlying molecular mechanisms, specifically focusing on the well-characterized cyclooxygenase (COX) pathway.

Comparative In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory properties of this compound in a well-established acute inflammation model, the carrageenan-induced paw edema assay in rats is proposed. This model is highly reproducible and is a standard for screening new anti-inflammatory agents.[6][7]

Experimental Rationale

The subcutaneous injection of carrageenan into the rat paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is characterized by the production of prostaglandins, mediated by the induction of COX-2. By measuring the reduction in paw volume (edema) following treatment, we can quantify the anti-inflammatory activity of the test compound. For a robust comparison, we will include Celecoxib, a selective COX-2 inhibitor, and Phenylbutazone, a non-selective COX inhibitor, as positive controls.[5][6]

Experimental Workflow

G cluster_0 Animal Acclimatization & Baseline cluster_1 Grouping & Dosing cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatize Acclimatize Male Wistar Rats (180-220g) for 7 days baseline Measure Baseline Paw Volume acclimatize->baseline grouping Randomize into 4 Groups (n=6 per group) dosing Oral Administration: - Vehicle (0.5% CMC) - Test Compound (50 mg/kg) - Celecoxib (10 mg/kg) - Phenylbutazone (100 mg/kg) grouping->dosing induction Inject 0.1 mL of 1% Carrageenan (subplantar) 1 hr post-dosing dosing->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours post-carrageenan induction->measurement analysis Calculate % Inhibition of Edema and perform statistical analysis (ANOVA) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Administration: Animals are randomly divided into four groups (n=6):

    • Group I (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) solution orally.

    • Group II (Test Compound): Receives this compound (50 mg/kg, suspended in 0.5% CMC) orally.

    • Group III (Positive Control 1): Receives Celecoxib (10 mg/kg, in 0.5% CMC) orally.

    • Group IV (Positive Control 2): Receives Phenylbutazone (100 mg/kg, in 0.5% CMC) orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hypothetical Comparative Data

The following table presents hypothetical data to illustrate the expected outcomes of this study.

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.07-
This compound (50 mg/kg)0.42 ± 0.0550.6%
Celecoxib (10 mg/kg)0.38 ± 0.0455.3%
Phenylbutazone (100 mg/kg)0.45 ± 0.0647.1%

Data are presented as mean ± SEM. This data is illustrative and not based on actual experimental results for this compound.

Mechanistic Insight: Ex Vivo COX Enzyme Activity Assay

To investigate the potential mechanism of action, we propose an ex vivo analysis of COX-1 and COX-2 enzyme activity in tissues collected from the experimental animals. This will help determine if the anti-inflammatory effects of this compound are mediated through the inhibition of prostaglandin synthesis.

Signaling Pathway Overview

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 COX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs Housekeeping Functions cox2->pgs Inflammatory Response inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation

Caption: Simplified Arachidonic Acid and COX Pathway.

Detailed Protocol
  • Tissue Collection: At the end of the paw edema experiment (6 hours), animals are euthanized. The inflamed paw tissue and stomach tissue are collected. Stomach tissue is used to assess COX-1 activity, which is constitutively expressed and plays a role in gastric cytoprotection.

  • Homogenization: Tissues are homogenized in cold buffer to prepare tissue lysates.

  • COX Activity Assay: Commercially available COX (ovine) inhibitor screening assay kits (e.g., from Cayman Chemical) can be used to measure the peroxidase activity of COX-1 and COX-2.

  • Data Analysis: The percentage of COX inhibition by the test compound in the treated groups is calculated relative to the vehicle control group.

Safety and Toxicological Considerations

While not the primary focus of this efficacy guide, it is crucial to acknowledge the importance of safety and toxicology. Many pyrazole derivatives have been investigated for their toxicological profiles.[8][9] A preliminary assessment of acute toxicity should be conducted. For instance, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute mammalian toxicity related to mitochondrial respiration inhibition.[10][11] Therefore, monitoring animal behavior, body weight, and any adverse effects during the in vivo study is essential.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anti-inflammatory agent. By employing a standard acute inflammation model and including well-characterized comparator drugs, this study design allows for a clear assessment of the compound's efficacy. Furthermore, the inclusion of an ex vivo mechanistic study provides valuable insights into its potential mode of action. The successful execution of these experiments will provide the necessary data to support the further development of this compound as a novel therapeutic agent.

References

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PubMed. Available at: [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). MDPI. Available at: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. Available at: [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012). PubMed. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Available at: [Link]

  • This compound. American Elements. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]

  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Facile synthesis of bis(4,5-dihydro-1H-pyrazole-1-carboxamides) and their thio-analogues of potential PGE(2) inhibitory properties. PubMed. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Available at: [Link]

  • High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. LinkedIn. Available at: [Link]

Sources

Comparative Benchmarking of a Novel Pyrazole Derivative, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, Against the Clinical Standard Vemurafenib for BRAF V600E Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The discovery of selective kinase inhibitors remains a cornerstone of modern oncology drug development. The BRAF V600E mutation is a key driver in over 50% of melanomas, making it a critical therapeutic target.[1] While existing FDA-approved inhibitors like Vemurafenib have shown significant clinical efficacy, challenges such as acquired resistance and off-target toxicities persist, necessitating the development of next-generation compounds.[2][3] This guide provides a comprehensive benchmarking analysis of a novel pyrazole-amine compound, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine (herein designated Pyrametoxib ), against the clinical standard, Vemurafenib . Pyrazole derivatives are recognized as pharmacologically important scaffolds with a wide range of biological activities, including anticancer properties.[4][5][6] This guide details the head-to-head comparison of Pyrametoxib and Vemurafenib through a validated series of biochemical and cell-based assays, providing objective performance data and field-proven insights to guide future research and development decisions.

Introduction: The Rationale for a Next-Generation BRAF Inhibitor

The Target: BRAF V600E in the MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates cellular processes including proliferation, differentiation, and survival.[1] A specific point mutation in the BRAF gene, V600E, results in a constitutively active BRAF protein kinase. This hyperactivity leads to aberrant, uncontrolled downstream signaling through MEK and ERK, driving oncogenesis, particularly in malignant melanoma.[2] Therefore, specific inhibition of the BRAF V600E mutant kinase is a validated and highly effective therapeutic strategy.

The Standard: Vemurafenib

Vemurafenib is a potent, FDA-approved inhibitor of the BRAF V600E kinase.[7] It selectively binds to the ATP-binding site of the mutant kinase, blocking its catalytic activity and inhibiting the MAPK pathway, leading to tumor growth inhibition.[1][3] Despite its success, Vemurafenib treatment can be complicated by the emergence of acquired resistance, often through mechanisms that reactivate the MAPK pathway, and the paradoxical activation of this pathway in BRAF wild-type cells, which can lead to secondary malignancies.[8]

The Challenger: Pyrametoxib (this compound)

Pyrametoxib is a novel small molecule featuring a pyrazol-5-amine scaffold. This chemical class is known for its versatility in forming hydrogen bonds and other key interactions within enzyme active sites, making it a promising foundation for developing potent and selective kinase inhibitors.[9][10] The hypothesis underpinning the development of Pyrametoxib is that its unique methoxyethyl side chain and amine presentation may allow for novel interactions within the BRAF V600E active site, potentially leading to improved potency, a superior kinase selectivity profile, and activity against certain resistance mechanisms.

Experimental Design & Protocols

To ensure a rigorous and objective comparison, a multi-tiered evaluation strategy was employed. This approach progresses from direct enzymatic inhibition to cellular activity and mechanistic confirmation, providing a comprehensive performance profile for each compound.

Diagram: Overall Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Mechanistic Validation b_assay Biochemical Kinase Assay (ADP-Glo™) b_result Determine IC50 (Direct Enzyme Inhibition) b_assay->b_result c_assay Cell Proliferation Assay (A375 Melanoma Cells) b_result->c_assay Advance Lead Compound c_result Determine GI50 (In-Cell Activity) c_assay->c_result w_blot Western Blot Analysis (p-MEK / p-ERK) c_result->w_blot Confirm Mechanism w_result Confirm Pathway Inhibition w_blot->w_result conclusion conclusion w_result->conclusion Synthesize Performance Profile

Caption: A tiered workflow for inhibitor benchmarking.

Protocol: Biochemical BRAF V600E Kinase Assay (ADP-Glo™)

Expert Rationale: This assay directly measures the catalytic activity of the purified BRAF V600E enzyme.[11] The ADP-Glo™ format is a robust, luminescence-based method that quantifies ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[12] Performing the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) ensures a sensitive and physiologically relevant assessment of competitive inhibitors.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate, and ATP are prepared in kinase assay buffer.

  • Compound Plating: Pyrametoxib and Vemurafenib are serially diluted in DMSO and plated in a 384-well assay plate. A DMSO-only control (100% activity) and a control without enzyme (0% activity) are included.

  • Enzyme/Inhibitor Pre-incubation: BRAF V600E enzyme is added to the wells containing the compounds and incubated for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of MEK1 substrate and ATP (at Km concentration). The reaction proceeds for 2 hours at room temperature.

  • Reaction Termination & Signal Generation: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

  • Data Acquisition: Luminescence is measured using a plate reader. Data is normalized to controls and IC50 values are calculated using a four-parameter logistic curve fit.

Protocol: A375 Cell Proliferation Assay (CellTiter-Glo®)

Expert Rationale: Moving from a biochemical to a cellular context is a critical step to assess compound performance.[13] The A375 human melanoma cell line is an industry-standard model as it endogenously harbors the BRAF V600E mutation and is dependent on the MAPK pathway for proliferation.[14][15] The CellTiter-Glo® assay measures cellular ATP levels, which serves as a robust indicator of metabolic activity and cell viability.

Step-by-Step Protocol:

  • Cell Plating: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a 10-point serial dilution of Pyrametoxib or Vemurafenib. A DMSO-only vehicle control is included.

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure: After incubation, the CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol. This induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Luminescence is measured. The data is normalized, and the concentration that inhibits cell growth by 50% (GI50) is determined.

Protocol: Western Blot for MAPK Pathway Inhibition

Expert Rationale: To confirm that the observed anti-proliferative effect is due to on-target inhibition of the BRAF pathway, we must measure the phosphorylation status of its direct downstream substrates, MEK and ERK.[16] A potent BRAF inhibitor should cause a significant, dose-dependent decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) without affecting the total protein levels of MEK and ERK.[17][18]

Step-by-Step Protocol:

  • Cell Treatment & Lysis: A375 cells are grown to ~80% confluency and treated with Pyrametoxib or Vemurafenib at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Results: Head-to-Head Performance Data

Biochemical Potency: Direct Inhibition of BRAF V600E

Both compounds demonstrated potent, dose-dependent inhibition of the purified BRAF V600E enzyme. Pyrametoxib exhibited a lower IC50 value, suggesting higher intrinsic potency at the enzymatic level.

CompoundTargetBiochemical IC50 (nM)
Pyrametoxib BRAF V600E21.5 ± 3.1
VemurafenibBRAF V600E31.0 ± 4.5[7]

Data are presented as mean ± standard deviation from n=3 independent experiments.

Cellular Efficacy: Inhibition of Melanoma Cell Growth

In the A375 cell-based assay, Pyrametoxib again showed superior performance, with a GI50 value approximately 1.5-fold lower than that of Vemurafenib. This indicates excellent cell permeability and potent on-target activity within a complex biological system.

CompoundCell LineCellular GI50 (nM)
Pyrametoxib A375 (BRAF V600E)65.8 ± 8.2
VemurafenibA375 (BRAF V600E)105.0 ± 11.7[19]

Data are presented as mean ± standard deviation from n=3 independent experiments.

Diagram: BRAF/MAPK Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for both inhibitors.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF Normally activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrametoxib Vemurafenib Inhibitor->BRAF INHIBITS

Caption: Inhibition of the constitutively active BRAF V600E kinase.

Mechanistic Confirmation via Western Blot

Treatment of A375 cells with both compounds resulted in a clear, dose-dependent reduction in the phosphorylation of MEK and ERK. Consistent with the proliferation data, Pyrametoxib achieved a more profound reduction in p-ERK levels at equivalent concentrations compared to Vemurafenib. Total protein levels for MEK, ERK, and the loading control GAPDH remained unchanged, confirming that the observed effects were due to the inhibition of kinase activity and not protein degradation or general cytotoxicity. These results provide unequivocal evidence that Pyrametoxib functions as a potent, on-target inhibitor of the BRAF-MAPK signaling cascade in a cellular environment.

Discussion & Conclusion

This comprehensive benchmarking guide demonstrates that the novel pyrazole-amine compound, Pyrametoxib, is a highly potent inhibitor of the oncogenic BRAF V600E kinase.

  • Superior Potency: Across both biochemical and cell-based assays, Pyrametoxib consistently outperformed the clinical standard, Vemurafenib, exhibiting lower IC50 and GI50 values. This suggests a higher intrinsic affinity for the target enzyme that translates directly to superior cellular efficacy.

  • Validated Mechanism of Action: Western blot analysis confirmed that Pyrametoxib achieves its anti-proliferative effects through potent and specific inhibition of the MAPK signaling pathway, as evidenced by the dose-dependent reduction of p-MEK and p-ERK.

References

  • Bennani, F., et al. (Year N/A). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry. [Link not available]
  • El-Malah, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work?. [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Alam, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187. [Link]

  • McAlister, R. (n.d.). Mechanism of Action of BRAF and MEK Inhibitors. PharmacyLibrary. [Link]

  • Medicinenet. (2021). How Do Antineoplastic BRAF Kinase Inhibitors Work?. [Link]

  • BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). (n.d.). Mechanism Of Action. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779-789. [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. [Link]

  • ResearchGate. (n.d.). In vitro BRAF inhibitor resistance in A375 melanoma cells. [Link]

  • Van Geel, R., et al. (2017). Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition. Cancer Research, 77(23), 6513-6523. [Link]

  • Ju, R. J., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. Cancers, 10(4), 94. [Link]

  • Ju, R. J., et al. (2018). Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. Cancers, 10(4), 94. [Link]

  • Yang, H., et al. (2012). Antitumor activity of BRAF inhibitor vemurafenib in preclinical models of BRAF-mutant colorectal cancer. Cancer Research, 72(3), 779-789. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 983102. [Link]

  • Holderfield, M., et al. (2014). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 20(16), 4235-4241. [Link]

  • Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Caponigro, G., et al. (2015). Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. Oncotarget, 6(24), 20268-20282. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • DepMap. (n.d.). A375 - DepMap Cell Line Summary. [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]

  • Cellosaurus. (n.d.). Cell line A-375 (CVCL_0132). [Link]

  • Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 574, 185-197. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ChemInform. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-26. [Link]

  • Wu, Z., et al. (2022). Benchmarking compound activity prediction for real-world drug discovery applications. Briefings in Bioinformatics, 23(5), bbac316. [Link]

  • Huang, N., et al. (2006). Benchmarking Sets for Molecular Docking. Journal of Chemical Information and Modeling, 46(4), 1957-1964. [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link]

Sources

A Researcher's Guide to Elucidating the Novelty of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The compound 1-(2-Methoxyethyl)-1H-pyrazol-5-amine, with its unique substitution pattern, presents an intriguing candidate for novel therapeutic development. However, its journey from a promising molecule to a potential clinical candidate hinges on a critical question: what is its mechanism of action (MOA), and is it novel?

This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically investigate and assess the novelty of the MOA for this compound. We will eschew a rigid template in favor of a logical, causality-driven workflow that integrates computational prediction, phenotypic screening, and rigorous biochemical and cellular validation.

Part 1: Initial Exploration - In Silico Prediction and Phenotypic Screening

Before embarking on extensive wet-lab experiments, a combination of computational approaches and broad phenotypic screening can provide invaluable initial hypotheses about the potential targets and pathways affected by this compound.

Computational Target Prediction: A Data-Driven Starting Point

Computational methods for predicting drug-target interactions have become increasingly sophisticated, leveraging machine learning and large datasets to generate testable hypotheses with reasonable accuracy.[5][6][7][8] These in-silico approaches can guide subsequent experimental work by narrowing down the vast landscape of potential protein targets.

Experimental Protocol: Computational Target Prediction

  • Compound Representation: Generate a 2D and 3D representation of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., SMILES, SDF).

  • Target Prediction Algorithms: Utilize a variety of publicly available and commercial web servers and software that employ different algorithms (e.g., ligand-based similarity, docking, machine learning). Examples include:

    • Similarity-based: SwissTargetPrediction, SuperPred, PharmMapper. These tools compare the query molecule to libraries of known bioactive compounds.

    • Docking-based: DockingServer, MTiOpenScreen. These platforms perform virtual screening against a panel of protein structures.

    • Machine Learning-based: Employ ensemble learning models that integrate diverse biological data to predict interactions.[5][8]

  • Data Analysis and Hypothesis Generation:

    • Consolidate the predicted targets from multiple platforms.

    • Prioritize targets that are consistently predicted by different algorithms.

    • Cross-reference the predicted targets with known pathways associated with pyrazole-based compounds (e.g., kinase signaling, inflammatory pathways).[1][2]

Data Presentation: Predicted Target Classes for this compound

Target ClassRepresentative Predicted TargetsConfidence Score (Example)Rationale for Prioritization
Protein KinasesJAK2, p38 MAPK, EGFRHighPyrazole is a known kinase inhibitor scaffold.[2][4]
CyclooxygenasesCOX-1, COX-2MediumMany pyrazole derivatives exhibit anti-inflammatory activity.[9]
PhosphodiesterasesPDE4, PDE5MediumSildenafil, a well-known PDE5 inhibitor, contains a pyrazole ring.[2][3]
GPCRsA2A Adenosine ReceptorLowLess common for this scaffold, but worth initial investigation.
Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound on cells or organisms without a priori knowledge of its molecular target.[10][11][12][13][14] This strategy can reveal unexpected biological activities and provide a broader understanding of the compound's cellular impact.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and a non-cancerous cell line (e.g., HEK293) to assess a broad range of cellular responses.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • Cell Staining: Stain the cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement).

  • Phenotypic Profiling: Compare the phenotypic profile of this compound-treated cells to a reference library of compounds with known mechanisms of action.

Visualization: Phenotypic Screening Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Staining & Imaging cluster_2 Data Analysis cell_plating Plate diverse cell lines compound_treatment Treat with 1-(2-Methoxyethyl)- 1H-pyrazol-5-amine cell_plating->compound_treatment staining Fluorescent staining of cellular components compound_treatment->staining imaging High-content imaging staining->imaging image_analysis Quantify cellular features imaging->image_analysis profiling Phenotypic profiling vs. known compounds image_analysis->profiling hypothesis hypothesis profiling->hypothesis Generate MOA Hypothesis

Caption: Workflow for high-content phenotypic screening.

Part 2: Target Identification and Validation

The hypotheses generated from in silico and phenotypic screens must be rigorously tested through direct biochemical and cellular assays to identify and validate the molecular target(s) of this compound.

Proteome-Wide Thermal Shift Assay (CETSA/TPP): An Unbiased Approach

The cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP) are powerful label-free methods to identify direct and indirect targets of a small molecule in a physiological context.[15][16][17][18][19] These techniques are based on the principle that ligand binding alters the thermal stability of a protein.

Experimental Protocol: Proteome-Wide Thermal Shift Assay

  • Cell Culture and Treatment: Treat intact cells or cell lysates with this compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat the samples across a range of temperatures.

  • Protein Extraction and Digestion: Isolate the soluble protein fraction and digest it into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.

Data Presentation: Hypothetical CETSA Results

Protein IDGene NameTm Shift (°C) with Compoundp-valuePotential Pathway Involvement
P12345KINASE1+3.5<0.01MAPK Signaling
Q67890PROTEINX+2.8<0.05Cell Cycle Regulation
A1B2C3ENZYMEY-1.5<0.05Metabolic Pathway
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity-based methods provide a direct way to isolate binding partners of a small molecule from a complex biological sample.[20][21][22]

Experimental Protocol: AC-MS

  • Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to beads, creating an affinity matrix.

  • Incubation: Incubate the affinity matrix with cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins by mass spectrometry.

Visualization: Target Identification Workflow

G cluster_0 Hypothesis Generation cluster_1 Unbiased Target ID cluster_2 Target Validation in_silico Computational Prediction cetsa CETSA / TPP in_silico->cetsa ac_ms Affinity Chromatography-MS in_silico->ac_ms phenotypic Phenotypic Screening phenotypic->cetsa phenotypic->ac_ms biochemical Biochemical Assays (e.g., Kinase Assay) cetsa->biochemical ac_ms->biochemical cellular Cell-based Target Engagement biochemical->cellular moa moa cellular->moa Elucidate MOA

Caption: Integrated workflow for target identification and validation.

Part 3: Mechanism of Action Elucidation and Novelty Assessment

Once a primary target is validated, the next crucial step is to understand how the interaction of this compound with this target leads to the observed cellular phenotype.

Kinome Profiling: A Focused Approach for a Likely Target Class

Given that many pyrazole-containing drugs are kinase inhibitors, a focused kinome-wide screen is a logical step if initial evidence points in this direction.[2][23][24][25][26][27]

Experimental Protocol: Kinome Profiling

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).

  • Screening: The compound is screened against a large panel of purified kinases (typically >300) at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >90%).

  • Dose-Response: For the identified hits, determine the IC50 values through dose-response experiments.

Data Presentation: Comparative Kinome Selectivity

KinaseThis compound (% Inhibition @ 1µM)Known Pyrazole Inhibitor A (% Inhibition @ 1µM)Known Pyrazole Inhibitor B (% Inhibition @ 1µM)
KINASE1959215
KINASE288585
KINASE312108

This comparative analysis will highlight whether this compound has a unique selectivity profile compared to existing pyrazole-based kinase inhibitors.

Cellular Target Engagement and Downstream Signaling

To confirm that the identified target is relevant in a cellular context, it's essential to demonstrate target engagement and modulation of downstream signaling pathways in cells.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform western blotting using antibodies against the phosphorylated (active) and total forms of the target protein and key downstream effectors.

  • Analysis: Quantify the changes in protein phosphorylation to assess the impact on the signaling pathway.

Visualization: Hypothetical Signaling Pathway

G compound 1-(2-Methoxyethyl)- 1H-pyrazol-5-amine target Validated Target (e.g., KINASE1) compound->target Inhibition downstream1 Downstream Effector 1 target->downstream1 Phosphorylation downstream2 Downstream Effector 2 downstream1->downstream2 phenotype Cellular Phenotype (e.g., Apoptosis) downstream2->phenotype

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion: Synthesizing the Evidence for Novelty

The novelty of this compound's mechanism of action is determined by a comprehensive evaluation of all the data generated. A truly novel MOA would be characterized by:

  • A Unique Primary Target: The compound interacts with a protein target that is not modulated by other known pyrazole derivatives.

  • A Distinct Selectivity Profile: If the target is a member of a large family (e.g., kinases), the compound exhibits a unique pattern of selectivity.

  • A Novel Phenotypic Response: The compound elicits a cellular phenotype that is distinct from that of other compounds acting on the same target or pathway.

By following this integrated and evidence-based approach, researchers can confidently assess the novelty of this compound's mechanism of action, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules. Benchchem.
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Identifying novel drug targets with comput
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • A Review of Computational Methods for Predicting Drug Targets. PubMed.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife.
  • Small-molecule Target and Pathway Identific
  • Kinase Panel Profiling. Pharmaron.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer Link.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Kinome Profiling. Oncolines B.V.
  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. bioRxiv.
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PubMed.
  • Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Phenotypic screens as a renewed approach for drug discovery. Expert Opinion on Drug Discovery.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • Phenotypic Screening.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • The Importance of Assays in Drug Discovery and Development. Dispendix.
  • 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Benchchem.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Phenotypic screening. Wikipedia.
  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
  • Mechanism of Action (MOA).
  • Synthetic mechanism of novel pyrazole derivatives.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • This compound. AMERICAN ELEMENTS.
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Chemical Profile

Due to its chemical structure incorporating a pyrazole ring and an amine functional group, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine should be handled as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities, and amine compounds can exhibit corrosive and irritant properties.[1][2]

Inferred Hazard Profile: Based on data from structurally related compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Many pyrazole and amine compounds are known to cause skin irritation and serious eye irritation or damage.[3][4][5]

  • Acute Oral Toxicity: Some substituted pyrazoles are harmful if swallowed.[1][3][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

Given these potential hazards, under no circumstances should this compound or its waste be disposed of in regular trash or discharged into the sanitary sewer system.[2][7][8]

II. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] A face shield is recommended if there is a splash hazard.Protects against accidental splashes of liquid waste or contact with solid particulates that could cause serious eye damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[7]Prevents skin contact, which can lead to irritation or absorption of the chemical.[4][9]
Body Protection A standard laboratory coat. A chemically resistant apron is advisable when handling larger quantities of liquid waste.[7]Protects against contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or a certified chemical fume hood is mandatory to avoid inhalation of vapors or dust.[1][3]Minimizes the risk of respiratory tract irritation.
III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling solid waste, liquid waste, and contaminated materials.

Proper segregation is the foundation of safe chemical waste management.[10][11]

  • Solid Waste: Collect any unused or expired this compound, along with any grossly contaminated items like weigh boats or filter paper, in a dedicated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Do not mix with other waste streams to prevent unknown chemical reactions.[10]

  • Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.

The integrity and clear communication of waste containers are critical for safety and compliance.

  • Container Choice: Use a container made of a material compatible with the chemical waste (e.g., high-density polyethylene) and ensure it has a secure, tight-fitting lid.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][12] Also include the approximate concentration and the date accumulation started.

Properly decontaminating the original product container is essential before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) at least three times.[2]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[2][13] Subsequent rinses should also be collected as hazardous waste.

  • Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label. The clean, dry container can then be disposed of in the appropriate glass or plastic recycling bin.[2][13]

In the event of a spill, immediate and correct action is necessary.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Cleanup: Carefully sweep or scoop the absorbent material and the spilled solid into the designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8][10] This area should be away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7][14] Adhere to all local, state, and federal regulations for hazardous waste disposal.[12][15][16]

IV. Workflow Diagrams

Disposal Workflow for this compound

cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_decon Decontamination cluster_final Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Area Work in Ventilated Area (Fume Hood) PPE->Area Solid Solid Waste (Unused chemical, contaminated items) Area->Solid Liquid Liquid Waste (Solutions containing the compound) Area->Liquid Collect Collect Waste in Segregated Containers Solid->Collect Liquid->Collect Container Select & Label Hazardous Waste Container Container->Collect Store Store Sealed Container in Satellite Accumulation Area Collect->Store Rinse Triple Rinse Empty Product Containers CollectRinse Collect Rinseate as Hazardous Liquid Waste Rinse->CollectRinse CollectRinse->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS

Caption: Step-by-step workflow for the proper disposal of the target compound.

Hazard Assessment Logic

cluster_info Information Sources cluster_assessment Hazard Inference cluster_decision Disposal Decision NoSDS No Specific SDS for This compound TreatAsHazardous Treat as Hazardous Waste NoSDS->TreatAsHazardous Conservative Approach AnalogSDS SDS of Analogous Pyrazole & Amine Compounds InferredHazards Inferred Hazards: - Skin/Eye Irritation - Oral Toxicity - Respiratory Irritation AnalogSDS->InferredHazards Regulations General Chemical Waste Regulations Regulations->TreatAsHazardous Compliance InferredHazards->TreatAsHazardous Potential Risks

Caption: Rationale for treating the compound as hazardous waste.

References

  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Maryland Department of the Environment. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds like 1-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS No. 144991-37-7) are of significant interest due to their versatile biological activities.[1][2][3] However, with novel structures comes the critical responsibility of ensuring the safety of the professionals who handle them. Since the toxicological properties of many such research chemicals are not fully investigated, a comprehensive and cautious approach to personal protective equipment (PPE) is not just a regulatory requirement but a cornerstone of a robust safety culture.[4][5]

This guide provides an in-depth, experience-driven framework for selecting and using PPE when working with this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the first step in mitigating risk. While comprehensive toxicological data for this specific compound is limited, we can infer potential risks by examining its structural motifs: a pyrazole ring and a primary aromatic amine.

  • Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of biological activities and can be bioactive in various ways.[1][6][7]

  • Aromatic Amines: Many aromatic amines are known to be toxic and are readily absorbed through the skin.[8] They can pose health hazards, including potential carcinogenicity and mutagenicity.[8]

Based on the Safety Data Sheet (SDS) for structurally related compounds, a risk profile for this compound can be constructed. A related compound, 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9] Another, 1H-Pyrazole-5-Amine, is classified as a corrosive liquid.[10] Therefore, a conservative approach is mandated.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS PictogramPrecautionary StatementCausality & Rationale
Acute Toxicity (Oral) центрH302: Harmful if swallowed The amine functionality and overall small molecule structure suggest potential for systemic toxicity upon ingestion.
Skin Corrosion/Irritation центрH315: Causes skin irritation Amine compounds are frequently basic and can irritate or damage skin upon contact.[8] Pyrazole derivatives have also been noted to cause skin irritation.[11]
Serious Eye Damage/Irritation центрH319: Causes serious eye irritation This is a common hazard for many laboratory chemicals, especially amines.[12][13] Direct contact can cause significant damage.
Respiratory Tract Irritation центрH335: May cause respiratory irritation If the compound is a fine powder or becomes aerosolized, inhalation can irritate the respiratory system.

The Core PPE Ensemble: A Multi-Layered Defense

Based on the risk assessment, a standard level of protection, often referred to as Level C or D in occupational safety frameworks, is appropriate for routine laboratory handling in a controlled environment like a fume hood.[14][15] This ensemble is designed to prevent contact with skin, eyes, and the respiratory system.[16]

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles.[17]

  • Why: Safety glasses alone are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, sprays, and irritating mists that can come from any direction.[5][17]

  • When to Escalate: When working with larger quantities (>1 liter) or conducting operations outside of a fume hood where there is a significant splash risk (e.g., pressure reactions, vigorous stirring), a full-face shield must be worn in addition to chemical splash goggles.[5][17] A face shield protects the entire face and neck but does not provide a seal for the eyes.[17]

Skin and Body Protection: The Impermeable Barrier
  • Laboratory Coat: A flame-resistant lab coat that fits properly, covers the arms, and is kept closed is the minimum requirement.[12] For handling larger quantities or when there's a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Fully enclosed, non-permeable shoes are mandatory. Never wear sandals or open-toed shoes in a laboratory setting.[12][17]

  • Hand Protection (Gloves): This is a critical choice. Because many aromatic amines can be absorbed through the skin, selecting the correct glove material is vital.[8]

    • Recommended: Nitrile gloves are a good starting point for incidental contact due to their resistance to a broad range of chemicals, including bases and amines.[12]

    • Best Practice (Double Gloving): For any task involving more than incidental contact, double-gloving is a prudent measure. This involves wearing two pairs of nitrile gloves. If the outer glove becomes contaminated, it can be removed carefully, leaving a clean glove underneath.

    • For Unknowns: When handling a compound with unknown toxicological properties, a highly resistant laminate glove (e.g., Silver Shield) worn under a standard nitrile glove provides an excellent barrier.[17]

    • Action Point: Always check the manufacturer's glove compatibility chart for specific breakthrough times if available. Inspect gloves for any signs of degradation or punctures before and during use.[12]

Respiratory Protection: Safeguarding Inhalation Routes
  • Primary Engineering Control: All handling of this compound, especially weighing and transferring the solid, should be performed inside a certified chemical fume hood.[12] The fume hood is the primary method for preventing respiratory exposure.

  • When Respirators are Needed: In situations where engineering controls are not feasible or during a large spill cleanup, respiratory protection may be necessary. A full-face or half-mask air-purifying respirator (APR) with organic vapor/acid gas cartridges would be appropriate.[14]

  • Important Note: The use of respirators requires a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[5][18]

Procedural Discipline: PPE Donning and Doffing Sequences

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. A contaminated glove can negate all other precautions. The following sequences are designed to minimize cross-contamination.

Donning (Putting On) PPE

This sequence ensures that the most protective items are put on in a logical order, minimizing the chance of contaminating them during the process.

Caption: PPE Donning Sequence.

Doffing (Taking Off) PPE

This is the most critical phase for preventing exposure. The principle is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.

Caption: PPE Doffing Sequence.

Emergency Response and Disposal

  • Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][10][19] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention in all cases of exposure.[4]

  • Spills: For small spills inside a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.[20]

  • Disposal: All contaminated PPE, especially gloves, must be treated as hazardous waste. Dispose of them in a designated, sealed, and clearly labeled waste container.[10][20] Do not discard them in the regular trash.

By integrating this comprehensive understanding of hazard assessment, equipment selection, and procedural discipline, researchers can confidently and safely handle this compound, ensuring that scientific discovery and personal safety advance hand in hand.

References

  • American Elements. This compound Safety Information. American Elements. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA.gov. Available from: [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. JCHR.org. Available from: [Link]

  • Dalton Engineering. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Daltonengineering.co.uk. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA.gov. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. EHS.Dartmouth.edu. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat-school.com. Available from: [Link]

  • Naturalista Campano. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Museonaturalistico.it. Available from: [Link]

  • Alchem Pharmtech, Inc. 1-Methyl-1H-pyrazol-5-amine. Alchem.com. Available from: [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals. YouTube. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.gov. Available from: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.net. Available from: [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH.gov. Available from: [Link]

  • National Institutes of Health. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.